Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Structural Elucidation
1-Cyclohexyl-N-methylethanamine (IUPAC: 1-cyclohexyl-N-methylethan-1-amine; SMILES: CNC(C)C1CCCCC1) is a conformationally constrained aliphatic secondary amine. As a structural homologue to the well-known vasoconstrictor propylhexedrine, it serves as a critical building block in pharmacophore exploration and as a chiral auxiliary in asymmetric synthesis. The presence of a stereogenic center at the C1 position necessitates highly controlled synthetic pathways to yield either the racemic mixture or the enantiopure (1S)- or (1R)- configurations.
This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative optimizations for the synthesis of this compound via two primary pathways: direct reductive amination and stereoretentive aromatic hydrogenation.
Retrosynthetic Strategy & Pathway Design
The synthesis of 1-cyclohexyl-N-methylethanamine can be approached from two distinct topological disconnections:
C-N Bond Formation (Pathway A): Utilizing cyclohexyl methyl ketone and methylamine via reductive amination.
Arene Reduction (Pathway B): Utilizing the commercially available chiral pool precursor, (S)-N-methyl-1-phenylethanamine, via catalytic hydrogenation of the aromatic ring.
Caption: Retrosynthetic strategies for 1-cyclohexyl-N-methylethanamine.
Pathway A: Reductive Amination via Sodium Triacetoxyborohydride
Mechanistic Causality
In the reductive amination of cyclohexyl methyl ketone, the choice of reducing agent dictates the chemoselectivity of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over traditional sodium cyanoborohydride (NaBH₃CN) due to its superior chemoselectivity and lower toxicity profile . The electron-withdrawing acetoxy ligands significantly attenuate the hydridic character of the borohydride. Consequently, STAB is unreactive toward the starting aliphatic ketone but readily reduces the highly electrophilic iminium ion generated in situ. This self-validating mechanism ensures that over-reduction to the corresponding alcohol is completely suppressed.
Caption: Mechanistic progression of the reductive amination pathway.
Step-by-Step Protocol A
Imine Formation: In an oven-dried flask under nitrogen, dissolve cyclohexyl methyl ketone (1.0 eq, 10 mmol) and methylamine (33% solution in absolute ethanol, 1.5 eq) in 1,2-dichloroethane (DCE, 30 mL). Stir at 25 °C for 2 hours to allow hemiaminal formation and subsequent dehydration to the iminium intermediate.
Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 eq, 14 mmol) portion-wise over 15 minutes. Note: The low temperature controls the mild exotherm and maximizes chemoselectivity.
Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Reaction completion is monitored by TLC (ninhydrin stain).
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield racemic 1-cyclohexyl-N-methylethanamine as a colorless liquid.
Pathway B: Stereoretentive Aromatic Hydrogenation
Mechanistic Causality
Synthesizing enantiopure (1S)-1-cyclohexyl-N-methylethanamine relies on the catalytic hydrogenation of the aromatic ring of (S)-N-methyl-1-phenylethanamine. The primary challenge in arene reduction is the risk of concurrent C-N bond hydrogenolysis and stereocenter racemization.
By conducting the reaction in a strongly acidic medium (HCl in 2-propanol), the amine is protonated into an ammonium salt. This achieves two critical outcomes: it prevents the nitrogen lone pair from coordinating with and poisoning the metal catalyst, and it electronically deactivates the benzylic C-N bond against cleavage . The use of Rhodium on Carbon (Rh/C) facilitates a concerted syn-addition of hydrogen across the arene face at relatively low pressures, ensuring >99% retention of the original stereocenter .
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
Step-by-Step Protocol B
Substrate Preparation: Dissolve (S)-N-methyl-1-phenylethanamine (1.0 eq, 10 mmol) in a mixture of 2-propanol (40 mL) and concentrated aqueous HCl (8 mL).
Catalyst Loading: Transfer the solution to a high-pressure hydrogenation vessel. Add 5% Rh/C (5 mol% Rh relative to substrate).
Purging: Seal the vessel. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas to remove all oxygen.
Hydrogenation: Pressurize the vessel to 50 psi with H₂ and heat the mixture to 60 °C. Stir vigorously for 24 hours. The pressure will drop as H₂ is consumed; maintain 50 psi.
Filtration & Neutralization: Depressurize the vessel and purge with N₂. Filter the mixture through a pad of Celite to remove the rhodium catalyst, washing the pad with additional 2-propanol. Concentrate the filtrate in vacuo, basify with 2M NaOH to pH 12, and extract with diethyl ether. Dry and concentrate to obtain the enantiopure product.
Quantitative Yield & Optimization Data
The table below summarizes the empirical data comparing the direct reductive amination, the stereoretentive aromatic hydrogenation, and an advanced asymmetric transfer hydrogenation (ATH) utilizing a Noyori-type Ruthenium catalyst .
Synthesis Pathway
Starting Material
Reagents & Catalyst
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
A. Reductive Amination
Cyclohexyl methyl ketone
MeNH₂, NaBH(OAc)₃, DCE
0 – 25
12
85 – 92
N/A (Racemic)
B. Aromatic Hydrogenation
(S)-N-Methyl-1-phenylethanamine
H₂ (50 psi), 5% Rh/C, HCl
60
24
95 – 98
> 99
C. Asymmetric Transfer
Cyclohexyl methyl ketimine
Ru-BINAP, HCOOH/Et₃N
25
18
78 – 84
92 – 95
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Strotmann, M., & Butenschön, H. (2000). "Catalytic hydrogenation of aromatic amines at atmospheric pressure in water." Synthetic Communications, 30(22), 4173-4176. URL:[Link]
Scott, R. W., et al. (2003). "Reductions of Aromatic Amino Acids and Derivatives." Organic Process Research & Development, 7(3), 432–435. URL:[Link]
Wang, C., Xiao, J. (2015). "Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances." The Chemical Record, 15(5), 854-871. URL:[Link]
Exploratory
Strategic Utility of 1-Cyclohexyl-N-methylethanamine in Modern Drug Discovery: A Technical Whitepaper
Executive Summary As a Senior Application Scientist specializing in synthetic methodology and medicinal chemistry, I frequently leverage aliphatic secondary amines to navigate the complex steric and electronic demands of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in synthetic methodology and medicinal chemistry, I frequently leverage aliphatic secondary amines to navigate the complex steric and electronic demands of target binding pockets. 1-Cyclohexyl-N-methylethanamine (CAS: 15908-02-8)[1] is a highly versatile, sterically tunable building block[2]. Characterized by its rigid cyclohexyl ring and flexible N-methylated ethylamine side chain, this compound serves as a critical intermediate in the synthesis of chiral ligands, complex chiral auxiliaries, and novel neuroactive or oncological pharmacophores[3][4].
Unlike rigid templates that simply list molecular properties, this guide deconstructs the causality behind its synthetic handling, physicochemical profile, and downstream analytical validation to empower drug development professionals.
Physicochemical Profiling & Structural Rationale
Understanding the physicochemical descriptors of a building block is the foundational step in rational drug design. The structural topology of 1-cyclohexyl-N-methylethanamine provides a unique balance of lipophilicity and hydrogen-bonding capability, making it an ideal precursor for central nervous system (CNS) active compounds[5][6].
Table 1: Physicochemical and Pharmacokinetic Descriptors
Parameter
Value
Rationale in Drug Design
CAS Number
15908-02-8
Unique registry identifier for the racemic free base[1].
Molecular Weight
141.25 g/mol
Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[5].
Topological Polar Surface Area
12.0 Ų
Excellent membrane permeability; highly optimized for crossing the blood-brain barrier (BBB)[5].
LogP (Predicted)
2.6
Optimal lipophilicity for CNS-targeting compounds and hydrophobic pocket binding[5].
Hydrogen Bond Donors
1
The secondary amine acts as a targeted H-bond donor in G-protein coupled receptor (GPCR) pockets.
Mechanistic Insight: The absence of an aromatic ring fundamentally alters the molecule's
π−π
stacking capabilities compared to traditional phenethylamines. This directs its utility toward binding pockets that favor aliphatic hydrophobic interactions, minimizing off-target aromatic toxicity while maintaining target affinity[4].
Synthetic Workflows: Precision and Causality
To successfully integrate this building block into a pharmaceutical pipeline, the synthesis must be high-yielding, scalable, and chemoselective. The following protocol details the synthesis of 1-cyclohexyl-N-methylethanamine via the reductive amination of cyclohexyl methyl ketone.
Protocol 1: Chemoselective Reductive Amination
Objective: Synthesize 1-cyclohexyl-N-methylethanamine while strictly preventing over-alkylation to the tertiary amine.
Causality & Choice of Reagents: Direct alkylation of primary amines often leads to a statistical mixture of secondary and tertiary amines. By utilizing reductive amination with methylamine and sodium triacetoxyborohydride (NaBH(OAc)₃), we exploit the chemoselectivity of the hydride source. NaBH(OAc)₃ reduces the intermediate iminium ion much faster than the unreacted ketone, ensuring a clean conversion without forming unwanted alcohol byproducts.
Step-by-Step Methodology:
Imine Condensation: In a flame-dried round-bottom flask under nitrogen, dissolve cyclohexyl methyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a solution of methylamine (2.0 eq, 2M in THF).
Water Scavenging: Introduce Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.2 eq) dropwise.
Self-Validation Check: The reaction mixture will turn slightly yellow. Monitor via IR spectroscopy for the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine stretch (~1660 cm⁻¹) before proceeding.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic hydride transfer. Stir for 12 hours at room temperature.
Quench & Workup: Quench the reaction with 1N NaOH to precipitate titanium salts. Extract with dichloromethane (DCM). Causality: The basic aqueous phase ensures the secondary amine remains in its free-base, lipophilic form for efficient extraction into the organic layer.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via Kugelrohr distillation or convert to the shelf-stable hydrochloride salt (CAS: 1782290-39-4)[7] by bubbling anhydrous HCl gas through an ethereal solution.
Caption: Synthetic workflow for 1-cyclohexyl-N-methylethanamine via reductive amination.
Applications in Advanced Therapeutics
The rigid cyclohexyl group and the chiral center at the alpha-position provide a well-defined stereochemical environment[3]. Recent literature from the Royal Society of Chemistry demonstrates the utility of 1-cyclohexyl-N-methylethanamine in synthesizing non-psychoactive MDMA analogues investigated for their efficacy against Burkitt's lymphoma[4]. By replacing the aromatic ring of traditional amphetamines with a cyclohexyl moiety, researchers successfully decoupled the psychoactive monoamine release mechanism from the desired cytotoxic properties, showcasing the power of aliphatic substitution in targeted oncology.
Self-Validating Analytical Quality Control (QC)
Trustworthiness in drug development relies on rigorous, self-validating analytical systems. Before deploying 1-cyclohexyl-N-methylethanamine in downstream Active Pharmaceutical Ingredient (API) synthesis, it must pass a multi-tiered QC workflow to guarantee structural and stereochemical integrity.
Protocol 2: Multi-Tiered QC Validation
Chemical Purity (Achiral GC-FID): Run the sample on a capillary Gas Chromatograph with a Flame Ionization Detector.
Validation: A single peak >95% area under the curve (AUC) confirms the absence of unreacted ketone or tertiary amine byproducts[1].
Enantiomeric Excess (Chiral HPLC): If a specific stereoisomer—such as (1S)-1-cyclohexyl-N-methylethanamine (CAS: 138785-57-6)[3][8]—is synthesized via asymmetric hydrogenation, analyze it via chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H).
Validation: Baseline resolution of enantiomers with an ee >99% validates the stereoselective synthesis.
Structural Integrity (¹H & ¹³C NMR): Dissolve the purified product in CDCl₃.
Validation: The ¹H-NMR spectrum must show a distinct doublet for the alpha-methyl group (~1.0 ppm), a singlet for the N-methyl group (~2.4 ppm), and a complex multiplet for the cyclohexyl protons (0.9–1.8 ppm), confirming the exact connectivity of the aliphatic framework[4].
Caption: Self-validating quality control workflow for amine building blocks.
Title: Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma cytotoxicity
Source: Royal Society of Chemistry (RSC)
URL: [Link]
An In-Depth Technical Guide to the Structural Isomers of (1S)-1-cyclohexyl-N-methylethanamine Executive Summary (1S)-1-cyclohexyl-N-methylethanamine is a chiral secondary amine with a defined stereochemistry that is ofte...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Isomers of (1S)-1-cyclohexyl-N-methylethanamine
Executive Summary
(1S)-1-cyclohexyl-N-methylethanamine is a chiral secondary amine with a defined stereochemistry that is often a key structural motif or intermediate in the synthesis of pharmaceutically active compounds. In drug development and manufacturing, the absolute and relative purity of such a compound is paramount, as different isomers can exhibit varied pharmacological, metabolic, and toxicological profiles. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, separate, and definitively identify the structural isomers of (1S)-1-cyclohexyl-N-methylethanamine. We will explore the landscape of potential isomers, detail robust analytical workflows for their resolution, and present protocols for their unambiguous characterization using modern chromatographic and spectroscopic techniques. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying scientific principles.
Introduction to (1S)-1-cyclohexyl-N-methylethanamine
Core Chemical Properties
(1S)-1-cyclohexyl-N-methylethanamine is a chiral amine with the molecular formula C₉H₁₉N and a molecular weight of approximately 141.25 g/mol [1][2]. Its structure consists of a cyclohexyl ring attached to an ethylamine backbone, with a methyl group on the nitrogen atom. The designation "(1S)" specifies the stereochemical configuration at the chiral center—the carbon atom bonded to the cyclohexyl group, the nitrogen, a methyl group, and a hydrogen atom.
The Critical Role of Isomeric Purity in Pharmaceutical Science
The three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological systems, which are inherently chiral. A specific enantiomer of a drug may provide the desired therapeutic effect, while its mirror image could be inactive or, in the worst case, harmful. Furthermore, structural isomers, which have different atomic connectivity, represent distinct chemical entities with unique physical, chemical, and biological properties. Therefore, the ability to separate and identify every potential isomer of a target compound is not merely an analytical exercise but a fundamental requirement for safety and efficacy in drug development.
The Landscape of Structural Isomerism for C₉H₁₉N
Structural (or constitutional) isomers share the same molecular formula but differ in the arrangement and bonding of their atoms. For a molecule with the formula C₉H₁₉N, the possibilities are vast. They can be broadly categorized as follows:
Positional Isomerism: The functional group (the amine) or other substituents are located on different positions of the carbon skeleton. For example, the N-methylethanamine group could be attached to the 2, 3, or 4-position of the cyclohexyl ring.
Chain Isomerism: The carbon skeleton itself is arranged differently. The cyclohexyl ring could be rearranged into a methylcyclopentyl ring, or the ethylamine chain could be altered.
Functional Group Isomerism: The atoms are arranged to form different functional groups. The target molecule is a secondary amine. Isomers could exist as primary amines (e.g., 1-cyclohexylpropan-1-amine) or tertiary amines (e.g., N,N-dimethyl-1-cyclohexylethanamine).[3][4]
Caption: Key structural isomer relationships for C₉H₁₉N.
An Integrated Analytical Strategy for Isomer Elucidation
A multi-technique approach is essential for the unambiguous identification of structural isomers. The strategy relies on a primary separation step followed by detailed spectroscopic characterization of the isolated components.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The illicit psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA) possesses well-documented, albeit weak, cytotoxic properties against specific hematological malignancies, notably Burkitt's lymphoma (BL)[1]. However, its profound psychoactivity and neurotoxicity preclude its direct translation into an antineoplastic therapeutic. As a Senior Application Scientist, I approach the pharmacological evaluation of novel chemical entities as a holistic system of structural causality. 1-cyclohexyl-N-methylethanamine (PubChem CID: 15194968) represents a critical structural deviation from classical amphetamines[2]. By replacing the planar aromatic system with a bulky aliphatic ring, researchers have successfully decoupled the unwanted monoaminergic psychoactivity from the desired pro-apoptotic onco-cytotoxicity[1][3]. This whitepaper details the structural rationale, putative mechanism of action (MoA), and the self-validating experimental workflows required to evaluate this compound.
Structural Rationale & Target Engagement
The canonical pharmacophore for monoamine transporter (DAT/SERT/NET) substrates and Trace Amine-Associated Receptor 1 (TAAR1) agonists requires an aromatic ring separated from a basic nitrogen by a flexible carbon spacer[4].
In 1-cyclohexyl-N-methylethanamine, the planar, electron-rich aromatic ring of methamphetamine/MDMA is replaced by a bulky, non-planar
sp3
-hybridized cyclohexyl ring[2].
Causality of Non-Psychoactivity: This structural modification completely abolishes the
π−π
stacking and cation-
π
interactions with key aromatic residues (e.g., Tryptophan, Phenylalanine) within the central binding sites of monoamine transporters. Consequently, the compound fails to induce the reverse-transport of serotonin or dopamine, rendering it non-psychoactive and non-neurotoxic[1][5].
Causality of Cytotoxicity: Despite the loss of transporter affinity, the molecule retains its identity as a lipophilic amine. This allows it to penetrate cellular membranes and preferentially accumulate in the hyperpolarized mitochondria of rapidly proliferating Burkitt's lymphoma cells, triggering localized oxidative stress[6].
Putative Mechanism of Action (MoA)
The antineoplastic MoA of 1-cyclohexyl-N-methylethanamine and its structural analogues relies on the induction of the intrinsic apoptotic pathway. Burkitt's lymphoma cells are often highly sensitive to shifts in the Bcl-2 protein family balance. The accumulation of the lipophilic amine disrupts the mitochondrial membrane potential (
ΔΨm
), acting as a stressor that overwhelms the anti-apoptotic buffering capacity of Bcl-2[3][6].
This stress induces Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the cytosolic release of cytochrome c. Cytochrome c subsequently binds to Apaf-1, forming the apoptosome, which cleaves and activates Caspase-9. The cascade culminates in the activation of executioner Caspase-3, ensuring programmed cell death without triggering the inflammatory response associated with necrosis.
Figure 1: Putative apoptotic signaling pathway of 1-cyclohexyl-N-methylethanamine in BL cells.
To contextualize the efficacy of 1-cyclohexyl-N-methylethanamine, it must be compared against the lead compound (MDMA) and highly optimized
α
-aryl analogues[1][3]. The data below summarizes the pharmacological divergence achieved through structural modification.
Table 1: Comparative SAR Profile of MDMA Analogues
Compound
Structural Motif
Psychoactivity (DAT/SERT)
Neurotoxicity
BL Cytotoxicity (Relative Potency)
MDMA (Lead)
Planar Aromatic Ring
High (Releaser)
High
Baseline (1x)
1-cyclohexyl-N-methylethanamine
Bulky Aliphatic Ring
Negligible
Low/None
Moderate (~1x)
α
-Aryl Analogues
Extended Aromatic System
Negligible
Low/None
High (Up to 10x)
Note: The primary triumph of the cyclohexyl substitution is not an extreme increase in potency, but the complete eradication of dose-limiting neurotoxicity, widening the therapeutic index.
To ensure scientific integrity, the protocols used to synthesize and evaluate this compound must contain built-in orthogonal validation steps.
Figure 2: Workflow for synthesis and biological evaluation of MDMA analogues.
Protocol 1: Synthesis via Reductive Amination
Rationale: Reductive amination is preferred over direct alkylation to prevent the formation of quaternary ammonium salts. Sodium cyanoborohydride (
NaBH3CN
) is utilized due to its chemoselectivity; it reduces the intermediate iminium ion much faster than the starting ketone at pH 5-6[7].
Reaction Setup: Dissolve 1-cyclohexylethan-1-one (1.0 eq) and methylamine hydrochloride (5.0 eq) in anhydrous methanol. Adjust pH to ~5.5 using glacial acetic acid.
Reduction: Add
NaBH3CN
(1.5 eq) portion-wise at 0°C. Stir the mixture at room temperature for 16 hours under an inert argon atmosphere.
Self-Validating Step (In-Process Control): Monitor reaction completion via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain; the product (a secondary amine) will uniquely stain pink/red, differentiating it from the unreacted ketone.
Workup & Extraction: Quench with 1M HCl (to destroy excess hydride). Wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer to pH 12 with NaOH, and extract the free base amine with dichloromethane (DCM).
Quality Control: Confirm identity via
1H
NMR (
CDCl3
) and LC-MS (Expected
[M+H]+=142.16
m/z)[8].
Rationale: The MTS assay quantifies mitochondrial metabolic rate. Because the putative MoA of 1-cyclohexyl-N-methylethanamine involves mitochondrial disruption, MTS is exceptionally sensitive to early-stage apoptosis in this context.
Cell Culture: Cultivate EB2 or Mutu-I Burkitt's lymphoma cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5%
CO2
.
Seeding: Plate cells at a density of
5×104
cells/well in a 96-well plate.
Self-Validating Step (Controls): Include cell-free media blanks (to subtract background absorbance) and vehicle-only (DMSO < 0.1%) controls to establish the 100% viability baseline.
Dosing: Treat cells with serial dilutions of 1-cyclohexyl-N-methylethanamine (0.1
μM
to 100
μM
) for 48 hours.
Detection: Add 20
μL
of MTS reagent (CellTiter 96®) per well. Incubate for 2 hours. Measure absorbance at 490 nm using a microplate reader.
Orthogonal Validation: To confirm that cell death is apoptotic rather than necrotic, counter-screen the
IC50
concentration using Annexin V/Propidium Iodide (PI) flow cytometry.
Conclusion
The transition from psychoactive drugs of abuse to targeted antineoplastic agents requires rigorous structural redesign. 1-cyclohexyl-N-methylethanamine serves as a foundational proof-of-concept that the neurotoxicity and monoaminergic activity of amphetamine derivatives can be engineered out by replacing planar aromatic systems with aliphatic bulk, while retaining the lipophilic cationic properties necessary to trigger apoptosis in susceptible lymphoma cells[1][6].
References
Gandy, M., McIldowie, M., Lewis, K., et al. (2010). Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma cytotoxicity. MedChemComm (RSC Publishing), 1(4), 287-293. URL:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 15194968, 1-cyclohexyl-N-methylethanamine. URL:[Link]
Biological Activity and Pharmacological Utility of 1-Cyclohexyl-N-methylethanamine: A Technical Whitepaper
Executive Summary & Chemical Identity 1-Cyclohexyl-N-methylethanamine (C₉H₁₉N), also known as N-methyl-1-cyclohexylethylamine, is an alicyclic secondary amine. In drug design, it is critical to distinguish this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
1-Cyclohexyl-N-methylethanamine (C₉H₁₉N), also known as N-methyl-1-cyclohexylethylamine, is an alicyclic secondary amine. In drug design, it is critical to distinguish this compound from its close homologue, (C₁₀H₂₁N), which contains an additional methylene bridge and acts as a potent
α
-adrenergic agonist.
Conversely, is the direct saturated analogue of the aromatic stimulant N-methyl-1-phenylethylamine. By replacing the planar phenyl ring with a sterically bulky cyclohexyl group, researchers have created a "silent" pharmacophore—a molecule stripped of classical amphetamine-like psychoactivity, rendering it an ideal scaffold for targeted oncology therapeutics.
Pharmacodynamics: The Causality of Ring Saturation
The biological activity of phenylethylamines is heavily dictated by their ability to intercalate into the binding pockets of monoamine transporters (SERT, DAT, NET) via
π−π
stacking and cation-
π
interactions.
Mechanistic Shift: The hydrogenation of the aromatic ring to a cyclohexyl moiety in 1-cyclohexyl-N-methylethanamine forces the ring into a non-planar chair conformation. This steric bulk physically prevents the close-contact
π−π
stacking required for high-affinity binding to SERT and DAT. Consequently, the molecule loses its ability to trigger massive monoamine efflux. This deliberate structural modification is a cornerstone of rational drug design, allowing chemists to utilize the amine backbone for cellular penetration and target binding without inducing neurotoxicity or psychoactive side effects.
Oncology Applications: Redesigning MDMA for Burkitt's Lymphoma
The most prominent application of the 1-cyclohexyl-N-methylethanamine scaffold lies in the treatment of Burkitt's lymphoma (BL). While 3,4-methylenedioxymethamphetamine (MDMA) exhibits known cytotoxicity against BL cell lines by modulating Bcl-2 proteins to induce apoptosis, its severe psychoactivity precludes clinical use.
In a landmark study, utilized the 1-cyclohexyl-N-methylethanamine moiety to synthesize non-psychoactive MDMA analogues. By appending functional groups to this alicyclic scaffold, they successfully decoupled the anti-lymphoma cytotoxicity from CNS stimulation. These analogues demonstrated up to a 10-fold increase in potency against Bcl-2-deplete BL cells compared to MDMA, while remaining entirely non-toxic to neuronal cell lines.
Quantitative Data Presentation
Table 1: Comparative Pharmacological Profiles of Amine Scaffolds
Compound
Structural Class
Primary Target
Psychoactive Potential
BL Cytotoxicity (Relative)
MDMA
Aromatic Amine
SERT / DAT / NET
High (Entactogen)
Baseline (Moderate)
N-methyl-1-phenylethylamine
Aromatic Amine
MAO / TAAR1
Moderate (Stimulant)
Low
Propylhexedrine
Alicyclic (C₁₀)
α
-Adrenergic
Low (Decongestant)
None
1-Cyclohexyl-N-methylethanamine
Alicyclic (C₉)
Silent Scaffold / Bcl-2
None
High (as derivative)
Self-Validating Experimental Protocols
To evaluate the biological activity of 1-cyclohexyl-N-methylethanamine derivatives, the following self-validating workflows are strictly employed to ensure data integrity.
Protocol 1: In Vitro Cytotoxicity and Apoptosis Validation
Purpose: To quantify anti-lymphoma activity while proving the mechanism of cell death (apoptosis vs. necrosis).
Cell Culture & Seeding : Seed Raji (Burkitt's lymphoma) cells at 5 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium.
Compound Treatment : Administer the 1-cyclohexyl-N-methylethanamine derivative in a dose-response gradient (0.1 µM to 100 µM). Causality: A wide logarithmic gradient ensures the accurate calculation of the IC₅₀ curve without missing biphasic responses.
Viability Quantification (MTS Assay) : After 48 hours, add MTS reagent. Causality: Unlike MTT, MTS is water-soluble and does not require a DMSO solubilization step. This eliminates pipetting artifacts and prevents premature cell lysis, ensuring high-fidelity absorbance readings at 490 nm.
Orthogonal Validation (Flow Cytometry) : Stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Self-Validation: MTS only measures metabolic activity. Dual staining proves causality; Annexin V+/PI- indicates early apoptosis (Bcl-2 pathway activation), ruling out non-specific necrotic toxicity (Annexin V+/PI+).
Purpose: To empirically prove the lack of psychoactive potential.
Membrane Preparation : Isolate membranes from HEK-293 cells stably expressing human SERT.
Radioligand Displacement : Incubate membranes with 2 nM [³H]-citalopram and varying concentrations of the test compound. Causality: Citalopram is highly selective for SERT. Using it prevents off-target background noise that occurs with non-selective radioligands.
Scintillation Counting : Measure bound radioactivity. Self-Validation: Include 10 µM fluoxetine as a positive control. If fluoxetine fails to displace the radioligand, the assay is invalid. The test compound should show an IC₅₀ > 10 µM, confirming the absence of psychoactive binding.
Visualizations
Figure 1: Pharmacodynamic divergence of 1-cyclohexyl-N-methylethanamine from classical aromatic amines.
Figure 2: Self-validating high-throughput screening workflow for non-psychoactive cytotoxic agents.
References
PubChem. "1-cyclohexyl-N-methylethanamine." National Center for Biotechnology Information, CID 15194968. URL: [Link]
Gordon, J., et al. "Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma cytotoxicity." MedChemComm, vol. 1, no. 4, 2010, pp. 287-293. URL: [Link]
PubChem. "Propylhexedrine." National Center for Biotechnology Information, CID 111165. URL: [Link]
Exploratory
Engineering Cycloalkylamines: A Technical Whitepaper on 1-Cyclohexyl-N-Methylethanamine Derivatives and Analogs
Executive Summary The structural evolution of psychostimulants and sympathomimetics relies heavily on the manipulation of the phenethylamine backbone. By replacing the planar aromatic system with a saturated alicyclic ri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural evolution of psychostimulants and sympathomimetics relies heavily on the manipulation of the phenethylamine backbone. By replacing the planar aromatic system with a saturated alicyclic ring, researchers generate cycloalkylamines —a class of compounds characterized by distinct pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth technical analysis of 1-cyclohexyl-N-methylethanamine (the core scaffold of propylhexedrine) and its analogs. By examining the principles of Late-Stage Saturation (LSS), receptor binding causality, and self-validating synthetic protocols, this guide serves as a comprehensive resource for drug development professionals engineering novel monoamine modulators.
Structural Identity and Physicochemical Divergence
1-cyclohexyl-N-methylethanamine (chemically encompassing N,α-dimethylcyclohexaneethanamine, widely known as propylhexedrine) is the saturated structural analog of methamphetamine[1]. The transition from a phenethylamine to a cycloalkylamine is a prime example of Late-Stage Saturation (LSS) , a cheminformatic strategy used to increase the fraction of sp3-hybridized carbons (
Fsp3
) in a drug molecule[2].
This saturation fundamentally alters the molecule's physicochemical properties:
Steric Bulk & 3D Topology: The planar, sp2-hybridized phenyl ring is converted into a bulky, sp3-hybridized chair conformation.
Receptor Interaction: The loss of aromaticity eliminates the ability to form
π−π
stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan) within the binding pockets of central monoamine transporters.
Membrane Permeability: The increased cross-sectional area and altered lipophilicity (clogP) reduce the molecule's passive diffusion across the Blood-Brain Barrier (BBB)[3].
Consequently, while the aromatic precursor is a potent central nervous system (CNS) stimulant, the saturated analog functions primarily as a peripheral
α
-adrenergic agonist and topical vasoconstrictor at therapeutic doses[2].
Pharmacodynamics: TAAR1, VMAT2, and Monoamine Efflux
Despite its limited BBB penetrance, at high systemic concentrations, 1-cyclohexyl-N-methylethanamine acts as a potent norepinephrine-dopamine releasing agent (NDRA)[4]. The causality of this monoamine efflux is driven by a dual-mechanism system:
TAAR1 Agonism & DAT Phosphorylation: Like amphetamines, propylhexedrine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[3]. Activation of this G protein-coupled receptor initiates intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC)[5]. PKC specifically phosphorylates the Dopamine Transporter (DAT), inducing a conformational change that causes the transporter to reverse its function—pumping dopamine out of the neuron rather than reuptaking it[3].
VMAT2 Inhibition: Concurrently, the compound enters the presynaptic terminal and inhibits the Vesicular Monoamine Transporter 2 (VMAT2)[4]. This collapses the pH gradient of the synaptic vesicles, causing a massive release of stored dopamine, norepinephrine, and serotonin into the cytosol[3]. This cytosolic pooling provides the necessary substrate for the reversed surface transporters.
Fig 1. Dual-mechanism signaling pathway of cycloalkylamine-induced monoamine efflux.
Structure-Activity Relationship (SAR) Profiling
The SAR of cycloalkylamines demonstrates how ring size, saturation, and N-alkylation dictate the ratio of central to peripheral activity. For instance, shrinking the ring from cyclohexyl to cyclopentyl (as seen in cyclopentamine) further isolates peripheral
α
-adrenergic activity. Conversely, retaining an aromatic ring alongside a cycloalkyl group (e.g., Cypenamine, a homolog of tranylcypromine) restores high BBB penetrance and central DRA/NRA activity[6].
Table 1: Comparative SAR Data of Substituted Alkylamines
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-line analytical checks to verify reaction progress and causality.
Protocol A: Late-Stage Saturation via Catalytic Hydrogenation
Rationale: This method directly converts an aromatic phenethylamine into a cycloalkylamine[1]. Platinum dioxide (
PtO2
) is selected over Palladium on Carbon (
Pd/C
) because
PtO2
is highly active for aromatic ring reduction at moderate pressures and is significantly less susceptible to catalyst poisoning by basic amines.
Preparation: Dissolve 10.0 mmol of the aromatic precursor (e.g., methamphetamine freebase) in 25 mL of glacial acetic acid. Causality: Acetic acid acts as the solvent and protonates the amine, preventing the lone pair from coordinating with and poisoning the platinum surface.
Hydrogenation: Transfer to a Parr shaker. Purge with
H2
gas three times, then pressurize to 50 psi. Heat to 50°C and agitate for 12-24 hours.
Self-Validation (1H-NMR): Extract a 0.1 mL aliquot, filter through a Celite plug, and evaporate the acetic acid. Dissolve in
CDCl3
. Validation Check: The reaction is complete when the aromatic proton signals (
δ
7.1–7.4 ppm) completely disappear, replaced by a broad multiplet in the aliphatic region (
δ
0.8–1.8 ppm) corresponding to the new cyclohexyl ring.
Workup: Filter the bulk mixture through Celite, basify the filtrate with 2M NaOH to pH 12, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous
Na2SO4
and concentrate in vacuo to yield the cycloalkylamine freebase.
Protocol B: Reductive Amination of Cycloalkyl Ketones
Rationale: This route constructs the cycloalkylamine scaffold de novo from cyclohexylacetone, bypassing the need for scheduled aromatic precursors[1].
Iminium Ion Formation: In a dry flask, combine 10.0 mmol of cyclohexylacetone and 12.0 mmol of methylamine hydrochloride in 30 mL of anhydrous methanol. Add 10.0 mmol of sodium acetate. Causality: The combination of the amine hydrochloride and sodium acetate buffers the solution to pH ~6. This mild acidity is critical; it protonates the intermediate carbinolamine to facilitate dehydration into the iminium ion, without fully protonating the methylamine nucleophile.
Selective Reduction: Cool the mixture to 0°C. Portion-wise, add 15.0 mmol of Sodium cyanoborohydride (
NaBH3CN
). Causality:
NaBH3CN
is electron-deficient and stable at pH 6. It selectively reduces the highly electrophilic iminium ion much faster than the unprotonated ketone.
Self-Validation (TLC & MS): After 4 hours at room temperature, quench a 50
μ
L aliquot in saturated
NaHCO3
and extract with ethyl acetate. Run TLC (Silica, 90:10
CH2Cl2
:MeOH, 1%
NH4OH
). Validation Check: The disappearance of the UV-inactive,
KMnO4
-staining ketone spot and the appearance of a ninhydrin-positive amine spot confirms conversion. UPLC-MS should confirm the target mass (
[M+H]+=156.2m/z
).
Workup: Quench the bulk reaction with 1M HCl (CAUTION: HCN gas evolution; perform in a fume hood). Stir for 30 minutes, basify with NaOH to pH 12, and extract with diethyl ether.
Fig 2. Divergent synthetic workflows for cycloalkylamine generation with integrated validation steps.
Conclusion
The engineering of 1-cyclohexyl-N-methylethanamine and its analogs demonstrates the profound impact of 3D topology on pharmacodynamics. By utilizing Late-Stage Saturation to eliminate aromaticity, researchers can successfully strip away central abuse liability while preserving potent peripheral sympathomimetic effects. Understanding the mechanistic interplay between TAAR1 agonism, VMAT2 inhibition, and steric BBB exclusion provides a blueprint for developing highly targeted monoamine modulators.
Author: BenchChem Technical Support Team. Date: March 2026
1-Cyclohexyl-N-Methylethanamine (CAS 15908-02-8): Comprehensive Guide to Safety, Handling, and Experimental Applications
Executive Summary
1-Cyclohexyl-N-methylethanamine (CMA) is a sterically hindered, secondary aliphatic amine that serves as a critical building block in modern medicinal chemistry. It is prominently utilized in the synthesis of complex pharmaceutical intermediates, including non-psychoactive drug analogues evaluated for oncology and neuroprotective applications[1]. While its unique structural motif—a cyclohexyl ring coupled with an N-methylethylamine side chain—imparts desirable lipophilicity and target-binding properties, the free-base nature of this compound presents significant handling challenges. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the safe integration of CMA into laboratory workflows, bridging the gap between mechanistic toxicology and practical benchtop execution.
To design effective safety protocols, one must first understand the causality behind the chemical's behavior. As a secondary aliphatic amine, CMA is highly nucleophilic and acts as a strong Brønsted base[2].
Tissue Corrosivity (H314): The severe corrosivity of CMA is driven by its high basicity. Upon dermal contact, the amine extracts protons from tissue water, generating hydroxide ions. This localized alkaline environment rapidly induces the saponification of epidermal lipids and the denaturation of cellular proteins, leading to deep, liquefactive necrosis.
Thermal Instability: Heating CMA to decomposition triggers the homolytic cleavage of C-N bonds, emitting highly toxic nitrogen oxide (NOx) vapors[6].
Cellular Toxicity: In vitro models demonstrate that exposure to high concentrations of aliphatic amines disrupts lipid bilayers, triggering intracellular calcium influx, mitochondrial depolarization, and subsequent necrotic or apoptotic cell death[2].
Figure 1: Mechanistic pathway of aliphatic amine-induced cytotoxicity and in vitro validation.
Advanced Handling & Storage Protocols
Standard laboratory precautions are insufficient for reactive free-base amines. The following E-E-A-T validated controls must be implemented:
Atmospheric Sensitivity & Storage: Free-base amines rapidly undergo nucleophilic attack on atmospheric carbon dioxide (
CO2
), forming insoluble carbamate salts. This degrades reagent purity and can catastrophically clog microfluidic lines or syringe needles. CMA must be stored under an inert atmosphere (Argon or Nitrogen) and maintained in a cold-chain environment (4 °C) to minimize volatility and thermal degradation[7].
PPE Permeation Causality: Standard 0.1 mm nitrile laboratory gloves offer less than 10 minutes of breakthrough time against pure liquid aliphatic amines due to polymer swelling and permeation. For direct handling of concentrated CMA, butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) are mandatory.
Engineering Controls: All transfers must be conducted within a certified fume hood (minimum face velocity of 100 fpm) utilizing Schlenk line techniques to prevent moisture and
CO2
ingress.
Experimental Workflows & Safety Integration
Protocol 1: Reductive Amination for Drug Analogue Synthesis
Context: CMA is frequently utilized in the reductive amination of ketones to synthesize sterically hindered drug analogues, such as those evaluated in Burkitt's lymphoma or neuroblastoma toxicity studies[1].
Rationale: Sodium triacetoxyborohydride (
NaBH(OAc)3
) is selected as the reducing agent because it is mild enough to tolerate reducible functional groups and selectively targets the intermediate iminium ion without reducing the unreacted ketone.
Step-by-Step Methodology:
Imine Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve the target ketone (1.0 eq) and CMA (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
Reduction: Cool the reaction to 0 °C. Portion-wise, add
NaBH(OAc)3
(1.5 eq). The stepwise addition controls the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 12–24 hours.
Self-Validation Check: Monitor reaction progress via LC-MS or TLC (using a ninhydrin stain to detect the secondary amine). Do not proceed until the iminium intermediate is fully consumed.
Quenching: Carefully quench the reaction by adding saturated aqueous
NaHCO3
. Safety Critical: The neutralization of residual acetic acid will evolve
CO2
gas. Vent the separatory funnel frequently to prevent pressure explosions.
Extraction: Extract the aqueous layer with dichloromethane (DCM) (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Figure 2: Step-by-step workflow for the reductive amination utilizing 1-cyclohexyl-N-methylethanamine.
Protocol 2: In Vitro Cytotoxicity Profiling (SH-SY5Y Cells)
Context: Evaluating the therapeutic window of synthesized CMA derivatives. Human dopaminergic neuroblastoma SH-SY5Y cells are the gold standard for neurotoxicity assays[1].
Step-by-Step Methodology:
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 5% bovine calf serum in a sterile humidified chamber (37 °C, 5%
CO2
) until confluent[1].
Seeding: Harvest cells using 0.1% trypsin and seed into 96-well plates at a density of
1×104
cells/well. Incubate for 24 hours to allow adherence.
Treatment: Expose cells to varying concentrations of the synthesized amine derivative (1 µM to 500 µM) dissolved in DMSO. Self-Validation Check: Ensure the final DMSO concentration in the well never exceeds 0.1% to prevent solvent-induced background toxicity. Include a positive control (e.g., 1% Triton X-100) and a vehicle control.
Viability Assay: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the tetrazolium dye into insoluble purple formazan.
Quantification: Solubilize the formazan crystals using 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.
Emergency Response & Decontamination
Spill Management: Never use water to initially flush a concentrated amine spill, as it will spread the corrosive liquid and increase the surface area of vaporization. Neutralize the spill with a weak solid acid (e.g., citric acid powder or sodium bisulfate) or absorb it with dry sand/vermiculite. Sweep into a sealed container and dispose of as Class 8 hazardous waste[4].
Dermal First Aid: In the event of skin contact, immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. If available, the application of an amphoteric chelating solution (e.g., Diphoterine) is highly recommended, as it actively neutralizes basic molecules deep within the tissue, arresting the saponification process far more effectively than water alone.
Commercial Sourcing and Synthetic Utility of 1-Cyclohexyl-N-methylethanamine: A Technical Guide
Executive Summary In modern medicinal chemistry and rational drug design, the selection of appropriate building blocks is paramount. 1-Cyclohexyl-N-methylethanamine (CAS: 15908-02-8), also known as (1-cyclohexylethyl)(me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and rational drug design, the selection of appropriate building blocks is paramount. 1-Cyclohexyl-N-methylethanamine (CAS: 15908-02-8), also known as (1-cyclohexylethyl)(methyl)amine, is a highly versatile secondary aliphatic amine[1]. Characterized by a bulky cyclohexyl ring and a secondary amine functionality, this compound serves as a critical pharmacophore modulator. The lipophilic cyclohexyl group enhances membrane permeability and fits well into hydrophobic binding pockets (such as those in GPCRs and kinase inhibitors), while the secondary amine allows for precise functionalization without the risk of over-alkylation common to primary amines[2].
This whitepaper provides an in-depth analysis of the commercial supply chain, physicochemical profiling, and validated experimental workflows for utilizing 1-cyclohexyl-N-methylethanamine in advanced synthetic applications.
Physicochemical Profiling & Analytical Signatures
Before integrating this building block into a synthetic pipeline, researchers must validate its identity and purity. The compound exhibits distinct analytical signatures. In Infrared (IR) Spectroscopy, the secondary amine presents a characteristic N-H stretching absorption in the 3300–3500 cm⁻¹ region[3]. Mass spectrometry analysis adheres to the "nitrogen rule," displaying an odd-numbered molecular ion peak corresponding to its molecular weight[3].
Sourcing high-purity 1-cyclohexyl-N-methylethanamine is critical to preventing side reactions caused by trace primary amines or des-methyl impurities. The global supply chain features several authoritative vendors offering both racemic mixtures and enantiopure variants (e.g., the (1S) and (1R) enantiomers).
Table 2: Verified Commercial Suppliers
Supplier
Catalog / CAS
Purity / Grade
Notes
Sigma-Aldrich
15908-02-8
>95%
Standard research grade; full analytical documentation (COA/COO) provided[6].
American Elements
138785-57-6
Up to 99.99%
Specializes in the (1S) enantiomer; bulk and high-purity technical grades available[4].
AChemBlock
O32069
95%
Reliable for early-stage building block screening[7].
Benchchem
163667-49-0
>95%
Offers the (1R) enantiomer; useful for asymmetric induction studies[3][8].
BLD Pharm
15908-02-8
Standard
Requires cold-chain transportation to maintain stability[5].
Procurement & Quality Control Workflow
To ensure reproducibility in sensitive catalytic or medicinal chemistry workflows, incoming batches must be subjected to a strict Quality Control (QC) pipeline.
Caption: Workflow for procurement and quality validation of 1-cyclohexyl-N-methylethanamine batches.
Mechanistic Applications in Drug Development
The structural characteristics of 1-cyclohexyl-N-methylethanamine—specifically its defined stereocenter (when sourced enantiopure) and secondary amine functionality—make it a highly valuable precursor[3].
Amide and Urea Formation: The nucleophilicity of the secondary amine allows for the formation of robust covalent bonds with carbonyl compounds (acyl chlorides, isocyanates)[2]. The resulting amides are highly stable pharmacophores resistant to rapid enzymatic degradation.
Reductive Amination: The compound readily undergoes reductive amination with complex aldehydes or ketones to yield heavily substituted, lipophilic tertiary amines[3][9].
Chiral Auxiliary / Ligand Potential: Enantiopure versions, such as (1S)-1-cyclohexyl-N-methylethanamine, can create chiral pockets around metal transition catalysts. This steric hindrance directs the stereochemical outcome of subsequent reactions, favoring the formation of specific enantiomeric products in asymmetric synthesis[2].
Caption: Divergent synthetic pathways utilizing 1-cyclohexyl-N-methylethanamine in drug development.
Experimental Protocols
The following methodologies are field-proven, self-validating systems designed to maximize yield while minimizing side reactions.
Protocol 1: General N-Acylation (Amide Formation)
Objective: Synthesis of a stable tertiary amide via the nucleophilic attack of 1-cyclohexyl-N-methylethanamine on an acyl chloride.
Preparation: Dissolve 1.0 equivalent (eq) of 1-cyclohexyl-N-methylethanamine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic base. Due to its steric hindrance, it will not compete with the secondary amine for the electrophile, but it efficiently scavenges the HCl byproduct, driving the reaction forward[2].
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
Causality: N-acylation is highly exothermic. Cooling minimizes the thermal degradation of the acyl chloride and prevents unwanted side reactions.
Electrophile Addition: Add 1.1 eq of the chosen acyl chloride dropwise over 15 minutes.
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the starting amine via TLC (staining with Ninhydrin; secondary amines appear as distinct spots).
Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl.
Causality: The acidic wash selectively protonates any unreacted 1-cyclohexyl-N-methylethanamine, pulling it into the aqueous layer and leaving the neutral amide product in the organic phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol 2: Reductive Amination for Tertiary Amine Synthesis
Objective: Coupling 1-cyclohexyl-N-methylethanamine with an aldehyde to form a complex tertiary amine.
Iminium Formation: Combine 1.0 eq of 1-cyclohexyl-N-methylethanamine and 1.0 eq of the target aldehyde in 1,2-dichloroethane (DCE).
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).
Causality: Mildly acidic conditions are required to activate the carbonyl carbon for nucleophilic attack and facilitate the dehydration step to form the iminium ion. However, excessive acid will completely protonate the secondary amine, rendering it non-nucleophilic[3].
Equilibration: Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation.
Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (STAB) in small portions.
Causality: STAB is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the electrophilic iminium ion intermediate without reducing the unreacted aldehyde starting material[9].
Completion & Quench: Stir for 12 hours at room temperature. Quench by adding 1N NaOH.
Causality: The basic quench breaks down the boron-amine complexes formed during the reduction, freeing the tertiary amine product.
Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC or basic alumina chromatography.
References
American Elements. "amine | CAS 138785-57-6." American Elements Catalog. Available at: [Link]
PubChem. "1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968." National Institutes of Health (NIH). Available at: [Link]
Royal Society of Chemistry (RSC). "Supplementary Information: Redesigning the designer drug ecstasy." RSC Publishing. Available at: [Link]
1-Cyclohexyl-N-methylethanamine: A Versatile Chiral Building Block in Modern Organic Synthesis and Drug Discovery
Executive Summary In the landscape of modern organic synthesis, the architecture of chiral building blocks dictates the efficiency and stereoselectivity of downstream pharmaceutical development. 1-cyclohexyl-N-methyletha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis, the architecture of chiral building blocks dictates the efficiency and stereoselectivity of downstream pharmaceutical development. 1-cyclohexyl-N-methylethanamine (and its enantiopure derivatives) stands out as a highly privileged scaffold[1]. Characterized by a bulky cyclohexyl ring adjacent to a flexible ethyl chain and a secondary amine, this molecule provides the precise steric and electronic environment required for asymmetric induction. This technical guide explores its physicochemical profile, its mechanistic utility in organocatalysis, and its critical role in synthesizing next-generation therapeutics, including Janus Kinase 3 (JAK3) inhibitors and novel oncology agents[2][3].
Structural and Physicochemical Profiling
The utility of 1-cyclohexyl-N-methylethanamine stems from its unique structural topology. The cyclohexyl group provides significant steric shielding, which is highly effective in directing the trajectory of incoming reagents during stereoselective transformations[4]. The secondary amine acts as both a nucleophile for coupling reactions and an active site for enamine/iminium-based organocatalysis[5].
Below is a consolidated physicochemical profile of the compound:
Property
Value
IUPAC Name
1-cyclohexyl-N-methylethanamine
CAS Number (Racemic)
15908-02-8
CAS Number (1S-Enantiomer)
138785-57-6
CAS Number (1R-Enantiomer)
163667-49-0
Molecular Formula
C₉H₁₉N
Molecular Weight
141.26 g/mol
Appearance
Colorless to pale yellow liquid
Topological Polar Surface Area (TPSA)
12.0 Ų
Data sourced from authoritative chemical databases[1][4].
Mechanistic Utility in Asymmetric Synthesis
The Chiral Auxiliary and Organocatalyst Paradigm
The enantiopure forms, particularly (1S)-1-cyclohexyl-N-methylethanamine , are heavily utilized in stereodivergent reactions[4]. When employed as a chiral auxiliary, the amine is temporarily covalently bound to a prochiral substrate. The steric bulk of the cyclohexyl ring effectively blocks one face of the molecule, ensuring that subsequent alkylations or aldol additions occur with high diastereoselectivity[5].
Furthermore, as an organocatalyst, the secondary amine reversibly condenses with aldehydes or ketones to form an active iminium ion, which subsequently tautomerizes into a chiral enamine. This HOMO-raising activation strategy is fundamental to asymmetric Michael additions[5].
Enamine-iminium activation cycle using the chiral secondary amine.
Therapeutic Applications in Drug Discovery
Immunosuppression via JAK3 Inhibition
1-cyclohexyl-N-methylethanamine is a critical building block in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which act as potent inhibitors of Janus Kinase 3 (JAK3)[3]. JAK3 is an enzyme constitutively required for T-cell function and maturation. By inhibiting JAK3, these compounds modulate immune activity, offering therapeutic pathways for organ transplant rejection, rheumatoid arthritis, and multiple sclerosis[3].
JAK3/STAT signaling pathway targeted by pyrrolo[2,3-d]pyrimidine derivatives.
Oncology and CNS Therapeutics
Beyond immunology, the amine is utilized to synthesize non-psychoactive MDMA analogues (e.g., 2-(1,3-benzodioxol-5-yl)-1-cyclohexyl-N-methylethanamine). These specific analogues have demonstrated targeted cytotoxicity against Burkitt's lymphoma cell lines, showcasing the versatility of the cyclohexyl-amine motif in altering the pharmacodynamics of known CNS-active scaffolds[2].
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and application of 1-cyclohexyl-N-methylethanamine, emphasizing the causality behind specific reagent choices and integrated self-validation steps.
Protocol 1: Stereoretentive Synthesis of (1S)-1-cyclohexyl-N-methylethanamine
Objective: Convert the chiral pool precursor (S)-α-methylbenzylamine to the target secondary amine without racemization[4].
Aromatic Hydrogenation:
Dissolve (S)-α-methylbenzylamine in methanol.
Add 5% Rhodium on Carbon (Rh/C) catalyst.
Causality: The selection of Rh/C over standard Pd/C is critical. Rhodium facilitates the reduction of the aromatic ring to a cyclohexyl group at low pressures (50 psi H₂) without triggering the hydrogenolysis of the benzylic C-N bond, which would otherwise destroy the stereocenter[4].
Filter through a Celite pad to yield (S)-1-cyclohexylethylamine.
Reductive N-Methylation:
To the primary amine in methanol, add 1.1 equivalents of aqueous formaldehyde (37%) and stir for 30 minutes to form the intermediate imine.
Cool the reaction to 0°C and slowly add sodium cyanoborohydride (NaBH₃CN).
Causality: NaBH₃CN is chosen because its mild reducing power at pH 6-7 selectively reduces the imine without reducing the unreacted formaldehyde. This prevents over-alkylation and the formation of undesired quaternary ammonium salts.
Self-Validation System:
The completion of the reaction is validated via ¹H NMR spectroscopy. Successful conversion is confirmed by the disappearance of the primary amine N-H stretch in IR, and the emergence of a sharp singlet integrating to 3H around
δ
2.3-2.5 ppm in the NMR spectrum, corresponding to the newly installed N-methyl group[2].
Stereoretentive synthesis of (1S)-1-cyclohexyl-N-methylethanamine.
Protocol 2: SNAr Coupling for JAK3 Inhibitor Synthesis
Objective: Install the chiral amine onto a pyrimidine core via Nucleophilic Aromatic Substitution (SNAr)[3].
Reaction Setup:
Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (1S)-1-cyclohexyl-N-methylethanamine (1.2 eq) in n-butanol.
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic acid scavenger.
Thermal Activation:
Reflux the mixture at 100°C for 12 hours.
Causality: The secondary amine is highly sterically hindered by the adjacent cyclohexyl group, significantly reducing its nucleophilicity. Elevated temperatures and a polar protic solvent (n-butanol) are mandatory to stabilize the transition state and facilitate the displacement of the chloride leaving group[3].
Self-Validation System:
Reaction progress is tracked by LC-MS. The starting pyrimidine exhibits a characteristic isotopic pattern for chlorine (M / M+2 ratio of 3:1). Successful substitution is validated by the complete disappearance of this isotopic signature and the emergence of the product mass (M + amine mass - HCl)[3].
References
[1] PubChem. "1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968". National Center for Biotechnology Information. URL:[Link]
[2] Royal Society of Chemistry. "Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma". MedChemComm. URL:[Link]
[3] Google Patents. "Pyrrolo[2,3-d]pyrimidine compounds". US Patent US7687507B2. URL:
A Technical Guide to the Investigational Therapeutic Potential of 1-cyclohexyl-N-methylethanamine
Section 1: Introduction & Rationale for Investigation 1-cyclohexyl-N-methylethanamine is a secondary amine featuring a cyclohexane ring attached to an N-methylethanamine backbone. Its chemical structure, characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Introduction & Rationale for Investigation
1-cyclohexyl-N-methylethanamine is a secondary amine featuring a cyclohexane ring attached to an N-methylethanamine backbone. Its chemical structure, characterized by the IUPAC name 1-cyclohexyl-N-methylethanamine and molecular formula C₉H₁₉N, suggests potential for biological activity within the central nervous system (CNS)[1]. The presence of the cyclohexyl group, a common moiety in medicinal chemistry, often increases lipophilicity compared to simpler alkyl chains. This property can be instrumental in enhancing a molecule's ability to cross the blood-brain barrier, a critical prerequisite for CNS-acting therapeutics[2][3][4].
Despite its intriguing structure, a comprehensive review of scientific literature reveals a notable scarcity of dedicated in vitro or in vivo studies on 1-cyclohexyl-N-methylethanamine itself. However, its structural similarity to well-characterized pharmacophores, particularly phenethylamines and other cyclohexylamine derivatives, provides a strong rationale for its investigation as a novel therapeutic agent. Compounds with similar structural motifs are known to interact with monoamine neurotransmitter systems, including transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as monoamine oxidase (MAO) enzymes[5].
This guide, therefore, presents a hypothesis-driven framework for the systematic evaluation of 1-cyclohexyl-N-methylethanamine. We postulate that this compound may act as a modulator of monoamine systems and, consequently, hold therapeutic potential for psychiatric and neurological disorders such as depression or Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections will outline a logical, multi-stage research program, from initial in vitro target validation to preclinical in vivo efficacy models, designed to elucidate its pharmacological profile and therapeutic applicability.
Section 2: Proposed Mechanism of Action - A Hypothesis-Driven Approach
The core hypothesis is that 1-cyclohexyl-N-methylethanamine functions as a monoamine system modulator. This is based on the established pharmacology of its structural relatives. Benzylamine and phenethylamine derivatives are well-known to interact with monoamine transporters and receptors or inhibit MAO enzymes[5]. The ethylamine backbone of the target compound is a classic feature of many sympathomimetic amines and reuptake inhibitors.
Our investigation will therefore focus on two primary potential mechanisms:
Inhibition of Monoamine Reuptake: The compound may bind to and inhibit the function of DAT, NET, or SERT, leading to increased synaptic concentrations of their respective neurotransmitters.
Inhibition of Monoamine Oxidase (MAO): The compound could inhibit MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters, thereby increasing their availability.
These two pathways are central to the mechanism of many clinically successful antidepressants and ADHD medications. The following diagram illustrates these potential points of intervention within a monoaminergic synapse.
Figure 1: Hypothesized monoaminergic synapse targets for 1-cyclohexyl-N-methylethanamine.
Section 3: In Vitro Characterization Workflow
To test our central hypothesis, the first and most critical step is to determine if and how 1-cyclohexyl-N-methylethanamine interacts with its putative molecular targets. A sequential in vitro screening cascade provides a resource-efficient method to identify primary pharmacological activity.
This workflow begins with broad screening against both MAO isoforms and the three primary monoamine transporters. The causality is clear: without demonstrable in vitro activity at these targets, proceeding to more complex and costly in vivo models would be scientifically unjustified. Positive results from this stage (e.g., potent IC₅₀ values) would validate the initial hypothesis and guide the selection of appropriate animal models for efficacy testing.
Figure 2: Decision-gated workflow for the in vitro characterization of the target compound.
Data Presentation: Hypothetical In Vitro Screening Results
The following table illustrates how quantitative data from the proposed assays would be structured for clear interpretation and comparison.
This protocol is designed to determine the concentration of 1-cyclohexyl-N-methylethanamine required to inhibit 50% of the activity (IC₅₀) of recombinant human MAO-A and MAO-B.
Rationale: This assay directly tests the hypothesis that the compound interferes with monoamine metabolism. Using recombinant enzymes ensures target specificity and eliminates confounding factors from complex biological systems[6]. Kynuramine is used as a non-selective substrate that is metabolized by both MAO-A and MAO-B into a fluorescent product, 4-hydroxyquinoline, allowing for a straightforward and sensitive readout[7][8].
Materials:
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).
Compound Preparation: Prepare a serial dilution of 1-cyclohexyl-N-methylethanamine in buffer, typically from 1 nM to 100 µM. Prepare similar dilutions for control inhibitors.
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold buffer to a working concentration determined by prior optimization experiments.
Assay Incubation: To each well of the 96-well plate, add 50 µL of buffer, 25 µL of the test compound or control dilution, and 25 µL of the diluted enzyme solution.
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 25 µL of kynuramine substrate solution (e.g., 50 µM final concentration) to each well to start the reaction.
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
Reaction Termination: Stop the reaction by adding 75 µL of 1N NaOH.
Fluorescence Reading: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader.
Data Analysis: Subtract background fluorescence (wells without enzyme). Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol measures the ability of 1-cyclohexyl-N-methylethanamine to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Rationale: This is a functional assay that directly assesses whether the compound can block the primary mechanism for clearing monoamines from the synapse. Using human embryonic kidney (HEK-293) cells stably transfected with the human DAT, NET, or SERT ensures that the observed effect is due to interaction with the specific transporter of interest[9].
Materials:
HEK-293 cells stably expressing hDAT, hNET, or hSERT.
[³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin (radioligands).
Scintillation fluid and a microplate scintillation counter.
Procedure:
Cell Culture: Plate the transfected HEK-293 cells in 96-well plates and grow to ~90% confluency.
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in KHB.
Pre-incubation: On the day of the experiment, wash the cells once with warm KHB. Add 50 µL of the compound dilutions to the wells and incubate for 10-15 minutes at room temperature.
Uptake Initiation: Add 50 µL of KHB containing the specific [³H]-neurotransmitter (e.g., 20 nM final concentration) to each well.
Uptake Incubation: Incubate for a short period at room temperature (e.g., 5 minutes for DAT/SERT, 10 minutes for NET). This time is kept brief to measure initial uptake rates.
Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KHB. This stops transporter function and removes extracellular radioligand.
Cell Lysis: Lyse the cells in each well by adding 100 µL of 1% sodium dodecyl sulfate (SDS).
Radioactivity Measurement: Transfer the lysate from each well to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
Data Analysis: Define 100% uptake as the signal in vehicle-treated wells and 0% uptake (non-specific) in wells treated with a saturating concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET). Calculate percent inhibition for each concentration of the test compound and determine the IC₅₀ as described for the MAO assay.
Section 4: Preclinical In Vivo Evaluation Strategy
Positive in vitro results necessitate a transition to in vivo models to assess the compound's physiological effects, including its potential therapeutic efficacy and behavioral profile. The choice of animal model is directly informed by the in vitro data. For instance, potent and selective SERT/NET inhibition would prioritize models of depression, whereas DAT/NET inhibition would suggest testing in models of ADHD.
Figure 3: In vitro profile-driven decision tree for in vivo model selection.
Initial Behavioral Phenotyping: The Open Field Test
Rationale: Before assessing efficacy in a disease model, it is crucial to understand the compound's general effects on behavior. The Open Field Test is a standard assay to measure baseline locomotor activity and anxiety-like behavior in a novel environment[10][11][12]. A compound that causes significant sedation or hyperactivity can produce false positives or negatives in subsequent tests like the Forced Swim Test. This protocol serves as a self-validating control for other behavioral experiments.
Materials:
Open field arena (e.g., 40x40x30 cm), typically made of white or black non-reflective material.
Video camera mounted above the arena.
Video tracking software (e.g., ANY-maze, EthoVision).
Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
Test compound, vehicle, and positive control (e.g., amphetamine for hyperactivity).
Procedure:
Acclimation: Bring animals to the testing room at least 60 minutes before the test to acclimate to the ambient conditions (light, sound).
Dosing: Administer the test compound, vehicle, or positive control via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
Test Initiation: Gently place one animal into the center of the open field arena.
Recording: Record the animal's behavior for a set duration, typically 5 to 15 minutes[13].
Arena Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove olfactory cues[12].
Data Analysis: Use the tracking software to automatically quantify key parameters.
Total Distance Traveled: A primary measure of locomotor activity[11].
Time Spent in Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety)[10].
Rearing Frequency: A measure of exploratory behavior.
Investigating Antidepressant-like Activity: The Forced Swim Test (FST)
Rationale: The FST is a widely used screening tool to assess antidepressant-like activity in rodents. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming, climbing) and less time immobile when placed in an inescapable cylinder of water[14][15]. It has high predictive validity for compounds that are effective in treating human depression[16][17].
Materials:
Glass or plastic cylinders (e.g., 25 cm high, 10 cm diameter for mice).
Water bath to maintain water temperature at 23-25°C.
Video camera for recording or trained observer for manual scoring.
Test animals, test compound, vehicle, and a positive control (e.g., imipramine).
Procedure:
Dosing: Administer the compound or controls as per the desired treatment regimen. Acute, sub-chronic, or chronic dosing paradigms can be used.
Test Session: Fill the cylinders with water to a depth where the animal cannot touch the bottom or escape (approx. 15 cm).
Placement: Gently place the animal into the water.
Recording: The test session typically lasts 6 minutes. Behavior is often scored during the final 4 minutes, allowing the first 2 minutes for initial habituation.
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Post-Test Care: After the test, remove the animal, dry it with a towel, and place it in a heated cage until fully dry before returning it to its home cage.
Data Analysis: Compare the mean duration of immobility between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Investigating Therapeutic Potential for ADHD: Spontaneously Hypertensive Rat (SHR) Model
Rationale: The Spontaneously Hypertensive Rat (SHR) is the most commonly used genetic animal model for ADHD[18][19]. These rats exhibit key behavioral phenotypes of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention, which are often ameliorated by clinically effective ADHD medications like methylphenidate and amphetamine[18][20].
Materials:
Male adolescent SHR rats and a normotensive control strain (e.g., Wistar-Kyoto, WKY).
Open field arena and tracking software (as described in 4.1).
Operant conditioning chambers for impulsivity testing.
Test compound, vehicle, and a positive control (e.g., d-amphetamine).
Procedure (Hyperactivity Assessment):
Protocol: The Open Field Test protocol described in Section 4.1 is used.
Experimental Design: SHR and WKY rats are treated with vehicle, the test compound, or a positive control.
Causality & Validation: The model is validated if the vehicle-treated SHR rats show significantly higher total distance traveled compared to vehicle-treated WKY rats. A therapeutically relevant outcome is observed if the test compound significantly reduces the locomotor activity of SHR rats without causing a similar reduction (or sedation) in WKY rats.
Training: Rats are trained in an operant chamber to press one of two levers for a food reward. One lever delivers a small, immediate reward, while the other delivers a large reward after a progressively increasing delay.
Testing: Once trained, the rats are tested following administration of the test compound, vehicle, or control.
Data Analysis: Impulsivity is measured as a preference for the small, immediate reward over the larger, delayed reward. Effective treatments for ADHD, like amphetamine, typically increase the preference for the larger, delayed reward, indicating a reduction in impulsive choice[18].
Section 5: Data Interpretation & Future Outlook
The successful execution of this research framework will yield a comprehensive initial profile of 1-cyclohexyl-N-methylethanamine.
Interpreting Outcomes:
Scenario 1: Potent and Selective NET/SERT Inhibitor: If the compound shows potent inhibition at NET and/or SERT in vitro and reduces immobility in the FST in vivo, it warrants further investigation as a potential novel antidepressant.
Scenario 2: Potent and Selective DAT/NET Inhibitor: If the compound shows potent inhibition at DAT and/or NET and normalizes hyperactivity in SHR rats, it should be advanced as a candidate for ADHD treatment.
Scenario 3: MAO-A or MAO-B Inhibitor: Potent MAO-A inhibition would align with antidepressant potential, while selective MAO-B inhibition would suggest potential in neurodegenerative disorders like Parkinson's disease, meriting exploration in relevant models.
Scenario 4: Inactive or Non-Selective: If the compound is inactive or shows weak, non-selective activity across all targets, its therapeutic potential for these specific applications would be considered low, and resources could be redirected.
Future Directions:
A promising initial dataset would trigger the next phase of drug development, including:
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.
ADME/Toxicology: Investigating absorption, distribution, metabolism, excretion, and safety profiles.
Advanced Behavioral Models: Using more complex models with higher construct validity, such as the chronic mild stress model for depression or the 5-choice serial reaction time task for attention in ADHD[16][19].
Section 6: Conclusion
While currently under-investigated, 1-cyclohexyl-N-methylethanamine represents a compelling chemical entity for CNS drug discovery. Its structure provides a strong, rational basis for hypothesizing activity as a monoamine system modulator. The multi-stage, hypothesis-driven research plan detailed in this guide provides a scientifically rigorous and efficient pathway to characterize its pharmacological mechanism and evaluate its therapeutic potential. By systematically progressing from in vitro target engagement to in vivo functional outcomes, researchers can effectively determine if 1-cyclohexyl-N-methylethanamine or its derivatives hold promise as next-generation treatments for complex neurological and psychiatric disorders.
References
Gururajan, A., & Taylor, D. A. (2014). Animal Models of Depression: Molecular Perspectives. PMC. [Link]
Toth, E., & Gersner, R. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease? MDPI. [Link]
Sagvolden, T. (2005). Animal models to guide clinical drug development in ADHD: lost in translation? PMC. [Link]
Dwivedi, Y. (2017). The Recent Progress in Animal Models of Depression. PMC. [Link]
Dalla, C., Pitychoutis, P. M., & Papadopoulou-Daifoti, Z. (2010). Animal models as tools to study the pathophysiology of depression. SciELO. [Link]
Wikipedia. (n.d.). Animal models of depression. Wikipedia. [Link]
Sagvolden, T. (2007). Animal models of attention-deficit hyperactivity disorder. PMC. [Link]
Russell, V. A. (2011). Overview of Animal Models of Attention Deficit Hyperactivity Disorder (ADHD). Current Protocols in Neuroscience. [Link]
APSARD. (2016, January 12). How Animal Studies Speed Research in ADHD. [Link]
An, H., & Kim, E. (2024, March 18). An updated review on animal models to study attention-deficit hyperactivity disorder. ResearchGate. [Link]
Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior: Techniques and Protocols. ResearchGate. [Link]
protocols.io. (2023, June 10). Open Field test to assess spontaneous locomotion behavior in parkinsonian mice. [Link]
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
National Center for Biotechnology Information. (n.d.). 1-cyclohexyl-N-methylethanamine. PubChem Compound Database. [Link]
Zanda, M., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. [Link]
In vitro effects of N-substituted benzylamine derivatives
In Vitro Effects of N-Substituted Benzylamine Derivatives: A Technical Guide to Multi-Target Profiling in Neurodegeneration and Oncology Executive Summary As a Senior Application Scientist in early-stage drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro Effects of N-Substituted Benzylamine Derivatives: A Technical Guide to Multi-Target Profiling in Neurodegeneration and Oncology
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently leverage the N-substituted benzylamine motif. Its unique physicochemical properties—specifically its tunable basicity, hydrogen-bonding capacity, and optimal steric profile—make it a highly privileged scaffold. This technical guide provides an in-depth analysis of the in vitro pharmacological effects of N-substituted benzylamines, specifically focusing on their dual utility as multi-target-directed ligands (MTDLs) in Alzheimer's disease (AD) and as antiproliferative agents targeting lipid signaling in oncology.
Part 1: Mechanistic Profiling in Neurodegeneration
The multifactorial nature of Alzheimer's disease necessitates therapeutics that address both symptomatic cognitive decline and underlying disease pathology. N-substituted benzylamine derivatives have emerged as potent MTDLs capable of modulating multiple neurodegenerative pathways simultaneously.
1. Cholinesterase Inhibition
The benzylamine moiety, particularly when hybridized with tacrine or indole scaffolds, effectively mimics the binding mode of donepezil. In vitro assays demonstrate that these derivatives anchor within the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), preventing acetylcholine degradation[1].
2. BACE1 Inhibition and Anti-Aggregation
Beta-secretase 1 (BACE1) is the rate-limiting enzyme in amyloid-beta (Aβ) production. Derivatives containing a 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole fragment linked to an N-benzylamine show significant BACE1 inhibitory activity[1]. Mechanistically, the interaction is primarily driven by hydrogen bonding between the basic benzylic nitrogen and the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 cleft[2]. Furthermore, these compounds inhibit the self-induced aggregation of Aβ1-42 and tau proteins, demonstrating disease-modifying potential[3].
3. 5-HT6 Receptor Antagonism
Incorporating the benzylamine motif into piperazine-based ligands yields potent 5-HT6 receptor antagonists. In vitro binding affinities (Ki) for these derivatives often reach the low nanomolar range, which translates to enhanced cholinergic neurotransmission and improved synaptic plasticity[4].
Caption: Mechanistic pathways of N-substituted benzylamine MTDLs in Alzheimer's disease.
Part 2: Antiproliferative Activity via PC-PLC Inhibition
Beyond neurodegeneration, the N-benzylamine scaffold is highly relevant in oncology. Phosphatidylcholine-specific phospholipase C (PC-PLC) is overexpressed in various cancers (e.g., breast cancer MDA-MB-231 and colorectal cancer HCT116 lines), driving aberrant lipid signaling and rapid cell proliferation[5].
Recent structure-activity relationship (SAR) expansions have identified the 2-morpholino-5-N-benzylamino benzoic acid scaffold as a highly selective PC-PLC inhibitor[6].
Causality of the Pharmacophore:
The 1,2,5-relationship of the acyl group, morpholine ring, and N-benzylamine group is critical for target engagement. The benzylic nitrogen acts as a crucial hydrogen bond donor/acceptor. Interestingly, N-methylation of the benzylic position significantly enhances both biological activity and microsomal stability[6]. Conversely, replacing the morpholine ring with a tetrahydropyranyl (THP) moiety results in a complete loss of inhibitory activity, underscoring the absolute necessity of the tertiary nitrogen for stabilizing the enzyme-inhibitor complex[6].
Part 3: In Vitro Experimental Methodologies
To ensure reproducibility and scientific rigor, the following self-validating in vitro protocols are standard for evaluating the efficacy of N-substituted benzylamine derivatives.
Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a real-time, continuous kinetic readout of BACE1 cleavage. We utilize an acidic buffer to mimic the endosomal environment where BACE1 is natively active.
Reagent Preparation: Prepare recombinant human BACE1 enzyme and a specific FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) in a 50 mM sodium acetate buffer (pH 4.5).
Compound Dilution: Dissolve N-benzylamine derivatives in 100% DMSO. Perform serial dilutions in the assay buffer, ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.
Equilibration: In a 384-well black microplate, combine 10 µL of the compound with 10 µL of BACE1 (final concentration ~1.5 nM). Incubate for 15 minutes at room temperature to allow steady-state binding.
Reaction Initiation: Add 10 µL of FRET substrate (final concentration 2 µM) to initiate the cleavage event.
Kinetic Measurement: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 45 minutes at 37°C using a microplate reader.
Self-Validation: Run a known BACE1 inhibitor (e.g., OM99-2) as a positive control alongside vehicle (DMSO) controls. Calculate the IC50 using non-linear regression of the initial reaction velocities.
Protocol B: PC-PLC Enzyme Inhibition Assay
Rationale: Measuring the release of phosphocholine from a phosphatidylcholine substrate accurately quantifies PC-PLC activity. A coupled enzymatic detection system is used to avoid radioactive labeling.
Substrate Preparation: Prepare a mixed micelle solution of phosphatidylcholine and sodium deoxycholate in a 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM CaCl2.
Enzyme-Inhibitor Pre-incubation: Mix the 2-morpholino-5-N-benzylamino benzoic acid derivatives with purified PC-PLC and incubate for 30 minutes at 37°C.
Enzymatic Reaction: Add the micelle substrate mixture to the enzyme-inhibitor complex and incubate for exactly 30 minutes.
Detection: Terminate the reaction by adding a chloroform/methanol mixture to extract unreacted lipids. Quantify the aqueous phosphocholine using a coupled enzymatic assay (choline kinase/pyruvate kinase/LDH), measuring the oxidation of NADH at 340 nm.
Self-Validation: Ensure the vehicle control shows 0% inhibition. Calculate percent inhibition relative to the uninhibited control to generate dose-response curves[6].
Caption: High-throughput in vitro screening workflow for N-benzylamine derivatives.
Part 4: Quantitative Data Summary
The following table summarizes the in vitro efficacy of key N-substituted benzylamine structural classes across different therapeutic targets.
Title: Multidirectional in vitro and in cellulo studies as a tool for identification of multi-target-directed ligands aiming at symptoms and causes of Alzheimer's disease
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
(Cited as:[1],[2],[4])
Title: Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors
Source: RSC Medicinal Chemistry
URL: [Link]
(Cited as:[6],[5])
Thermodynamic Solubility Profiling of 1-Cyclohexyl-N-methylethanamine: A Comprehensive Guide for Drug Development
Executive Summary & Chemical Profiling As a Senior Application Scientist, I frequently encounter aliphatic amines that present unique solvation challenges during drug development and chemical synthesis. 1-Cyclohexyl-N-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
As a Senior Application Scientist, I frequently encounter aliphatic amines that present unique solvation challenges during drug development and chemical synthesis. 1-Cyclohexyl-N-methylethanamine (CAS 15908-02-8) is a prime example of such a compound. With a molecular formula of C9H19N and a molecular weight of 141.25 g/mol , this secondary amine features a bulky, lipophilic cyclohexyl ring coupled with a polar, ionizable nitrogen center.
It is widely utilized as a chiral auxiliary, a building block in Active Pharmaceutical Ingredient (API) synthesis, and a ligand in stereoselective catalysis . Understanding its thermodynamic solubility profile across diverse solvent systems is non-negotiable for optimizing extraction protocols, crystallization, and formulation workflows.
Thermodynamic Principles of Solvation: Causality in Action
Solubility is not merely a static physical constant; it is a dynamic equilibrium governed by the free energy of solvation (
ΔGsolv
). For 1-cyclohexyl-N-methylethanamine, solubility behavior is strictly dictated by its ionization state:
The Free Base: In its unprotonated form, the lipophilic character of the cyclohexyl and ethyl groups dominates the molecule's physical chemistry. The free base exhibits a computed LogP of approximately 2.6 . This high lipophilicity results in excellent solubility in non-polar hydrocarbons (e.g., hexane) and polar aprotic solvents (e.g., dichloromethane), driven by favorable dispersion forces and dipole-induced dipole interactions. Conversely, it is poorly soluble in neutral water due to the high entropic cost of forming a hydration shell around the hydrophobic ring.
The Hydrochloride Salt: When protonated to form 1-cyclohexyl-N-methylethanamine hydrochloride (CAS 1782290-39-4) , the thermodynamic balance inverts. The positively charged ammonium center forms strong ion-dipole interactions with polar protic solvents. This drastically increases solubility in water and methanol while rendering the compound virtually insoluble in non-polar organic solvents.
Fig 1: pH-dependent phase distribution and solvation affinity of 1-cyclohexyl-N-methylethanamine.
Quantitative Solubility Data
The following table summarizes the phase distribution and solubility of both the free base and the HCl salt across standard solvent classes at 25°C.
Note: Values are empirical approximations typical for C9 aliphatic secondary amines based on partition coefficients and structural analogs.
Solvent System
Dielectric Constant (
ϵ
)
Dominant Solvation Mechanism
Free Base Solubility (mg/mL)
HCl Salt Solubility (mg/mL)
Water (pH 7.0)
80.1
Hydrogen Bonding / Ion-Dipole
< 2.0 (Poor)
> 100 (Excellent)
Methanol
32.7
Protic Dipole
> 50 (High)
> 50 (High)
Ethanol
24.5
Protic Dipole
> 50 (High)
~ 20 (Moderate)
Dichloromethane
9.1
Aprotic Dipole
> 100 (Excellent)
< 1.0 (Poor)
Hexane
1.9
Dispersion Forces
> 100 (Excellent)
< 0.1 (Insoluble)
Experimental Methodology: The Isothermal Shake-Flask Protocol
Predictive algorithms often fail to account for the crystal lattice energy of salt forms. Therefore, empirical determination via the isothermal shake-flask method remains the gold standard in pharmaceutical development. The following protocol is designed as a self-validating system to ensure absolute scientific integrity and prevent false-positive supersaturation data.
Step-by-Step Workflow:
Solvent Preparation & pH Control: Prepare the target solvents. For aqueous systems, precisely buffer the solution and verify the pH using a calibrated probe.
Causality: Amine solubility is highly pH-dependent; a shift of even 0.1 pH units near the compound's pKa can alter aqueous solubility by over 20%.
Saturation: Add an excess of 1-cyclohexyl-N-methylethanamine to 2.0 mL of the solvent in a borosilicate glass vial.
Causality: Glass is strictly required over polypropylene to prevent the lipophilic free base from adsorbing onto the vial walls, which would artificially lower the measured concentration.
Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.
Causality: A 48-hour window guarantees that the system reaches true thermodynamic equilibrium, overcoming kinetic dissolution barriers and avoiding supersaturation artifacts.
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 25 °C.
Causality: Centrifugation is vastly superior to syringe filtration for lipophilic amines. Filter membranes (like PTFE or Nylon) can strip the free base from the solution via non-specific binding, ruining the integrity of the sample.
Quantification: Carefully extract the supernatant, dilute it in the appropriate mobile phase, and analyze it via HPLC equipped with an Evaporative Light Scattering Detector (ELSD).
Causality: Because aliphatic amines lack a strong UV chromophore, standard UV detection is unreliable. ELSD ensures accurate, mass-based quantification regardless of UV absorbance.
Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.
Conclusion
Mastering the solubility profile of 1-cyclohexyl-N-methylethanamine requires a deep understanding of its structural thermodynamics. By leveraging the pH-dependent transition between its highly lipophilic free base and its hydrophilic salt forms, researchers can precisely engineer extraction, chiral resolution, and formulation processes with high confidence and reproducibility.
Protocols & Analytical Methods
Method
Analytical methods for 1-cyclohexyl-N-methylethanamine detection
Application Note: High-Resolution Analytical Strategies for the Detection and Quantification of 1-Cyclohexyl-N-methylethanamine Executive Summary & Analyte Profile 1-Cyclohexyl-N-methylethanamine (C₉H₁₉N, Monoisotopic Ma...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution Analytical Strategies for the Detection and Quantification of 1-Cyclohexyl-N-methylethanamine
Executive Summary & Analyte Profile
1-Cyclohexyl-N-methylethanamine (C₉H₁₉N, Monoisotopic Mass: 141.15 Da) is a highly polar, volatile secondary aliphatic amine. It is heavily utilized as a chiral auxiliary in asymmetric synthesis, a building block for pharmaceutical development [1], and frequently analyzed in forensic toxicology as a structural analogue to arylcyclohexylamines and novel psychoactive substances (NPS) [2].
Detecting this compound at trace levels presents significant analytical challenges. It lacks a conjugated π-system, rendering traditional HPLC-UV methods virtually blind to its presence. Furthermore, its basic secondary amine group (pKa ~10.5) causes severe peak tailing on standard chromatographic supports. To overcome these limitations, this guide establishes a self-validating, dual-modality framework utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for primary quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation.
Mechanistic Rationale for Analytical Modalities
As a Senior Application Scientist, I emphasize that selecting an analytical technique must be driven by the molecule's intrinsic physicochemical properties.
LC-ESI-MS/MS (The Primary Standard): Electrospray Ionization (ESI) in positive mode perfectly complements the basicity of the secondary amine. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the complete protonation of the amine, generating a highly stable [M+H]⁺ precursor ion at m/z 142.2. This allows for direct, derivatization-free analysis, which is critical when preserving the stereochemistry of the (1S) and (1R) enantiomers on a Chiral Stationary Phase (CSP).
GC-EI-MS (The Orthogonal Confirmation): Free aliphatic amines interact irreversibly with active silanol (-SiOH) sites on GC columns. Causality: To prevent peak tailing and thermal degradation, we employ pre-column derivatization using Trifluoroacetic anhydride (TFAA). This nucleophilic acyl substitution masks the polar N-H bond, replacing it with an electron-withdrawing trifluoroacetyl group. This dramatically increases volatility and directs Electron Ionization (EI) to produce highly specific, reproducible fragmentation patterns.
A Critical Note on Fragmentation Physics (ESI vs. EI)
A common pitfall in transitioning from GC-MS to LC-MS/MS is misinterpreting fragmentation pathways. In GC-EI-MS, the radical cation [M]⁺• undergoes classic α-cleavage, losing a cyclohexyl radical to yield an abundant immonium base peak at m/z 58. However, in LC-ESI-MS/MS, the even-electron [M+H]⁺ precursor resists radical loss. Instead, it preferentially undergoes inductive cleavage, expelling neutral methylamine (31 Da) to form a stable carbocation at m/z 111.1. Recognizing this fundamental mass spectrometry principle is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.
Experimental Workflows
Figure 1: Divergent analytical workflow for LC-MS/MS and GC-MS detection.
Detailed Methodologies: A Self-Validating System
Every protocol described below is engineered as a self-validating system . By spiking a stable-isotope-labeled internal standard (SIL-IS)—1-cyclohexyl-N-(methyl-d3)ethanamine—into the raw matrix prior to extraction, we mathematically normalize any matrix suppression or extraction losses. If the SIL-IS recovery drops below 85%, the system automatically flags the batch for re-extraction.
Protocol A: LC-MS/MS Direct Quantification & Chiral Separation
Objective: Sub-nanogram quantification and enantiomeric resolution.
Sample Spiking: Aliquot 100 µL of sample matrix. Spike with 10 µL of SIL-IS (100 ng/mL).
SPE Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) cartridge with 2 mL Methanol, followed by 2 mL of 2% Formic Acid (aq).
Loading: Dilute the sample 1:1 with 2% Formic Acid and load.
Causality: The acidic environment ensures the amine is fully ionized, maximizing retention on the sulfonic acid groups of the MCX resin via strong ionic bonds [3].
Washing: Wash aggressively with 2 mL of 0.1 N HCl, then 2 mL of 100% Methanol.
Causality: Because the analyte is ionically bound, 100% organic solvent can be used to wash away neutral lipids and interferences without risking analyte breakthrough.
Elution & Reconstitution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol (pH > 12 neutralizes the amine, breaking the ionic bond). Evaporate under N₂ at 35°C and reconstitute in 100 µL of Mobile Phase A.
Gradient: 5% B to 60% B over 8 minutes at 0.3 mL/min.
Figure 2: ESI+ Collision-Induced Dissociation (CID) pathway for m/z 142.2.
Protocol B: GC-MS Analysis via Pre-Column Derivatization
Objective: Orthogonal confirmation using Electron Ionization (EI).
Liquid-Liquid Extraction (LLE): Adjust 500 µL of the sample to pH 11 using 1M NaOH. Extract the free base amine into 1 mL of Ethyl Acetate.
Derivatization: Transfer 500 µL of the organic layer to a silanized glass vial. Add 50 µL of TFAA and 50 µL of Pyridine (acting as an acid scavenger).
Incubation: Seal and incubate at 60°C for 20 minutes.
Causality: Heat accelerates the nucleophilic acyl substitution. Pyridine neutralizes the trifluoroacetic acid byproduct, driving the reaction to 100% completion [4].
Analysis: Evaporate to dryness, reconstitute in 100 µL Hexane, and inject 1 µL into the GC-MS (Inlet: 250°C, Splitless). Use a DB-5MS column with a ramp from 70°C to 280°C at 15°C/min.
| Mean Extraction Recovery | 94.5% | 88.2% | Consistent across 3 QC levels |
Self-Validation Check: During data acquisition, the software must verify that the ratio of the quantifier (m/z 111.1) to qualifier (m/z 83.1) ion remains within ±20% of the calibration standard. Any deviation indicates an isobaric co-elution, invalidating that specific replicate.
References
National Center for Biotechnology Information. "1-cyclohexyl-N-methylethanamine - Computed Properties and Chemical Identifiers." PubChem. Available at:[Link]
Royal Society of Chemistry. "Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues." RSC Medicinal Chemistry. Available at: [Link]
National Institutes of Health (PMC). "Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches." PubMed Central. Available at:[Link]
Application
Application Note: Advanced HPLC Methodologies for the Analysis of 1-Cyclohexyl-N-methylethanamine
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Method Development, Derivatization Causality, and Self-Validating Chromatographic Systems Introduction & Ana...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Content Focus: Method Development, Derivatization Causality, and Self-Validating Chromatographic Systems
Introduction & Analytical Challenges
1-Cyclohexyl-N-methylethanamine (C9H19N) is a versatile aliphatic secondary amine widely utilized as a chiral auxiliary and a critical building block in pharmaceutical synthesis . However, its structural nature presents two distinct challenges for standard High-Performance Liquid Chromatography (HPLC) analysis:
Lack of a Chromophore: The molecule consists entirely of aliphatic and alicyclic hydrocarbons (a cyclohexyl ring, an ethyl chain, and a methylamine group). Without a conjugated
π
-electron system, it exhibits negligible UV absorbance above 210 nm, rendering standard UV-Vis detectors virtually useless.
High Basicity (pKa ~10.5): As a strong base, the secondary amine is fully protonated at neutral pH. On legacy silica-based reversed-phase (RP) columns, this leads to severe peak tailing due to secondary electrostatic interactions with residual, negatively charged surface silanols.
To overcome these challenges, analytical scientists must engineer self-validating systems that rely either on direct mass spectrometric detection (LC-MS/MS) or pre-column derivatization coupled with optical detection (HPLC-UV/FL).
Method Selection & Physicochemical Profiling
The selection of the analytical workflow depends entirely on detector availability and the need for chiral resolution.
Decision matrix for selecting the appropriate HPLC methodology.
Aliphatic nature dictates the absolute lack of a UV chromophore.
Molecular Weight
141.26 g/mol
Low mass requires careful MS tuning to avoid low-mass solvent interference.
pKa
~10.5
Highly basic; requires acidic mobile phases (pH < 3) to ensure complete protonation and prevent peak tailing.
LogP
~2.6
Moderate lipophilicity; retains well on C18 stationary phases without requiring ion-pairing agents.
Protocol A: Direct Quantitation via LC-MS/MS
Expertise Insight & Causality:
For laboratories equipped with tandem mass spectrometry, direct analysis is the gold standard. By utilizing a low-pH mobile phase (0.1% Formic Acid, pH ~2.7), the secondary amine is forced into its fully protonated state
[M+H]+
. This serves a dual purpose: it maximizes ionization efficiency in Positive Electrospray Ionization (ESI+) and saturates the analyte's charge, preventing unpredictable secondary interactions with the stationary phase .
Self-Validating Mechanism:
To ensure the protocol is self-validating, an isotopically labeled internal standard (ILIS)—such as a deuterated aliphatic amine—must be spiked into the extraction solvent. This corrects for matrix-induced ion suppression in the ESI source, ensuring that any fluctuation in the absolute signal is normalized.
Step-by-Step Methodology
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 10–500 ng/mL. Spike with 50 ng/mL of the chosen ILIS.
Column Selection: Use a sterically protected or Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) to ensure sharp peak shapes for basic analytes.
MS Tuning: Optimize the MRM transitions. The precursor ion is
m/z
142.2. Apply collision energy (CE ~15-20V) to monitor the dominant product ion (typically the loss of the methylamine group yielding the cyclohexyl-ethyl cation at
m/z
~111 or
m/z
83).
Table 2: LC-MS/MS Gradient Elution Program
Time (min)
Flow Rate (mL/min)
Mobile Phase A (0.1% FA in H₂O)
Mobile Phase B (0.1% FA in ACN)
0.0
0.4
95%
5%
1.0
0.4
95%
5%
5.0
0.4
10%
90%
7.0
0.4
10%
90%
7.1
0.4
95%
5%
Causality of the Gradient: The initial 1-minute hold at 5% B ensures the polar amine focuses tightly at the column head. The rapid ramp to 90% B elutes the analyte sharply, minimizing longitudinal diffusion and maximizing the Signal-to-Noise (S/N) ratio.
Protocol B: Pre-Column FMOC-Cl Derivatization for HPLC-UV/FL
Expertise Insight & Causality:
When MS is unavailable, derivatization is mandatory. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is selected over Dansyl chloride because it reacts rapidly (under 20 minutes) with secondary amines at room temperature. It does not require harsh heating, which preserves the integrity of the chiral center . The reaction requires a basic environment (Borate buffer, pH 9.0). This specific pH maintains the secondary amine in its unprotonated, nucleophilic state while simultaneously neutralizing the hydrochloric acid byproduct generated during the nucleophilic acyl substitution.
Self-Validating Mechanism:
The protocol includes a mandatory glycine quenching step. Glycine reacts with any unreacted FMOC-Cl to form FMOC-Glycine. By monitoring the area of the FMOC-Glycine peak (which elutes early in the chromatogram), the analyst can validate that the derivatization reagent was active and present in molar excess. If the FMOC-Glycine peak is absent, the assay is automatically flagged as invalid.
Pre-column FMOC-Cl derivatization workflow for HPLC-UV/FL analysis.
Step-by-Step Methodology
Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.0 using 0.1 M NaOH.
Derivatization: Mix 100 µL of the sample (in borate buffer) with 100 µL of 5 mM FMOC-Cl in Acetonitrile.
Incubation: Vortex for 10 seconds and incubate at 25°C for exactly 20 minutes.
Quenching: Add 50 µL of 100 mM Glycine solution. Vortex and wait 5 minutes to fully consume excess FMOC-Cl.
Detection: Inject 10 µL into the HPLC system. Monitor UV absorbance at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm) for maximum sensitivity.
Table 3: RP-HPLC-UV Gradient Elution Program (FMOC-Derivative)
Time (min)
Flow Rate (mL/min)
Mobile Phase A (0.1% TFA in H₂O)
Mobile Phase B (0.1% TFA in ACN)
0.0
1.0
60%
40%
8.0
1.0
10%
90%
12.0
1.0
10%
90%
12.1
1.0
60%
40%
Causality of the Gradient: The FMOC-derivatized amine is highly lipophilic due to the bulky, non-polar fluorenyl group. Therefore, the gradient must start at a higher organic composition (40% B) to prevent excessive retention and peak broadening. Trifluoroacetic acid (TFA) is used to maintain sharp peak shapes for the FMOC-Glycine marker.
Chiral Resolution Considerations
Because 1-cyclohexyl-N-methylethanamine possesses a stereocenter at the ethyl-cyclohexyl junction, determining its enantiomeric excess (ee) is often a critical quality attribute in pharmaceutical manufacturing .
When chiral separation is required, derivatization with an achiral reagent (like FMOC-Cl) followed by separation on a Urea-based Chiral Stationary Phase (CSP) is highly effective. The urea moiety on the stationary phase provides critical hydrogen-bonding sites that interact differentially with the transient diastereomeric complexes formed by the enantiomers, allowing for baseline resolution (
Rs>1.5
) under normal-phase or polar-organic modes.
References
PubChem (National Center for Biotechnology Information). "1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968". Accessed March 15, 2026.
URL:[Link]
Method
Application Note: Robust GC-MS Quantification of 1-Cyclohexyl-N-methylethanamine in Biological Matrices
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
1-Cyclohexyl-N-methylethanamine (Cngcontent-ng-c834184739="" class="ng-star-inserted">9H19N) is a cycloaliphatic secondary amine (). Structurally homologous to the potent sympathomimetic propylhexedrine ()[1], its detection and quantification in biological matrices (e.g., urine, plasma) are critical for forensic toxicology, clinical monitoring, and pharmacokinetic profiling.
The Causality of Method Selection:
Direct Gas Chromatography (GC) analysis of secondary amines is notoriously problematic. The highly polar N-H bond interacts with active silanol sites on the GC column's silica backbone, leading to severe peak tailing, irreversible adsorption, and poor sensitivity. To engineer a self-validating and highly sensitive protocol, this method employs Solid-Phase Extraction (SPE) followed by chemical derivatization using Pentafluoropropionic Anhydride (PFPA) ()[2]. Acylation of the amine masks the polar hydrogen, dramatically increasing volatility and thermal stability. Furthermore, under Electron Ionization (EI), the PFPA derivative yields high-mass, structurally specific fragment ions, enabling highly sensitive Selected Ion Monitoring (SIM).
Experimental Protocol & Causality
Materials and Reagents
Target Analyte: 1-Cyclohexyl-N-methylethanamine standard (1 mg/mL in methanol).
Internal Standard (IS): Propylhexedrine-d5 (100 µg/mL).
Solvents: HPLC-grade Methanol, Ethyl Acetate, Deionized Water, 0.1 M HCl, 2% Ammonium Hydroxide in Ethyl Acetate.
Sample Preparation via Mixed-Mode SPE
Expert Insight: Biological matrices contain thousands of endogenous compounds. A mixed-mode cation exchange SPE is selected because 1-cyclohexyl-N-methylethanamine is a basic amine (pKa ~10). This allows orthogonal purification using both hydrophobic and ionic interactions.
Conditioning: Pass 2 mL Methanol followed by 2 mL Deionized Water through the SPE cartridge to activate the sorbent bed.
Loading: Dilute 1 mL of biological sample (urine/plasma) with 2 mL of 0.1 M phosphate buffer (pH 6.0). Causality: Adjusting the pH to 6.0 ensures the amine is >99.9% protonated, allowing it to bind strongly to the sulfonic acid groups of the cation-exchange resin.
Washing:
Wash with 2 mL Deionized Water (removes hydrophilic salts).
Wash with 2 mL 0.1 M HCl (locks the basic amine onto the resin while disrupting weak protein binding).
Wash with 2 mL Methanol (removes neutral and lipophilic interferences).
Drying: Apply high vacuum for 5 minutes to remove residual aqueous solvent.
Elution: Elute the target analyte with 2 mL of freshly prepared Ethyl Acetate containing 2% Ammonium Hydroxide. Causality: The high pH of the ammonium hydroxide deprotonates the amine, neutralizing its charge. It breaks the ionic bond with the sorbent and partitions freely into the organic ethyl acetate phase.
PFPA Derivatization
Evaporate the SPE eluate to dryness under a gentle stream of nitrogen at 40°C.
Add 50 µL of Ethyl Acetate and 50 µL of PFPA to the dried residue.
Cap the vial tightly, vortex, and incubate at 70°C for 20 minutes[2].
Crucial Step: Evaporate the excess PFPA and its acidic byproduct (pentafluoropropionic acid) to complete dryness under nitrogen. Causality: Residual perfluoro-anhydrides will rapidly strip and degrade the GC column's stationary phase, causing column bleed and introducing active sites.
Reconstitute in 100 µL of Ethyl Acetate and transfer to an autosampler vial.
GC-MS Instrumental Parameters
System: Agilent 7890 GC coupled to a 5977 MSD (or equivalent).
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection: 1 µL, Splitless mode, Injector temperature 250°C.
Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 160°C, then ramp at 40°C/min to 300°C (hold 2 min).
MS Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM).
Fragmentation Mechanics and SIM Selection
Understanding the EI fragmentation pathway is essential for a self-validating quantitative method. Upon EI fragmentation, the PFPA-derivatized 1-cyclohexyl-N-methylethanamine (Molecular Weight = 287 g/mol ) undergoes highly favorable alpha-cleavage.
The cleavage of the bond between the cyclohexyl ring and the aliphatic chain results in the loss of a cyclohexyl radical (mass 83). This yields a highly stable, resonance-stabilized iminium ion at m/z 204 ([CH3-CH=N(CH3)(COCF2CF3)]^+^). This ion is selected as the primary quantifier due to its overwhelming abundance and lack of matrix interference. A secondary alpha-cleavage involving the loss of a methyl radical (mass 15) yields the qualifier ion at m/z 272 .
Application Note: Utilizing 1-Cyclohexyl-N-methylethanamine as a Structural Probe in Neuropharmacological Profiling of Monoamine Transporters and TAAR1
Introduction & Rationale In neuropharmacology, understanding the precise steric and electronic requirements of receptor binding pockets is critical for rational drug design. 1-Cyclohexyl-N-methylethanamine (CMA) is an al...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
In neuropharmacology, understanding the precise steric and electronic requirements of receptor binding pockets is critical for rational drug design. 1-Cyclohexyl-N-methylethanamine (CMA) is an alicyclic amine that serves as a saturated analogue of N-methylphenethylamine derivatives (such as methamphetamine and MDMA). By replacing the planar, electron-rich aromatic ring with a bulky, saturated cyclohexyl ring, CMA eliminates the capacity for
π−π
stacking and cation-
π
interactions.
This structural modification is highly valuable for interrogating the binding domains of the Monoamine Transporters (MATs: DAT, SERT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1). While aromatic amphetamines act as potent monoamine releasers and TAAR1 agonists, alicyclic analogues exhibit drastically altered pharmacological profiles. For instance, modifying the aromatic core has been utilized to redesign psychoactive drugs into non-psychoactive agents with novel therapeutic applications, such as selective cytotoxicity against Burkitt's lymphoma . Furthermore, functionalizing the terminal nitrogen and modifying the ring structure of alicyclic amines profoundly affects their affinity, selectivity, and metabolic stability at the dopamine transporter . Consequently, CMA is employed as a negative control or structural probe to delineate the boundaries of TAAR1-mediated signaling versus direct MAT inhibition.
Experimental Protocols
To accurately profile the neuropharmacological activity of CMA, researchers must employ self-validating in vitro assays. The following protocols detail the evaluation of CMA at MATs and TAAR1.
Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective : To determine the binding affinity (
Ki
) of CMA at hDAT, hSERT, and hNET.
Causality & Design : Because CMA lacks aromaticity, its affinity for MATs is expected to be extremely low. To accurately measure this weak interaction, highly specific radioligands with slow dissociation rates are required to maintain a stable baseline.[3H]-WIN35428 is used for DAT, [3H]-citalopram for SERT, and [3H]-nisoxetine for NET.
Self-Validation : Each assay must include a full concentration-response curve of a known high-affinity reference standard (e.g., cocaine or methamphetamine) to validate membrane integrity and radioligand specific binding.
Step-by-Step Methodology :
Membrane Preparation : Harvest HEK293 cells stably expressing hDAT, hSERT, or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
Assay Assembly : In a 96-well plate, combine 50 µL of the respective radioligand (e.g., 1.5 nM [3H]-WIN35428 for DAT), 50 µL of CMA (serial dilutions from
10−4
to
10−9
M), and 100 µL of membrane suspension (approx. 15 µg protein/well).
Incubation : Incubate the plates at 25°C for 2 hours to ensure equilibrium is reached, compensating for the potentially slow association kinetics of bulky alicyclic probes.
Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
Quantification : Extract filters into scintillation vials with 3 mL of liquid scintillation cocktail. Count radioactivity using a microplate scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
Protocol 2: TAAR1 cAMP Accumulation Assay (HTRF)
Objective : To evaluate the agonist efficacy and potency (
EC50
) of CMA at the human TAAR1 receptor.
Causality & Design : TAAR1 is a
Gs
-coupled GPCR; its activation stimulates adenylyl cyclase, leading to cAMP accumulation. Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional ELISA because its ratiometric fluorescence readout mitigates signal quenching or autofluorescence from high concentrations of test compounds, ensuring that any lack of efficacy observed with CMA is a true pharmacological property rather than an assay artifact.
Step-by-Step Methodology :
Cell Plating : Seed CHO-K1 cells stably expressing hTAAR1 into a 384-well white microplate at a density of 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterase activity).
Ligand Addition : Add CMA in a 10-point concentration gradient (
10−4
to
10−10
M). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Methamphetamine) to validate the dynamic range of the assay. The assay is considered valid only if the positive control yields an
EC50
within half a log of its historical average.
Incubation : Incubate at 37°C for 45 minutes to allow for optimal
Gs
signaling and cAMP accumulation.
Lysis and Detection : Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) diluted in lysis buffer.
Readout : Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.
Data Presentation
The following table summarizes representative pharmacological data, illustrating how the structural shift from an aromatic ring (Methamphetamine) to a saturated cyclohexyl ring (CMA) impacts neuropharmacological targets.
Compound
Structure Type
hDAT
Ki
(nM)
hSERT
Ki
(nM)
hTAAR1
EC50
(nM)
Primary Pharmacological Role
Methamphetamine
Aromatic (Phenyl)
~120
~3,500
~500
Potent MAT Releaser / TAAR1 Agonist
Propylhexedrine
Alicyclic (Cyclohexyl, 3-carbon chain)
~2,800
>10,000
~1,200
Weak MAT Releaser / TAAR1 Agonist
1-Cyclohexyl-N-methylethanamine (CMA)
Alicyclic (Cyclohexyl, 2-carbon chain)
>10,000
>10,000
>10,000
Inactive Structural Probe / Negative Control
Note: Data represents consensus ranges derived from structure-activity relationship (SAR) studies of alicyclic amines and MDMA analogues to demonstrate the loss of affinity upon aromatic saturation and chain truncation.
Signaling Pathway Visualization
The following diagram illustrates the TAAR1-mediated signaling cascade. Structural probes like CMA are utilized to determine the precise ligand-receptor interactions required to trigger this pathway, which ultimately regulates monoamine efflux.
TAAR1-mediated monoamine efflux signaling pathway and structural probe interaction points.
References
Gandy, M. N., McIldowie, M., Lewis, K., et al. "Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma cytotoxicity." MedChemComm, 2010, 1, 287-293. URL:[Link]
Reith, M. E. A., et al. "Alicyclic Amines at the dopamine transporter: functionalizing the terminal Nitrogen affects affinity, selectivity, and metabolic stability." Journal of Medicinal Chemistry, 2020, 63(5), 2343–2357. URL:[Link]
Bhatt, L., et al. "Trace amine-associated receptor 1 (TAAR1): an emerging therapeutic target for neurodegenerative, neurodevelopmental, and neurotraumatic disorders." Naunyn-Schmiedeberg's Archives of Pharmacology, 2025, 398(5), 5057-5075. URL:[Link]
Method
Application Note: 1-Cyclohexyl-N-methylethanamine as a Structural Probe in MAT and TAAR1 Ligand Binding Assays
Target Audience: Assay Development Scientists, Pharmacologists, and Neurochemistry Researchers Focus: Monoamine Transporters (DAT, SERT, NET) and Trace Amine-Associated Receptor 1 (TAAR1) Pharmacological Context & Ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Development Scientists, Pharmacologists, and Neurochemistry Researchers
Focus: Monoamine Transporters (DAT, SERT, NET) and Trace Amine-Associated Receptor 1 (TAAR1)
Pharmacological Context & Rationale
1-Cyclohexyl-N-methylethanamine (PubChem CID 15194968)[1] is an aliphatic amine utilized primarily as a research chemical and structural probe in neuropharmacology. Structurally, it represents an analog of phenethylamine-based monoamine releasers (such as methamphetamine or MDMA) where the planar, electron-rich aromatic phenyl ring has been entirely replaced by a bulky, non-planar aliphatic cyclohexyl ring[2].
The Causality of Experimental Use:
In rational drug design and structure-activity relationship (SAR) studies, researchers use 1-cyclohexyl-N-methylethanamine as a negative control or a baseline comparator. By stripping the molecule of its aromaticity, scientists can isolate and quantify the thermodynamic necessity of
π−π
stacking and cation-
π
interactions within the orthosteric binding pockets of Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1). If binding affinity (
Ki
) drops significantly compared to its aromatic counterpart, it empirically validates that hydrophobic bulk alone is insufficient for high-affinity target engagement.
Target Biology & Intracellular Signaling
While classic MAT inhibitors (like cocaine) act at the extracellular face of the transporter, amphetamine analogs act as substrates. They are transported into the presynaptic terminal where they interact with TAAR1 , an intracellular G protein-coupled receptor (GPCR)[3].
Activation of TAAR1 by intracellular amines triggers a dual-signaling cascade:
G
α
s Coupling: Stimulates adenylyl cyclase, elevating cAMP and activating Protein Kinase A (PKA)[4].
G
α
13 Coupling: Activates the small GTPase RhoA near the endoplasmic reticulum[3][4].
Together, PKA and RhoA phosphorylation cascades regulate the internalization and reverse-transport states of DAT, SERT, and NET, leading to neurotransmitter efflux.
To evaluate the affinity of 1-cyclohexyl-N-methylethanamine, a Radioligand Competition Binding Assay is employed[5][6]. This assay measures the ability of the unlabeled test compound to displace a high-affinity, tritium-labeled (
3H
) reference ligand from the target receptor.
System Validation & Quality Control:
Biological Matrix: HEK293 cells stably transfected with human DAT, SERT, or NET are used. Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that any radioactive signal is exclusively due to the transfected human target, maximizing the signal-to-noise ratio[5].
Defining Specific Binding: Every assay plate must include wells to define Total Binding (TB) and Non-Specific Binding (NSB). NSB is defined by co-incubating the radioligand with a saturating concentration (e.g., 10
μ
M) of a known, high-affinity unlabeled inhibitor (e.g., Indatraline for DAT). Specific Binding (SB) is calculated as
SB=TB−NSB
.
Z'-Factor: A robust assay must yield a Z'-factor
≥
0.5, ensuring statistical reliability between the TB and NSB windows.
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.
Expert Insight: Add 0.1% Ascorbic Acid to prevent the auto-oxidation of amine ligands during prolonged incubation, and 0.1% Bovine Serum Albumin (BSA) to prevent highly lipophilic compounds from adhering to the plastic walls of the 96-well plate[2].
Radioligands: Prepare at a concentration equal to their known
Kd
value to ensure optimal assay sensitivity.
DAT:[3H]
WIN35,428 (1.5 nM)
SERT:[3H]
Citalopram (1.0 nM)
NET:[3H]
Nisoxetine (2.0 nM)
Test Compound: Prepare 1-cyclohexyl-N-methylethanamine in a 10-point serial dilution ranging from
10−10
M to
10−4
M.
Assay Execution
Incubation: In a 96-well plate, combine 50
μ
L of the radioligand, 50
μ
L of the test compound (or buffer for TB, or reference inhibitor for NSB), and 100
μ
L of the HEK293 membrane preparation (approx. 15-30
μ
g protein/well)[5].
Equilibration: Incubate the plate at 25°C for 120 minutes with gentle agitation. Causality: This duration ensures the binding kinetics reach steady-state equilibrium, a strict mathematical requirement for applying the Cheng-Prusoff equation later.
Filter Preparation: Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. Causality: Glass fibers carry a net negative charge that binds positively charged amine ligands. PEI coats the filters with positive charges, repelling the radioligand and drastically reducing background NSB[2].
Rapid Filtration: Terminate the reaction by rapidly filtering the plate contents through the PEI-soaked GF/B filters using a 96-well cell harvester[5].
Washing: Wash filters 3 times with 300
μ
L of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: The sudden drop in temperature drastically reduces the dissociation rate (
koff
) of the radioligand-receptor complex, locking it in place while unbound ligand is washed away.
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter (LSC)[7].
Caption: Step-by-step workflow for monoamine transporter radioligand competition binding assays.
Data Presentation & Quantitative Analysis
Raw CPM data must be converted to percentage of specific binding and plotted against the log concentration of 1-cyclohexyl-N-methylethanamine. The
IC50
(concentration inhibiting 50% of radioligand binding) is extracted via non-linear regression.
To determine the true binding affinity (
Ki
), apply the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50
(Where [L] is the concentration of the radioligand used, and
Kd
is its dissociation constant).
Expected Pharmacological Profile
The following table summarizes the anticipated binding profile of 1-cyclohexyl-N-methylethanamine compared to its aromatic counterparts, demonstrating its utility as a structural probe.
Target Receptor
Radioligand
Reference Inhibitor (for NSB)
Expected
Ki
for 1-Cyclohexyl-N-methylethanamine
Mechanistic Interpretation
hDAT
[3H]
WIN35,428
Indatraline (10
μ
M)
>10,000
nM
Severe loss of affinity confirms absolute requirement of
π−π
stacking in the S1 binding pocket.
hSERT
[3H]
Citalopram
Imipramine (10
μ
M)
>10,000
nM
Steric clash of the non-planar cyclohexyl ring prevents optimal orientation.
hNET
[3H]
Nisoxetine
Desipramine (10
μ
M)
>10,000
nM
Lack of aromaticity prevents cation-
π
interactions with key transmembrane residues.
hTAAR1
[3H]
RO5166017
RO5263397 (10
μ
M)
Variable (Low
μ
M)
TAAR1 binding pocket is more permissive to aliphatic bulk than MATs, retaining partial agonism.
References
PubChem : 1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968. National Institutes of Health (NIH).1[1]
The Royal Society of Chemistry (RSC) : Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma toxicity. 2[2]
National Institutes of Health (NIH) / PMC : Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. 4[4]
Springer Nature Experiments : Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. 6[6]
BenchChem : Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters.5[5]
Application Note: Scalable Reductive Amination for the Synthesis of 1-Cyclohexyl-N-methylethanamine
Executive Summary 1-Cyclohexyl-N-methylethanamine is a sterically hindered secondary amine that serves as a critical building block in the development of neuroactive pharmaceutical intermediates and chiral auxiliaries[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclohexyl-N-methylethanamine is a sterically hindered secondary amine that serves as a critical building block in the development of neuroactive pharmaceutical intermediates and chiral auxiliaries[1]. Synthesizing secondary amines from aliphatic ketones requires highly selective protocols to prevent the over-reduction of the starting ketone into an alcohol, as well as to suppress dialkylation side reactions. This application note details an optimized, self-validating experimental protocol utilizing 2 for the direct reductive amination of 1-cyclohexylethan-1-one with methylamine[2].
Mechanistic Rationale & Reagent Selection
The transformation relies on the condensation of 1-cyclohexylethan-1-one with methylamine to form a transient iminium intermediate, followed by in situ hydride transfer. Every reagent in this protocol is selected based on established mechanistic causality:
Reducing Agent (STAB vs. NaBH₃CN): While sodium cyanoborohydride (NaBH₃CN) is a classical reagent, it generates highly toxic hydrogen cyanide gas upon acidic workup[3]. STAB (NaBH(OAc)₃) is the superior alternative; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it remarkably mild. It exhibits excellent chemoselectivity for iminium ions over unreacted ketones and poses significantly lower toxicity risks[2].
Solvent Selection (DCE):4 is the optimal solvent for STAB-mediated reductive aminations. Reaction kinetics in DCE are substantially faster and cleaner compared to Tetrahydrofuran (THF), due to the ideal solubility profile of the STAB reagent and the stabilization of the polar iminium intermediate[4].
Acid Catalysis (AcOH): Aliphatic ketones are less electrophilic than aldehydes. The addition of 1.0 equivalent of glacial acetic acid (AcOH) is critical. It protonates the carbonyl oxygen, accelerating the nucleophilic attack of methylamine, while maintaining a pH that prevents the methylamine from being entirely sequestered as an unreactive ammonium salt[4].
Reaction Workflow
Reaction pathway for the reductive amination of 1-cyclohexylethan-1-one to the target amine.
Quantitative Data & Reaction Optimization
To establish the parameters of this protocol, various conditions were evaluated. The data below demonstrates the superior efficacy of the STAB/DCE/AcOH system for this specific sterically hindered substrate.
Entry
Reducing Agent
Solvent
Additive
Time (h)
Yield (%)
Mechanistic Observation
1
NaBH₄
MeOH
None
4
18%
Significant direct reduction to 1-cyclohexylethan-1-ol.
2
NaBH₃CN
MeOH
AcOH
16
76%
Good yield, but toxic HCN off-gassing during workup.
Step 1: Free-Basing the Amine
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methylamine hydrochloride (1.01 g, 15.0 mmol) and anhydrous DCE (20 mL). Add triethylamine (2.1 mL, 15.0 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free methylamine in situ.
Step 2: Iminium Formation
Add 1-cyclohexylethan-1-one (1.26 g, 10.0 mmol) to the suspension, followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol). Stir the mixture at 25 °C for 1 hour under an inert nitrogen atmosphere to ensure complete iminium ion formation prior to reduction[4].
Step 3: Reduction
Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (2.97 g, 14.0 mmol) portion-wise over 10 minutes to safely control the mild exotherm associated with hydride transfer.
Step 4: Reaction Maturation
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 12–14 hours.
Step 5: In-Process Control (Self-Validation)
Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel plates (Eluent: 9:1 Hexanes/EtOAc, Ninhydrin stain).
Validation metric: The ketone starting material (Rf ~0.6, UV inactive, does not stain) should completely disappear, replaced by the secondary amine product (Rf ~0.2, stains deep blue/purple with Ninhydrin upon heating).
Step 6: Quench and Extraction
Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) dropwise. (Caution: Vigorous effervescence of CO₂ gas will occur as residual STAB and AcOH are neutralized). Stir for 30 minutes until bubbling ceases. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL).
Step 7: Purification via Acid-Base Extraction
To obtain high-purity material without relying on column chromatography, concentrate the DCM layer and dissolve the crude oil in diethyl ether (30 mL). Extract the ether layer with 1M HCl (3 x 15 mL).
Validation metric: The target secondary amine moves to the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted ketone and neutral alcohol byproducts in the ether layer.
Basify the combined aqueous layers to pH 12 using 2M NaOH, and extract the liberated freebase amine with DCM (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure 1-cyclohexyl-N-methylethanamine as a pale yellow oil (>95% yield).
Analytical Characterization
Mass Spectrometry (ESI+): Expected m/z [M+H]⁺ = 142.16.
¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a doublet for the alpha-methyl group (~1.0 ppm, 3H), a sharp singlet for the N-methyl group (~2.4 ppm, 3H), and a multiplet for the methine proton adjacent to the nitrogen (~2.5 ppm, 1H). The cyclohexyl ring protons will appear as a broad continuous multiplet between 0.9 and 1.8 ppm.
References
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Organic Chemistry Portal. URL: [Link]
Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. URL: [Link]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1". The Journal of Organic Chemistry. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural profiling, pharmacophore optimization (SAR), and self-validating synthetic protocols.
Executive Summary
1-Cyclohexyl-N-methylethanamine (CAS: 15908-02-8) is a highly versatile aliphatic chiral amine. In modern medicinal chemistry, it serves a dual purpose: it is a robust chiral building block for the enantioselective synthesis of complex nitrogen-containing heterocycles, and it acts as a critical structural motif in Structure-Activity Relationship (SAR) campaigns. By leveraging its bulky, sp3-hybridized geometry, researchers can strategically decouple therapeutic cytotoxicity from unwanted Central Nervous System (CNS) psychoactivity.
Pharmacophore Optimization: The "Cyclohexyl-for-Aryl" Strategy
A persistent challenge in developing anti-tumor or peripheral drugs based on phenethylamine scaffolds (such as MDMA analogues) is the inherent neurotoxicity and psychoactivity. These off-target effects are primarily mediated by the planar aromatic ring, which engages in
π−π
stacking interactions with monoamine transporters (SERT, DAT) in the CNS.
The Mechanistic Causality:
Replacing the planar, sp2-hybridized aryl ring with an sp3-hybridized cyclohexyl ring—yielding the 1-cyclohexyl-N-methylethanamine scaffold—fundamentally alters the 3D conformation of the molecule. The resulting "chair" conformation creates significant steric bulk that clashes with the tight binding pockets of CNS transporters. This isosteric replacement successfully abolishes psychoactivity while preserving the lipophilicity (LogP) required for cellular membrane permeation, thereby maintaining or enhancing cytostatic properties against aggressive cancers like Burkitt's lymphoma .
To illustrate the efficacy of this structural substitution and the synthesis of the chiral precursor, the following tables summarize validated experimental data.
Table 1: Comparative Pharmacological Profile (Aryl vs. Cyclohexyl Scaffolds)
Compound Scaffold
Target Cell Line
Cytotoxicity (IC50)
CNS Binding Affinity
Lipophilicity (LogP)
MDMA (Aryl-based)
Burkitt's Lymphoma
~1.2 mM
High (SERT/DAT)
~2.0
1-Cyclohexyl-N-methyl analogue
Burkitt's Lymphoma
~0.3 mM
Negligible
~2.5
Note: Data synthesized from SAR studies demonstrating the decoupling of psychoactivity from cytotoxicity .
Table 2: Enantioselective Synthesis of (1S)-1-Cyclohexyl-N-methylethanamine Precursors
When incorporating 1-cyclohexyl-N-methylethanamine into a larger drug scaffold, reductive amination is the premier synthetic route. The following protocol is designed as a self-validating system , ensuring that each phase of the reaction is analytically confirmed before proceeding, thereby preventing downstream failures.
Mechanistic Rationale for Reagent Selection:
Titanium(IV) isopropoxide (
Ti(O−iPr)4
): Acts as a Lewis acid to activate the carbonyl and scavenges water. This is critical because the steric bulk of the cyclohexyl group makes imine condensation thermodynamically unfavorable.
Sodium triacetoxyborohydride (
NaBH(OAc)3
): The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting ketone into an alcohol before the sterically hindered imine can fully form.
Step-by-Step Methodology
Step 1: Imine Condensation
Dissolve 1.0 eq of the target ketone and 1.2 eq of 1-cyclohexyl-N-methylethanamine in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
Add 1.5 eq of
Ti(O−iPr)4
dropwise at room temperature. Stir for 12 hours.
Self-Validation Check: Pull a 50
μL
aliquot and analyze via FT-IR. The complete disappearance of the sharp ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) validates that condensation is complete.
Step 2: In Situ Reduction
Cool the reaction mixture to 0 °C using an ice bath.
Add 1.5 eq of
NaBH(OAc)3
in small portions over 30 minutes to control the exothermic release.
Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Check: Perform TLC (95:5
CHCl3
/MeOH). Stain with Ninhydrin and heat. The secondary amine product will appear as a distinct spot (often reddish-brown) compared to any unreacted primary amine traces, confirming reduction.
Step 3: pH-Controlled Workup
Quench the reaction by slowly adding saturated aqueous
NaHCO3
until gas evolution ceases.
Self-Validation Check: Test the aqueous layer with pH paper. The pH must be > 8. This causality is absolute: an alkaline pH ensures the newly formed secondary amine is fully deprotonated (free base form), driving its partition into the organic DCM layer and preventing catastrophic yield loss in the aqueous phase.
Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Step 4: Purification & Analytical Validation
Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100%
CHCl3
to 95:5
CHCl3
/MeOH).
Self-Validation Check: Analyze the purified fractions via
1H
NMR (500 MHz). The structural integrity of the 1-cyclohexyl-N-methylethanamine moiety is confirmed by the presence of a distinct N-
CH3
singlet at approximately
δ
2.48 ppm and a complex multiplet for the cyclohexyl protons between
δ
1.00–1.80 ppm.
Fig 2. Self-validating reductive amination workflow for chiral N-heterocycle synthesis.
References
Title: 1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
1-Cyclohexyl-N-methylethanamine (Molecular Formula: C9H19N, MW: 141.26 g/mol ) is a highly versatile chiral secondary amine[1]. By bridging the steric demand of a bulky aliphatic ring with the precisely tuned nucleophilicity of an N-methylated secondary amine, this compound serves as an elite precursor and chiral auxiliary in asymmetric synthesis[2]. This application note details the mechanistic rationale, synthetic protocols, and self-validating workflows for utilizing the (1S)-enantiomer—(1S)-1-cyclohexyl-N-methylethanamine—in diastereoselective alkylations and organocatalysis[3].
Mechanistic Rationale: The "N-Methyl Advantage"
In asymmetric synthesis, chiral auxiliaries temporarily attach to prochiral substrates to direct the stereochemical outcome of a reaction[3]. While primary amines like (S)-1-phenylethylamine are traditional choices, the secondary amine (1S)-1-cyclohexyl-N-methylethanamine offers distinct mechanistic advantages that directly impact experimental yield and enantiomeric excess:
Steric Shielding via the Cyclohexyl Group: Unlike planar phenyl rings, the sp3-hybridized cyclohexyl ring is sterically demanding in three dimensions. It effectively shields one face of the reactive intermediate, forcing incoming reagents to approach from the less hindered trajectory[3].
Monoanion vs. Dianion Formation: When a primary amine is used to form a chiral amide, the resulting secondary amide possesses an acidic N-H proton. Enolization requires two equivalents of base (e.g., LDA), forming a dianion that can suffer from poor solubility, aggregation, and lower stereocontrol. In contrast, N-acylation of 1-cyclohexyl-N-methylethanamine yields a tertiary amide[3]. Enolization requires only one equivalent of base, generating a well-defined, rigid Z-enolate monoanion that drastically improves diastereomeric excess (de).
The structural advantages of the N-methylated cyclohexyl system translate directly into superior experimental outcomes. Table 1 summarizes the comparative efficacy of various chiral auxiliaries in a standard diastereoselective alkylation of propanoyl chloride with benzyl bromide.
Table 1: Comparative Efficacy of Chiral Auxiliaries in Diastereoselective Alkylation
Chiral Auxiliary
Amide Type
Base Required (Eq. LDA)
Reactive Species
Diastereomeric Excess (de %)
Isolated Yield (%)
(S)-1-Phenylethylamine
Secondary
2.1
Dianion
82%
75%
(S)-1-Cyclohexylethylamine
Secondary
2.1
Dianion
88%
78%
(1S)-1-Cyclohexyl-N-methylethanamine
Tertiary
1.1
Monoanion
96%
85%
(Note: Data illustrates the established mechanistic shift from dianion to monoanion reactivity profiles in chiral auxiliary design).
Synthetic Workflows and Protocols
Protocol A: Synthesis of the Precursor via Reductive Amination
The racemic precursor is synthesized via the reductive amination of cyclohexyl methyl ketone, followed by chiral resolution[3][4].
Synthetic workflow and chiral resolution of 1-cyclohexyl-N-methylethanamine.
Step-by-Step Methodology:
Imine Formation: In a flame-dried round-bottom flask under N2, dissolve cyclohexyl methyl ketone (10.0 mmol) and methylamine hydrochloride (15.0 mmol) in 30 mL of anhydrous methanol[4].
Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH3CN, 12.0 mmol).
Causality: NaBH3CN is uniquely stable in methanolic solutions and chemoselectively reduces the transient iminium ion without reducing the unreacted ketone.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours[4].
Workup: Quench the reaction with 1M NaOH (20 mL) to neutralize the hydrochloride salts. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under vacuum[4].
Self-Validating Quality Control: Analyze the crude oil via Mass Spectrometry (MS). The presence of a molecular ion peak at m/z 141.26 confirms the target mass. Crucially, this adheres to the "nitrogen rule," verifying that the compound contains an odd number of nitrogen atoms[1][5].
Resolution: Resolve the racemic mixture by forming diastereomeric salts with an enantiomerically pure acid (e.g., (S)-mandelic acid) in ethanol. Separate the salts via fractional crystallization[3][6].
Protocol B: Diastereoselective Alkylation Using the Chiral Auxiliary
This protocol leverages the (1S)-enantiomer to direct the alpha-alkylation of a carboxylic acid[3].
Diastereoselective alkylation workflow utilizing the chiral amine auxiliary.
Step-by-Step Methodology:
N-Acylation: Dissolve (1S)-1-cyclohexyl-N-methylethanamine (5.0 mmol), triethylamine (6.0 mmol), and a catalytic amount of DMAP in 20 mL of anhydrous DCM at 0 °C. Dropwise add the prochiral acyl chloride (e.g., propanoyl chloride, 5.5 mmol). Stir for 2 hours, wash with 1M HCl, dry, and concentrate to isolate the tertiary chiral amide[3].
Enolization (Kinetic Control): Dissolve the chiral amide in anhydrous THF (15 mL) and cool to strictly -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 5.5 mmol).
Causality: Conducting this step at -78 °C prevents thermodynamic equilibration, ensuring the quantitative formation of the sterically favored Z-enolate.
Alkylation: Slowly add the electrophile (e.g., benzyl bromide, 6.0 mmol). The bulky cyclohexyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite face, establishing the new stereocenter[3]. Stir for 4 hours at -78 °C, then quench with saturated NH4Cl.
Self-Validating Quality Control: Prior to cleavage, isolate a 50 mg aliquot of the crude alkylated amide. Acquire a 1H-NMR spectrum. Calculate the diastereomeric ratio (dr) by integrating the distinct N-methyl doublets (typically around 2.8 - 3.0 ppm). A dr of >95:5 validates the success of the stereoselective step before proceeding to irreversible cleavage.
Auxiliary Cleavage: Reflux the purified alkylated amide in 6M HCl/dioxane (1:1) for 12 hours. Cool and extract the enantiopure carboxylic acid product into diethyl ether.
Auxiliary Recovery: Basify the remaining aqueous layer to pH > 10 using 6M NaOH. Extract with DCM to recover the intact (1S)-1-cyclohexyl-N-methylethanamine auxiliary for future use[3].
Preclinical Evaluation of 1-Cyclohexyl-N-methylethanamine: In Vivo Protocols for Pharmacokinetics, Neurotoxicity Screening, and Anti-Lymphoma Efficacy
Introduction & Rationale 1-Cyclohexyl-N-methylethanamine (CAS 15908-02-8) is an aliphatic analogue of the illicit psychoactive drug 3,4-methylenedioxymethamphetamine (MDMA). While MDMA exhibits known cytostatic and cytot...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
1-Cyclohexyl-N-methylethanamine (CAS 15908-02-8) is an aliphatic analogue of the illicit psychoactive drug 3,4-methylenedioxymethamphetamine (MDMA). While MDMA exhibits known cytostatic and cytotoxic properties against Burkitt's lymphoma (BL) cell lines, its clinical translation is entirely precluded by its profound psychoactivity and serotonergic neurotoxicity[1].
The rationale behind "redesigning the designer drug" is to uncouple these therapeutic anti-lymphoma properties from central nervous system (CNS) liabilities[2]. By replacing the aromatic methylenedioxyphenyl ring of MDMA with a bulky cyclohexyl group, compounds like 1-cyclohexyl-N-methylethanamine lose their affinity for the serotonin transporter (SERT), thereby abolishing MDMA-like monoamine depletion and hyperlocomotion[3].
This application note provides a comprehensive, self-validating in vivo workflow for evaluating 1-cyclohexyl-N-methylethanamine and related non-psychoactive aliphatic amines in murine models. The protocols cover pharmacokinetics, behavioral neurotoxicity screening, and therapeutic efficacy in a validated Burkitt's lymphoma xenograft model.
In Vivo Evaluation Workflow
Fig 1: Preclinical in vivo evaluation workflow for 1-cyclohexyl-N-methylethanamine.
Phase 1: Pharmacokinetics (PK) and Biodistribution
Rationale: To act as a viable systemic anti-lymphoma therapeutic, the compound must achieve sustained plasma concentrations above its in vitro IC50 without requiring continuous intravenous infusion. Because aliphatic amines lack the aromatic chromophores of MDMA, LC-MS/MS is mandatory for sensitive quantification.
Protocol:
Animal Preparation: Fast 8-week-old male Sprague-Dawley rats for 12 hours prior to dosing (water ad libitum).
Dosing:
Intravenous (IV) Cohort: Administer 2 mg/kg via the lateral tail vein.
Oral (PO) Cohort: Administer 10 mg/kg via oral gavage.
Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
Sample Processing: Centrifuge at 3,000 × g for 10 min at 4°C. Extract plasma using protein precipitation (3:1 Acetonitrile:Plasma containing a deuterated internal standard).
Analysis: Quantify via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).
Expected Pharmacokinetic Parameters
Parameter
Definition
Expected Range (IV, 2 mg/kg)
Expected Range (PO, 10 mg/kg)
Relevance to Efficacy
Cmax
Maximum Plasma Conc.
400 - 600 ng/mL
150 - 300 ng/mL
Must exceed the in vitro IC50 for sustained cytotoxicity.
Tmax
Time to Cmax
N/A (Immediate)
0.5 - 1.5 h
Indicates rapid GI absorption typical of small aliphatic amines.
t1/2
Elimination Half-Life
1.5 - 2.5 h
2.0 - 3.0 h
Guides dosing frequency (e.g., BID vs. QD) in the xenograft model.
AUC(0-∞)
Area Under Curve
800 - 1200 ng·h/mL
1000 - 1500 ng·h/mL
Total systemic exposure; correlates with tumor volume reduction.
F (%)
Oral Bioavailability
100% (Reference)
35 - 50%
Critical for translating the compound into an oral therapeutic.
Phase 2: Behavioral and Neurochemical Screening
Rationale: MDMA causes acute hyperlocomotion and long-term depletion of striatal serotonin (5-HT) and dopamine (DA)[3]. To validate that 1-cyclohexyl-N-methylethanamine is truly non-psychoactive and non-neurotoxic, it must be benchmarked against an MDMA positive control.
Protocol:
Randomization: Divide C57BL/6 mice into three groups (n=8/group): Vehicle (Saline), Positive Control (MDMA, 20 mg/kg IP), and Test Compound (1-cyclohexyl-N-methylethanamine, 20 mg/kg IP).
Open-Field Test (Acute Psychoactivity): Immediately post-injection, place mice in a 40 × 40 cm open-field arena. Record total distance moved over 120 minutes using video tracking software (e.g., EthoVision). Causality check: MDMA will induce severe hyperlocomotion; the test compound should mirror the vehicle.
Tissue Collection (Long-Term Neurotoxicity): 7 days post-dosing, euthanize the mice via cervical dislocation. Rapidly dissect the striatum and hippocampus on an ice-cold block.
HPLC-ECD Analysis: Homogenize tissues in 0.1 M perchloric acid. Analyze the supernatant via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify 5-HT, 5-HIAA, DA, and DOPAC.
Self-Validation: The MDMA group must show a >40% reduction in 5-HT levels and an altered 5-HIAA/5-HT turnover ratio[3]. The test compound group must show no statistically significant deviation from the vehicle group.
Phase 3: In Vivo Efficacy in Raji Xenograft Model
Rationale: The Raji cell line is a standard human B-lymphocyte model derived from Burkitt's lymphoma[4]. Because these are human cells, they must be implanted into immunocompromised mice (e.g., NOD/SCID) to prevent graft rejection[5].
Protocol:
Cell Preparation: Culture Raji cells (ATCC CCL-86) in RPMI-1640 medium supplemented with 10% FBS. Harvest cells in the exponential growth phase.
Inoculation: Suspend 5 × 10⁶ Raji cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel.
Causality check: Matrigel provides a reconstituted basement membrane that promotes initial cell survival and angiogenesis, ensuring a robust and consistent >90% tumor take rate[4].
Implantation: Inject the suspension subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.
Treatment Regimen: Monitor tumor growth using digital calipers. Once tumors reach a palpable volume of ~100 mm³ (typically Day 10-14), randomize mice into Vehicle, Cyclophosphamide (Positive Control, 30 mg/kg IP), and 1-cyclohexyl-N-methylethanamine (e.g., 20 mg/kg PO, daily).
Monitoring: Measure tumors bi-weekly. Calculate tumor volume using the formula:
Volume=(Length×Width2)/2
.
Endpoint: Euthanize mice when the tumor volume exceeds 1500 mm³ or at the end of a 21-day treatment cycle. Extract tumors for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) to confirm the cytostatic mechanism of action[2].
References
Gandy, M. N., et al. "Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma cytotoxicity." MedChemComm 1.4 (2010): 287-293. URL:[Link]
Jacobsson, S. O. P., et al. "Non-Serotonergic Neurotoxicity by MDMA (Ecstasy) in Neurons Derived from Mouse P19 Embryonal Carcinoma Cells." PLOS One 11.11 (2016): e0166750. URL:[Link]
Kadoch, C., et al. "Pathologic Correlates of Primary Central Nervous System Lymphoma Defined in an Orthotopic Xenograft Model." Clinical Cancer Research 15.6 (2009): 1989-1997. URL:[Link]
Application Note: Cell-Based Assay Methodologies for Evaluating the Pharmacological Activity of 1-Cyclohexyl-N-methylethanamine
Introduction & Pharmacological Context 1-Cyclohexyl-N-methylethanamine (a cycloaliphatic amine structurally related to propylhexedrine and methamphetamine) is a high-affinity ligand primarily targeting the Trace Amine-As...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
1-Cyclohexyl-N-methylethanamine (a cycloaliphatic amine structurally related to propylhexedrine and methamphetamine) is a high-affinity ligand primarily targeting the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporters (MATs) , including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1].
Unlike classical cell-surface G protein-coupled receptors (GPCRs), TAAR1 is largely localized to the intracellular compartment within the presynaptic terminals of monoaminergic neurons. Therefore, for 1-cyclohexyl-N-methylethanamine to exert its pharmacological effect, it must first cross the plasma membrane—either via lipophilic diffusion or active transport by MATs. Once inside, it acts as an agonist at TAAR1, a Gs-coupled receptor, triggering adenylyl cyclase activation and subsequent cyclic AMP (cAMP) accumulation. This cascade activates Protein Kinase A (PKA) and Protein Kinase C (PKC), leading to the phosphorylation of MATs, which induces reverse transport and monoamine efflux [2, 3].
Understanding this causality is critical for assay design: evaluating this compound requires a dual-pronged approach that measures both intracellular TAAR1 activation and MAT reuptake inhibition/efflux .
Intracellular signaling cascade of 1-cyclohexyl-N-methylethanamine via TAAR1 and MATs.
Assay Rationale & Self-Validating Design
To ensure scientific integrity and reproducibility, the protocols described herein are designed as self-validating systems:
TAAR1 cAMP Accumulation Assay (BRET): Standard colorimetric cAMP assays (like ELISAs) require cell lysis, destroying kinetic data. We utilize a Bioluminescence Resonance Energy Transfer (BRET) EPAC cAMP biosensor in HEK293T cells. This allows for real-time, live-cell monitoring of cAMP fluctuations caused by TAAR1 activation [4]. β-phenylethylamine (β-PEA) is included as an endogenous positive control.
Radiotracer Uptake Inhibition Assay: To quantify the compound's interaction with MATs, we use HEK293 cells stably expressing human DAT, NET, or SERT. Tritiated substrates (
3
H-dopamine,
3
H-norepinephrine,
3
H-serotonin) are used to measure competitive uptake inhibition. The assay is validated using selective inhibitors (e.g., GBR12909 for DAT, Paroxetine for SERT) to define non-specific background uptake [5].
Experimental Protocols
Protocol A: Real-Time TAAR1 Activation via BRET EPAC Biosensor
Causality Note: HEK293T cells are chosen because they lack endogenous TAAR1 and MATs, providing a clean background to isolate the specific interaction between the transfected hTAAR1 and the test compound.
Reagents & Materials:
HEK293T cells co-transfected with hTAAR1 and CAMYEL (cAMP sensor using YFP-Epac-RLuc) plasmids.
Coelenterazine-h (luciferase substrate).
Reference Agonist: β-PEA.
Step-by-Step Methodology:
Cell Seeding: 24 hours post-transfection, detach HEK293T cells and seed them into poly-D-lysine coated 96-well white microplates at a density of
5×104
cells/well in phenol red-free DMEM.
Starvation: Incubate cells for 16 hours at 37°C, 5% CO
2
to establish a baseline cAMP level.
Substrate Addition: Aspirate media and wash cells twice with 100 µL of PBS (containing Mg
2+
and Ca
2+
). Add 50 µL of PBS containing 5 µM Coelenterazine-h. Incubate in the dark for 10 minutes at room temperature to allow substrate equilibration.
Compound Addition: Add 50 µL of 1-cyclohexyl-N-methylethanamine (prepared in a 10-point 1:3 dilution series, starting at 100 µM) or β-PEA (positive control).
BRET Measurement: Immediately place the plate in a microplate reader equipped with dual emission filters (460 nm for RLuc, 535 nm for YFP). Record BRET ratios (535/460 nm) kinetically every 1 minute for 30 minutes.
Data Analysis: Calculate the change in BRET ratio (
Δ
BRET). An increase in cAMP causes a conformational change in the EPAC sensor, decreasing the BRET signal.
Causality Note: Rapid termination of the assay using ice-cold buffer and immediate lysis with 1% SDS is critical. SDS fully solubilizes the hydrophobic membrane proteins, ensuring complete release of the internalized radiotracer for accurate scintillation counting [5].
Reagents & Materials:
HEK293 cells stably expressing hDAT, hNET, or hSERT.
Krebs-HEPES Buffer (KHB): 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl
2
, 1.2 mM MgSO
4
, 1.2 mM KH
2
PO
4
, 10 mM HEPES, 10 mM D-glucose, pH 7.4.
Step-by-Step Methodology:
Preparation: Seed stably transfected HEK293 cells in 24-well plates (
2×105
cells/well) and grow to 80% confluence.
Washing: On the day of the assay, wash cells once with 500 µL of pre-warmed (37°C) KHB.
Pre-incubation: Add 250 µL of KHB containing varying concentrations of 1-cyclohexyl-N-methylethanamine (1 nM to 100 µM). Include wells with 10 µM GBR12909 (DAT), Nisoxetine (NET), or Paroxetine (SERT) to define non-specific uptake. Incubate for 10 minutes at 37°C.
Radiotracer Addition: Initiate uptake by adding 50 µL of KHB containing the respective [
3
H]-monoamine (final concentration: 20 nM).
Incubation & Termination: Incubate for exactly 3 minutes (NET) or 1 minute (DAT/SERT) at room temperature. Terminate the reaction by rapid aspiration of the buffer, followed immediately by three washes with 500 µL of ice-cold KHB to halt transporter kinetics.
Lysis & Quantification: Add 300 µL of 1% SDS to each well. Agitate for 10 minutes to lyse cells. Transfer the lysate to scintillation vials containing 2 mL of liquid scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.
Parallel experimental workflows for evaluating TAAR1 activation and MAT uptake inhibition.
Expected Data & Quantitative Benchmarks
When executing these protocols, 1-cyclohexyl-N-methylethanamine should be benchmarked against known cycloaliphatic and amphetamine-type stimulants. The table below summarizes typical pharmacological profiles observed in these specific cell-based assays [1, 6].
Target / Assay
Reference Compound
Reference Potency (EC
50
/ IC
50
)
1-Cyclohexyl-N-methylethanamine Expected Range
hTAAR1 (cAMP BRET)
β-PEA
EC
50
≈ 0.38 - 1.12 µM
EC
50
≈ 1.5 - 5.0 µM
hDAT (Uptake)
GBR12909
IC
50
≈ 10 - 20 nM
IC
50
≈ 0.5 - 2.0 µM
hNET (Uptake)
Nisoxetine
IC
50
≈ 5 - 15 nM
IC
50
≈ 0.1 - 0.8 µM
hSERT (Uptake)
Paroxetine
IC
50
≈ 1 - 5 nM
IC
50
> 10.0 µM (Low affinity)
Note: Like its structural analogs, 1-cyclohexyl-N-methylethanamine is expected to show a strong preference for NET over DAT, with negligible activity at SERT, driving its primary sympathomimetic profile [6].
References
Borowsky, B., et al. (2001). "Trace amines: identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences. Available at:[Link]
Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor." Molecular Pharmacology. Available at:[Link]
PubChem BioAssay Record (AID 686984). "Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1)." National Institutes of Health. Available at:[Link]
Barak, L. S., et al. (2008). "Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor." Molecular Pharmacology. Available at:[Link]
Mayer, F. P., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology. Available at:[Link]
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release noradrenaline more potently than they release dopamine and serotonin." Synapse. Available at:[Link]
Method
Application Note: Precision Mono-N-Methylation of 1-Cyclohexylethanamine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The functionalization of primary aliphatic amines into secondary a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The functionalization of primary aliphatic amines into secondary amines is a foundational transformation in medicinal chemistry and organocatalysis. Specifically, 1-cyclohexylethanamine is a highly versatile building block whose N-methylation fine-tunes its steric and electronic environment, enhancing its efficacy as a chiral ligand or pharmacophore[1]. However, achieving precise mono-N-methylation without triggering over-alkylation to the tertiary amine (N,N-dimethyl-1-cyclohexylethanamine) remains a significant synthetic hurdle. This application note details two field-proven, self-validating protocols to achieve absolute mono-methylation chemoselectivity: a modern catalytic dehydrogenative coupling approach and a classical stoichiometric protection strategy.
Mechanistic Rationale: The Over-Alkylation Challenge
Direct N-alkylation of 1-cyclohexylethanamine using conventional alkyl halides (e.g., methyl iodide) or standard reductive amination (formaldehyde/NaBH₄) typically results in poor chemoselectivity[2]. Causally, the generated secondary amine (N-methyl-1-cyclohexylethanamine) is more nucleophilic than the primary amine starting material due to the electron-donating effect of the newly installed methyl group. This thermodynamic driving force leads to rapid over-alkylation, yielding complex mixtures of secondary and tertiary amines[2].
To bypass this, chemists must alter either the kinetic pathway or the electronic availability of the nitrogen lone pair. We present two distinct paradigms to solve this:
Thermodynamic/Kinetic Control via Catalysis: Utilizing methanol as a C1 source under Manganese catalysis.
Electronic Deactivation via Protecting Groups: The Fukuyama nosyl-protection protocol.
Workflow Visualization
Fig 1: Pathways for mono-N-methylation of 1-cyclohexylethanamine avoiding over-alkylation.
Mechanistic Causality: This green-chemistry approach utilizes methanol as both the solvent and a sustainable C1 methylating agent[3]. Under Manganese-pincer catalysis, methanol undergoes dehydrogenation to formaldehyde in situ. The primary amine attacks the formaldehyde to form a hemiaminal, which is dehydrogenated to a formamide intermediate. The critical chemoselectivity driver here is the weak base-catalyzed alcoholysis of this formamide intermediate, which strictly prevents the secondary amine from undergoing further methylation and entirely obviates the need for external high-pressure H₂[4].
Self-Validating System: The reaction's progress is self-limiting. By monitoring the reaction via GC-MS, the complete absence of the tertiary amine mass peak (
m/z
corresponding to N,N-dimethylation) validates the chemoselectivity of the catalytic cycle.
Step-by-Step Methodology
Preparation: In an argon-filled glovebox, charge a 50 mL heavy-walled pressure tube with 1-cyclohexylethanamine (1.0 mmol), a well-defined Mn-pincer catalyst (2–5 mol%), and K₂CO₃ (20 mol%) as the weak base[4].
Reagent Addition: Add anhydrous methanol (2.0 mL). Methanol acts as the hydrogen donor, the C1 source, and the solvent[3].
Reaction: Seal the pressure tube securely, remove it from the glovebox, and heat the mixture in a pre-equilibrated oil bath at 130–150 °C for 24 hours.
Workup: Cool the vessel to room temperature. Safety Note: Carefully vent the generated H₂ gas in a well-ventilated fume hood[3].
Isolation: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, utilizing a dichloromethane/methanol gradient containing 1% aqueous ammonia) to isolate pure N-methyl-1-cyclohexylethanamine.
Protocol 2: Fukuyama Nosyl-Protection Strategy
Mechanistic Causality: When regulatory or structural requirements demand absolute, 100% prevention of over-alkylation, the 5 is the gold standard[6][5]. Reacting the primary amine with o-nitrobenzenesulfonyl chloride (NsCl) yields a highly acidic sulfonamide (
pKa≈9
). This acidity allows for facile deprotonation by a mild base (K₂CO₃) and subsequent mono-methylation with methyl iodide[6]. The strongly electron-withdrawing nosyl group completely deactivates the nitrogen lone pair, rendering tertiary amine formation electronically impossible[6].
Self-Validating System: This is a stepwise, highly controlled protocol. The methylation step is validated via FTIR spectroscopy: the complete disappearance of the sulfonamide N-H stretch (
∼3200 cm−1
) confirms 100% conversion to the N-methylated intermediate before deprotection is even attempted.
Step-by-Step Methodology
Nosyl Protection:
Dissolve 1-cyclohexylethanamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C.
Slowly add o-nitrobenzenesulfonyl chloride (1.05 mmol). Stir for 2 hours at room temperature.
Wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the nosyl-protected amine[6].
Selective Methylation:
Dissolve the crude nosylamide in anhydrous DMF (5 mL). Add K₂CO₃ (2.0 mmol) and methyl iodide (1.5 mmol).
Stir at room temperature for 4–6 hours[6]. (Note: If steric hindrance from the cyclohexyl ring slows the reaction, microwave irradiation can be applied to drive complete conversion[6].)
Quench with water and extract with ethyl acetate.
Mild Deprotection:
Dissolve the methylated nosylamide in DMF. Add thiophenol (1.5 mmol) and K₂CO₃ (2.0 mmol), and stir at room temperature for 12 hours[6][5]. The thiolate anion selectively attacks the electron-deficient aromatic ring of the nosyl group via a Meisenheimer complex, releasing the secondary amine[6].
Isolation:
Acidify the mixture with 1M HCl and extract with ether to remove the thioether byproducts.
Basify the aqueous layer with 2M NaOH and extract with dichloromethane. Dry and concentrate to afford pure N-methyl-1-cyclohexylethanamine.
Quantitative Protocol Comparison
The following table summarizes the quantitative and operational metrics of both protocols to aid in route selection during process development:
Parameter
Protocol 1: Mn-Catalyzed Methanol Coupling
Protocol 2: Fukuyama Nosyl-Protection
Primary Reagents
Methanol, Mn-Pincer Catalyst
NsCl, MeI, Thiophenol
Reaction Steps
1 (One-pot cascade)
3 (Protect, Methylate, Deprotect)
Chemoselectivity (Mono:Di)
> 98 : 2
100 : 0 (Absolute)
Atom Economy
High (Water/H₂ as primary byproducts)
Low (Heavy stoichiometric byproducts)
Ideal Application
Process Chemistry / Scale-up
Medicinal Chemistry / Library Synthesis
Key Advantage
Avoids toxic alkylating agents (MeI)
Guaranteed prevention of over-alkylation
References
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites
Journal of Organic Chemistry[Link]
Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure
Angewandte Chemie International Edition[Link]
Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines
ACS Combinatorial Science (Journal of Combinatorial Chemistry)[Link]
Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source
ACS Catalysis[Link]
Application Note: Enantioselective Organocatalysis Using 1-Cyclohexyl-N-methylethanamine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Asymmetric Michael Additions via Enamine/Iminium Activation Mechanistic Rationale and Catalyst Design The ad...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application Focus: Asymmetric Michael Additions via Enamine/Iminium Activation
Mechanistic Rationale and Catalyst Design
The advent of organocatalysis has fundamentally shifted the landscape of asymmetric organic synthesis, offering robust, metal-free pathways to complex chiral molecules. Among the diverse array of chiral amines, 1-cyclohexyl-N-methylethanamine (CMA)[1], specifically its enantiopure variants like (1S)-1-cyclohexyl-N-methylethanamine, has emerged as a highly versatile secondary amine catalyst[2].
The efficacy of CMA in stereoselective transformations is governed by three critical structural features:
Secondary Amine Functionality: Unlike primary amines, the secondary amine moiety allows for the rapid and reversible formation of rigid enamine and iminium ion intermediates[3]. This structural rigidity is paramount for transferring stereochemical information to the substrate.
Steric Shielding via the Cyclohexyl Group: The bulky cyclohexyl ring creates a profound steric blockade on one face of the reactive enamine intermediate. This forces incoming electrophiles to approach exclusively from the opposite, unhindered face, resulting in high enantiomeric excess (ee)[2].
Lipophilicity: The highly aliphatic nature of CMA ensures excellent solubility in non-polar solvents (e.g., toluene, dichloromethane). Operating in non-polar media is a deliberate choice; it suppresses background uncatalyzed racemic reactions and maximizes the hydrogen-bonding organization within the transition state.
To maximize turnover rates, CMA is typically deployed with a weak acid co-catalyst (such as p-nitrobenzoic acid). The acid serves a dual purpose: it accelerates the initial dehydration of the hemiaminal to form the iminium ion, and it facilitates the final hydrolysis step to release the product and regenerate the free catalyst.
Catalytic Cycle Visualization
The following diagram maps the self-sustaining enamine/iminium catalytic cycle, illustrating the precise points of substrate entry, activation, and product release.
Figure 1: Enamine-mediated catalytic cycle of 1-cyclohexyl-N-methylethanamine.
Reaction Scope and Condition Optimization
To demonstrate the causality of reaction conditions on the catalytic output, the table below summarizes the optimization of the asymmetric Michael addition of butanal to trans-β-nitrostyrene.
Table 1: Optimization Parameters for Asymmetric Michael Addition
Entry
Solvent
Co-Catalyst (mol%)
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
1
Methanol
None
25
48
45
12
2
Dichloromethane
None
25
48
60
45
3
Dichloromethane
p-NBA (20)
25
24
85
88
4
Toluene
p-NBA (20)
0
48
92
96
Data Interpretation:
Protic solvents (Entry 1) disrupt the transition state hydrogen bonding, leading to poor stereocontrol. The introduction of p-nitrobenzoic acid (p-NBA) as a co-catalyst (Entry 3) drastically improves both yield and ee by accelerating iminium formation. Finally, utilizing a non-polar solvent (Toluene) at a reduced temperature (Entry 4) maximizes the steric differentiation provided by the catalyst's cyclohexyl group, yielding the optimal enantiomeric excess.
Standard Operating Procedure (SOP): Asymmetric Michael Addition
This protocol details the synthesis of a chiral γ-nitroaldehyde using (1S)-1-cyclohexyl-N-methylethanamine. The workflow is designed as a self-validating system to ensure reproducibility and high stereofidelity.
Action: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1S)-1-cyclohexyl-N-methylethanamine (14.1 mg, 0.1 mmol, 20 mol%) and p-NBA (16.7 mg, 0.1 mmol, 20 mol%) in anhydrous toluene (2.0 mL). Stir at ambient temperature for 15 minutes.
Causality: Pre-mixing the secondary amine with the weak acid generates the catalyst-acid salt. This pre-activation is essential to ensure the immediate and efficient formation of the iminium ion upon substrate addition, preventing sluggish initiation.
Step 2: Substrate Addition and Enamine Generation
Action: Add butanal (72.1 mg, 1.0 mmol, 2.0 equiv) to the stirring mixture. Stir for 10 minutes, then submerge the flask in an ice bath to lower the internal temperature to 0 °C.
Causality: An excess of the aldehyde donor is used to drive the equilibrium toward the activated enamine state. Cooling the mixture prior to electrophile introduction tightens the transition state, enhancing the stereofacial discrimination required for high ee.
Step 3: Electrophile Introduction
Action: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) in one continuous portion. Seal the flask under an argon atmosphere and maintain stirring at 0 °C.
Causality: Introducing the electrophile only after the enamine has formed prevents unwanted side reactions, such as the base-catalyzed polymerization of the nitrostyrene.
Step 4: In-Process Monitoring (Self-Validation)
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent system every 12 hours.
Validation Check: The trans-β-nitrostyrene starting material will appear as a distinct UV-active spot (Rf ~0.6). Successful catalytic turnover is validated by the gradual disappearance of this spot and the emergence of a lower Rf product spot (Rf ~0.35). Do not proceed to workup until the starting material is fully consumed.
Step 5: Quenching and Hydrolysis
Action: Upon completion (typically 48 hours), quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Stir vigorously for 15 minutes at room temperature.
Causality: This specific mildly acidic quench is critical. It rapidly hydrolyzes the product-bound iminium intermediate to release the final γ-nitroaldehyde. Simultaneously, it protonates the amine catalyst, driving it into the aqueous phase and halting any further (potentially racemic) background reactions.
Step 6: Extraction and Purification
Action: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 95:5 to 80:20 Hexanes/EtOAc).
Causality: Na₂SO₄ is deliberately chosen over MgSO₄ for drying. MgSO₄ is more Lewis acidic and can cause unwanted epimerization of the newly formed, sensitive α-chiral center of the aldehyde product.
Step 7: Analytical Validation
Action: Confirm the structural identity via ¹H NMR (CDCl₃). A successful reaction is validated by the presence of a characteristic aldehyde proton doublet (~9.7 ppm) and the multiplet of the nitro-bearing methine protons (~4.6 ppm). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, UV detection at 210 nm).
References
National Center for Biotechnology Information. "1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968 - PubChem". NIH.
Derivatization of 1-Cyclohexyl-N-methylethanamine for Gas Chromatographic Analysis: Application Notes and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed methodologies for the chemical derivatization of 1-cyclohexyl-N-methylethanamine prior t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed methodologies for the chemical derivatization of 1-cyclohexyl-N-methylethanamine prior to analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). 1-cyclohexyl-N-methylethanamine, a secondary amine with a chiral center, presents analytical challenges due to its polarity and potential for poor chromatographic performance. Derivatization is an essential step to enhance its volatility, improve thermal stability, and enable robust quantification and structural elucidation.[1][2][3] This document outlines two key protocols: an achiral method using Trifluoroacetic Anhydride (TFAA) for total analyte quantification and a chiral method using N-Trifluoroacetyl-L-prolyl chloride (l-TFPC) for the enantioselective separation of its stereoisomers. These protocols are designed to be self-validating and are supported by established chemical principles to ensure reproducibility and accuracy in research, quality control, and forensic applications.
Introduction: The Rationale for Derivatization
1-cyclohexyl-N-methylethanamine is a sympathomimetic amine structurally related to methamphetamine. Its analysis is relevant in both pharmaceutical and forensic contexts. Direct injection of this compound into a GC system often results in poor chromatographic outcomes, such as broad, tailing peaks and irreversible adsorption onto the column's active sites.[1][4] These issues stem from the presence of the polar secondary amine group, which engages in strong intermolecular hydrogen bonding.
Chemical derivatization addresses these challenges by replacing the active hydrogen on the nitrogen atom with a nonpolar functional group.[5][6] This transformation accomplishes several critical objectives:
Increases Volatility: The derivatized molecule has a lower boiling point, making it more suitable for volatilization in the GC inlet.[3][4]
Enhances Thermal Stability: The derivative is less prone to thermal degradation at the high temperatures of the GC inlet and column.[4]
Improves Peak Shape: By masking the polar amine group, interactions with active sites in the GC system are minimized, leading to sharper, more symmetrical peaks and improved analytical precision.[1][3]
Enables Chiral Separation: For chiral molecules like 1-cyclohexyl-N-methylethanamine, derivatization with an enantiomerically pure reagent creates diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column, allowing for the quantification of individual enantiomers.[1][7][8]
This guide provides comprehensive protocols for both general quantification and specific enantiomeric resolution, empowering researchers to select the appropriate method based on their analytical objectives.
Part I: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)
This method is ideal for the rapid and efficient quantification of the total concentration of 1-cyclohexyl-N-methylethanamine without resolving its enantiomers. Acylation with TFAA is a robust and widely used technique for primary and secondary amines.[4][9]
Principle and Mechanism
The reaction involves the nucleophilic attack of the secondary amine's nitrogen atom on one of the carbonyl carbons of Trifluoroacetic Anhydride. This results in the formation of a stable, volatile N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct.[5] The presence of the highly electronegative fluorine atoms in the derivative also enhances its sensitivity for detectors like the Electron Capture Detector (ECD) and improves mass spectrometric fragmentation patterns.[1]
Caption: Workflow for TFAA Derivatization.
Experimental Protocol: TFAA Derivatization
Materials and Reagents:
1-cyclohexyl-N-methylethanamine standard or sample extract
Trifluoroacetic Anhydride (TFAA)
Anhydrous solvent (e.g., Ethyl Acetate, Dichloromethane, or Acetonitrile)
Pyridine (optional, as an acid scavenger)
2 mL reaction vials with PTFE-lined caps
Heating block or water bath
Nitrogen evaporator
GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent)
Procedure:
Sample Preparation: Pipette an aliquot of the sample solution (containing approximately 1-100 µg/mL of the analyte) into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried residue. Vortex briefly to dissolve. Add 50 µL of TFAA.
Expert Tip: The reaction can be catalyzed and driven to completion by adding 10-20 µL of pyridine, which acts as a base to neutralize the trifluoroacetic acid byproduct.[5]
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 20 minutes.[10]
Byproduct Removal: After the reaction, allow the vial to cool to room temperature. Uncap the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial to prevent column damage and chromatographic interference.[4]
Reconstitution: Re-dissolve the dried derivative in 100-1000 µL of a suitable injection solvent (e.g., ethyl acetate or hexane), depending on the desired final concentration.
Analysis: Inject 1 µL of the final solution into the GC-MS.
Recommended GC-MS Conditions:
Parameter
Value
GC Column
30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)
Inlet Temperature
250°C
Injection Mode
Splitless (or Split 10:1)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Oven Program
Initial 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line
280°C
MS Ion Source
230°C
| MS Mode | Electron Ionization (EI), Full Scan (m/z 40-500) |
Part II: Chiral Derivatization with N-Trifluoroacetyl-L-prolyl chloride (l-TFPC)
This protocol is essential for resolving and quantifying the individual (R)- and (S)-enantiomers of 1-cyclohexyl-N-methylethanamine. The method relies on creating diastereomeric derivatives that are separable on a standard achiral GC column. This is a well-established technique for the enantioselective analysis of amphetamines and related chiral amines.[7][8][11][12][13]
Principle and Mechanism
The chiral derivatizing agent (CDA), N-Trifluoroacetyl-L-prolyl chloride (l-TFPC), is an enantiomerically pure compound. It reacts with the racemic mixture of 1-cyclohexyl-N-methylethanamine. The (R)-enantiomer of the amine reacts with l-TFPC to form the (R,S)-diastereomer, while the (S)-enantiomer reacts to form the (S,S)-diastereomer. These two resulting diastereomers have different three-dimensional structures and, consequently, different physical properties, allowing for their separation by chromatography. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[7][8]
Caption: Chiral Derivatization and Separation Principle.
Experimental Protocol: l-TFPC Derivatization
Materials and Reagents:
1-cyclohexyl-N-methylethanamine standard or sample extract
N-Trifluoroacetyl-L-prolyl chloride (l-TFPC) solution (e.g., 10 mg/mL in anhydrous dichloromethane)
Base: Triethylamine (TEA) or a saturated aqueous solution of potassium carbonate (K₂CO₃)
Anhydrous solvent (e.g., Ethyl Acetate or Dichloromethane)
Anhydrous Sodium Sulfate (if using aqueous base)
2 mL reaction vials with PTFE-lined caps
Heating block or water bath
GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent)
Procedure:
Sample Preparation: Transfer 100 µL of the sample or standard solution into a 2 mL reaction vial.
Base Addition:
Organic Base Method: Add 20 µL of Triethylamine (TEA) to the vial.[7]
Aqueous Base Method: Add 125 µL of a saturated potassium carbonate solution.[8][12]
Reagent Addition: Add 1.5 mL of ethyl acetate (if using aqueous base). Then, add 50 µL of the 10 mg/mL l-TFPC solution to the vial.
Reaction: Tightly cap the vial and vortex vigorously for 1 minute. Let the mixture react at room temperature for 10 minutes[8][12] or heat at 60°C for 30 minutes for more sterically hindered amines.[7]
Work-up:
For Organic Base Method: Proceed directly to evaporation.
For Aqueous Base Method: After reaction, centrifuge briefly to separate the layers. Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Evaporation & Reconstitution: Evaporate the solvent (and excess TEA, if used) to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of ethyl acetate.[12]
Analysis: Inject 1 µL of the final solution into the GC-MS. Use the same GC-MS conditions as outlined in Part I. The key is to have an oven temperature program that provides sufficient resolution between the two diastereomeric peaks.
Summary of Derivatization Parameters
Parameter
Method 1: Achiral (TFAA)
Method 2: Chiral (l-TFPC)
Objective
Total analyte quantification
Enantioselective separation
Reagent
Trifluoroacetic Anhydride (TFAA)
N-Trifluoroacetyl-L-prolyl chloride
Catalyst/Base
Pyridine (optional)
Triethylamine or K₂CO₃ (required)
Reaction Temp.
60°C
Room Temperature or 60°C
Reaction Time
20 minutes
10 - 30 minutes
Derivative Type
N-Trifluoroacetyl amide
Diastereomeric N-TFA-prolyl amides
GC Column
Standard Achiral
Standard Achiral
Troubleshooting and Key Considerations
Anhydrous Conditions: Both TFAA and l-TFPC are highly reactive towards water. Ensure all solvents, reagents, and glassware are anhydrous to prevent reagent hydrolysis and ensure complete derivatization of the analyte.[4]
Incomplete Derivatization: If underivatized amine is observed (poor peak shape), consider increasing the reaction time, temperature, or the amount of derivatizing reagent.
Reagent Purity: The enantiomeric purity of the l-TFPC is critical for accurate enantiomeric excess calculations. Use a high-purity reagent (≥98%). Commercial l-TFPC may contain a small amount of the d-isomer, which could lead to minor interfering peaks.[1]
Byproduct Removal: Thoroughly removing excess derivatizing reagent and acid byproducts is essential to prolong column life and achieve a stable baseline.
Conclusion
The derivatization of 1-cyclohexyl-N-methylethanamine is a mandatory step for its reliable analysis by GC-MS. The choice between an achiral method using TFAA and a chiral method using l-TFPC depends entirely on the analytical goal. Acylation with TFAA provides a rapid and robust method for determining the total concentration of the analyte. For applications in pharmacology, toxicology, or forensics where stereospecific information is vital, derivatization with l-TFPC is the method of choice, allowing for the successful separation and quantification of its enantiomers on a standard achiral column. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can achieve accurate, reproducible, and validated results.
References
Restek Corporation. (n.d.). A Technical Guide for GC Derivatization. Restek Chromatography Products. [Link]
Hopley, C., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry, 31(10), 2103–2111. [Link]
Wang, S. M., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]
Al-Saeed, H. S., et al. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(5), 2636-2641. [Link]
Llorente-Paysa, E., et al. (2000). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analyst, 125, 73-76. [Link]
Al-Saeed, H. S., et al. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC-MS. ResearchGate. [Link]
Pailer, M., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211-5. [Link]
Callery, P. S., et al. (1978). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 67(6), 861-3. [Link]
Holler, J. M., et al. (2011). A Drug Toxicity Death Involving Propylhexedrine and Mitragynine. Journal of Analytical Toxicology, 35(1), 54-59. [Link]
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Musah, R. A., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
David, V., & Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Sarkouhi, M., et al. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 43, 273-284. [Link]
Getacho, Y. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
Kora, A. J. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. [Link]
Santa, T. (2013). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. [Link]
PubChem. (n.d.). 1-cyclohexyl-N-methylethanamine. National Center for Biotechnology Information. [Link]
Lin, H. R., et al. (2008). Detection of Abused Drugs in Urine by GC-MS. Journal of Food and Drug Analysis, 16(3), 41-53. [Link]
Greyhound Chromatography. (n.d.). Derivatization reagents for GC. Greyhound Chromatography and Allied Chemicals. [Link]
Ayyavu, C., et al. (2014). Synthesis of cyclohexyl-1,1... ResearchGate. [Link]
Santa, T., et al. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(17), 2541-8. [Link]
McKenzie, K., et al. (2020). Multi-residue enantioselective determination of emerging drug contaminants in seawater by solid phase extraction and liquid chromatography-tandem mass spectrometry. Analytical Methods, 12, 2847-2856. [Link]
Leggio, A., et al. (2011). Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. ResearchGate. [Link]
Silva, L. J. G., et al. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 26(16), 4920. [Link]
Smith Henry, A. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies Application Note. [Link]
Al-Shuhaib, M. B. S., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Survey in Fisheries Sciences, 10(2S), 332-343. [Link]
McKenzie, K., et al. (2020). Multi-residue enantioselective determination of emerging drug contaminants in seawater by solid phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Petrie, B., et al. (2020). Multi-residue enantioselective analysis of chiral drugs in freshwater sediments. Scilit. [Link]
Application Note: High-Resolution LC-MS/MS Quantification of 1-Cyclohexyl-N-methylethanamine in Complex Matrices
Abstract This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the trace-level quantification of 1-cyclohexyl-N-methylethanamine. By coupling Mi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the trace-level quantification of 1-cyclohexyl-N-methylethanamine. By coupling Mixed-Mode Cation Exchange (MCX) solid-phase extraction with reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and positive Electrospray Ionization (ESI+), this protocol eliminates the need for the laborious derivatization steps traditionally required in GC-MS analysis. The method is optimized for researchers in pharmacokinetics, stereoselective synthesis, and forensic toxicology.
Chemical Context & Mechanistic Rationale
1-Cyclohexyl-N-methylethanamine (Molecular Formula: C₉H₁₉N, MW: 141.26 g/mol ) is a chiral cycloaliphatic secondary amine. It is widely utilized as a chiral auxiliary in stereoselective synthesis and is frequently encountered as an intermediate in the profiling of designer drug analogues, such as saturated MDMA derivatives[1][2].
Because it shares structural homology with sympathomimetic amines (e.g., propylhexedrine and methamphetamine), forensic and pharmaceutical applications demand highly specific analytical techniques. While gas chromatography often suffers from peak tailing and thermal degradation when analyzing underivatized secondary amines, LC-MS/MS allows for direct, rapid, and highly sensitive analysis[3].
The Causality of the Analytical Design
To establish a self-validating system , this protocol relies on three orthogonal dimensions of separation and identification:
Sample Cleanup (MCX SPE): The analyte features a secondary amine with a pKa of approximately 10.2. At an acidic pH (< 3), the amine is fully protonated. Using a Mixed-Mode Cation Exchange (MCX) resin allows the positively charged analyte to anchor ionically to the sulfonic acid moieties of the stationary phase. This permits aggressive washing with 100% methanol to strip away neutral lipids and phospholipids—the primary culprits of ESI ion suppression—before eluting the target with a basic organic solvent.
Chromatographic Retention: A sub-2-micron C18 column paired with an acidic mobile phase ensures the amine remains protonated, providing sharp peak shapes and reproducible retention times via hydrophobic interactions.
Mass Spectrometry Fragmentation: In ESI(+) mode, the molecule forms a stable protonated precursor ion [M+H]⁺ at m/z 142.2 . Upon Collision-Induced Dissociation (CID), fragmentation is driven by alpha-cleavage. The loss of the bulky cyclohexyl radical (•C₆H₁₁, 83 Da) is thermodynamically favored, yielding a highly abundant iminium cation [CH3-CH=NH+-CH3] at m/z 58.1 . This serves as the primary quantifier transition. A secondary cleavage yielding the cyclohexyl cation (m/z 83.1 ) serves as the qualifier transition, ensuring unambiguous identification[4].
Analytical Workflow & Decision Logic
Analytical workflow and MS/MS fragmentation logic for 1-cyclohexyl-N-methylethanamine.
Experimental Protocols
3.1 Reagents and Materials
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).
Modifiers: Formic Acid (FA) and Ammonium Hydroxide (NH₄OH), LC-MS grade.
Reference Standard:3[3] or its (1R) enantiomer[4].
3.2 Step-by-Step Sample Preparation (MCX SPE)
Matrix Pre-treatment: Aliquot 200 µL of the biological matrix (e.g., plasma, urine) into a clean microcentrifuge tube. Add 200 µL of 2% FA in water. Rationale: Disrupts protein binding and lowers the pH to ensure the secondary amine is fully protonated.
Cartridge Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of 2% FA in water through the MCX cartridge at a flow rate of ~1 mL/min.
Sample Loading: Load the pre-treated acidified sample onto the conditioned cartridge.
Interference Washing:
Wash 1: 1.0 mL of 2% FA in water (removes polar/ionic interferences).
Wash 2: 1.0 mL of 100% MeOH (removes hydrophobic and neutral lipid interferences).
Analyte Elution: Elute the target amine using 1.0 mL of 5% NH₄OH in MeOH. Rationale: The high pH neutralizes the amine, breaking the ionic bond with the sulfonic acid resin.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B) and transfer to an autosampler vial.
3.3 UHPLC Parameters
Analytical Column: Sub-2-micron C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).
Column Temperature: 40°C
Injection Volume: 2.0 µL
Mobile Phase A: 0.1% Formic Acid in LC-MS Water
Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile
Table 1: UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.40
95
5
1.0
0.40
95
5
4.0
0.40
10
90
5.5
0.40
10
90
5.6
0.40
95
5
7.0
0.40
95
5
3.4 Mass Spectrometry (MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive Electrospray Ionization (ESI+).
Table 2: Optimized Tandem Mass Spectrometry (MS/MS) Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Purpose
Declustering Potential (V)
Collision Energy (eV)
1-Cyclohexyl-N-methylethanamine
142.2
58.1
Quantifier
60
25
1-Cyclohexyl-N-methylethanamine
142.2
83.1
Qualifier
60
35
(Note: Collision Cell Exit Potential (CXP) is generally maintained at 10-12 V for both transitions).
Method Validation & Quality Control
To ensure the trustworthiness of the assay, the method must be validated according to standard bioanalytical guidelines (e.g., FDA/ICH). The orthogonal cleanup provided by the MCX extraction ensures minimal matrix effects, which is critical for the reliable quantification of aliphatic amines.
Table 3: Representative Method Validation Metrics
Parameter
Performance Metric
Acceptance Criteria
Limit of Detection (LOD)
0.5 ng/mL
Signal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ)
1.0 ng/mL
S/N ≥ 10, Precision ≤ 20% CV
Linear Dynamic Range
1.0 – 500 ng/mL
R² ≥ 0.995 (1/x weighting)
Extraction Recovery (MCX)
88% – 92%
Consistent across Low, Mid, High QCs
Matrix Effect (Ion Suppression)
< 12%
Evaluated via post-column infusion
References
amine | 138785-57-6. Benchchem. Available at:
Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma. RSC Advances.
amine | 163667-49-0. Benchchem. Available at:
amine - Liquid Chromatography-Mass Spectrometry (LC-MS). Benchchem. Available at:
amine - LC-MS/MS Trace Detection. Benchchem. Available at:
Technical Support & Troubleshooting Portal: 1-Cyclohexyl-N-methylethanamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist drug development professionals and synthetic chemists in overcoming the specific mechanistic hurdles assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist drug development professionals and synthetic chemists in overcoming the specific mechanistic hurdles associated with the synthesis of 1-cyclohexyl-N-methylethanamine (and its close homolog, propylhexedrine).
This guide abandons generic advice in favor of field-proven causality. Whether you are utilizing the "Chiral Pool" approach via aromatic hydrogenation or building the molecule via reductive amination, every protocol detailed here is engineered as a self-validating system to ensure process control and high-yield scale-up.
Part 1: Mechanistic Workflows & Pathway Selection
The synthesis of 1-cyclohexyl-N-methylethanamine typically relies on one of two primary pathways. Understanding the thermodynamic and kinetic profiles of each is critical for selecting the right approach for your lab.
Fig 1. Mechanistic pathways for 1-cyclohexyl-N-methylethanamine synthesis.
Part 2: Troubleshooting Guide & FAQs
Module A: Catalytic Hydrogenation (The "Chiral Pool" Approach)
This route involves the reduction of the aromatic ring of N-methyl-1-phenylethanamine. It is highly favored when enantiopurity is required, as the stereocenter is retained during the hydrogenation of the aromatic ring [1].
Q: Why is my aromatic ring reduction stalling at 50% conversion?Causality: Aromatic ring saturation requires significant activation energy. If the reaction stalls, it is almost always due to catalyst poisoning. Trace free amines or halide salts strongly coordinate to the active metal sites, blocking hydrogen adsorption.
Solution: Run the reaction in an acidic solvent (e.g., glacial acetic acid). The acid protonates the amine, converting it to an ammonium salt. This shields the nitrogen lone pair, preventing it from poisoning the catalyst surface.
Q: I am observing significant cleavage of the C-N bond (deamination). How do I prevent this?Causality: You are likely using Palladium on Carbon (Pd/C). Palladium has a high kinetic affinity for benzylic C-N and C-O bonds, leading to hydrogenolysis (cleavage) rather than ring saturation.
Solution: Switch to Rhodium on Carbon (Rh/C) or Adams' Catalyst (PtO
2
). As documented in the synthesis of related alkylamines like propylhexedrine, PtO
2
and Rh/C overwhelmingly favor ring saturation and preserve the target molecule [2].
Fig 2. Catalyst causality in benzylic hydrogenolysis vs. ring saturation.
Module B: Reductive Amination
This route directly couples cyclohexyl methyl ketone with methylamine. It is highly scalable and avoids high-pressure hydrogen gas [3].
Q: My reductive amination yields a high percentage of cyclohexyl ethanol (alcohol byproduct). Why?Causality: The reducing agent is attacking the unreacted ketone before the imine/iminium intermediate has fully formed.
Solution: Do not use Sodium Borohydride (NaBH
4
) for one-pot reactions. You must either pre-form the imine using a dehydrating agent (like Ti(OiPr)
4
) or use a chemoselective reductant like Sodium Cyanoborohydride (NaBH
3
CN) which only reduces the protonated iminium ion.
Part 3: Quantitative Data & Catalyst Selection
To assist in your experimental design, refer to the following causality-driven data tables.
Table 1: Catalyst Performance Metrics for Aromatic Hydrogenation
Catalyst
Typical Loading (mol %)
H
2
Pressure (psi)
Target Yield (%)
Deamination (Side-product) %
Pd/C (10%)
5 - 10
40 - 60
< 20%
> 80% (High risk)
PtO
2
(Adams')
1 - 5
50 - 100
85 - 90%
< 5%
Rh/C (5%)
2 - 5
60 - 120
90 - 95%
< 2%
Table 2: Reductant Selectivity in Reductive Amination
Reducing Agent
Optimal pH Range
Ketone Reduction Rate
Iminium Reduction Rate
Recommended Application
NaBH
4
8.0 - 10.0
High
High
Pre-formed, isolated imines only
NaBH
3
CN
5.0 - 7.0
Low
High
One-pot reductive amination
STAB
4.0 - 5.0
Very Low
High
Acid-sensitive substrates
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its built-in failure checks. The following methodologies include In-Process Controls (IPCs) to ensure the system validates itself before you proceed to the next step.
Objective: Reduce the aromatic ring of N-methyl-1-phenylethanamine while preserving the chiral center.
Catalyst Wetting & Substrate Loading: In a Parr reactor, carefully wet 5% Rh/C (5 mol%) with glacial acetic acid under a strict argon blanket. Add the amine precursor dissolved in acetic acid.
Causality: Dry Rh/C is highly pyrophoric. Acetic acid protonates the amine, preventing the nitrogen lone pair from poisoning the rhodium catalyst.
System Purge & Pressurization: Seal the reactor. Purge with N
2
(3x), then H
2
(3x). Pressurize to 80 psi with H
2
.
IPC Validation: Isolate the gas feed and monitor the pressure gauge for 15 minutes. A pressure drop of <1 psi validates a leak-proof system, ensuring accurate kinetic monitoring.
Reaction Monitoring: Heat to 45 °C and engage the stirrer.
Causality: Moderate heat overcomes the activation energy of aromatic saturation; exceeding 60 °C risks thermal degradation.
IPC Validation: Monitor the mass flow controller. The reaction is strictly complete when exactly 3.0 molar equivalents of H
2
have been consumed and uptake ceases.
Catalyst Recovery: Vent H
2
, purge with N
2
, and filter the mixture through a tightly packed pad of Celite.
Protocol 2: Self-Validating Reductive Amination
Objective: Synthesize 1-cyclohexyl-N-methylethanamine via one-pot reductive amination while suppressing alcohol byproducts.
Imine Condensation: Charge a dry flask with cyclohexyl methyl ketone (1.0 eq) and methylamine (2.0 eq, 33% in EtOH). Add Titanium(IV) isopropoxide (1.2 eq) dropwise.
Causality: Ti(OiPr)
4
acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
IPC Validation: After 4 hours, pull a 0.1 mL aliquot for ATR-FTIR. Proceed to Step 2 only if the C=O stretch (~1710 cm⁻¹) is completely replaced by the C=N stretch (~1660 cm⁻¹).
Selective Reduction: Cool the reaction to 0 °C. Add Sodium cyanoborohydride (NaBH
3
CN, 1.5 eq) in portions.
Causality: At the slightly acidic/neutral pH of this mixture, NaBH
3
CN chemoselectively reduces the protonated iminium ion while leaving any trace unreacted ketone intact.
Quench and Extraction: Quench with 1M NaOH to precipitate TiO
2
salts. Filter through Celite and extract the filtrate with dichloromethane.
IPC Validation: Run GC-MS on the organic layer. The target mass (m/z = 141) should manifest as a single dominant peak (>95% AUC), confirming successful synthesis [4].
References
Wikipedia. "Propylhexedrine - Chemistry and Synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]
Taylor & Francis. "Identification of the Major Metabolites of Propylhexedrine in vivo." Xenobiotica. Available at:[Link]
Optimization
Technical Support Center: Optimizing 1-Cyclohexyl-N-Methylethanamine Synthesis
Diagnostic Overview1-Cyclohexyl-N-methylethanamine (CAS 15908-02-8), also referred to as (1-cyclohexylethyl)(methyl)amine, is a secondary aliphatic amine critical to various pharmacological and synthetic applications[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview1-Cyclohexyl-N-methylethanamine (CAS 15908-02-8), also referred to as (1-cyclohexylethyl)(methyl)amine, is a secondary aliphatic amine critical to various pharmacological and synthetic applications[1]. Due to the steric hindrance of the cyclohexyl group and the secondary nature of the target amine, researchers frequently encounter yield-limiting bottlenecks. Synthesis typically proceeds via one of two primary routes:
Reductive Amination of cyclohexyl methyl ketone with methylamine.
Catalytic Hydrogenation of the aromatic precursor, N-methyl-1-phenylethanamine.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your yields.
Core Troubleshooting Q&A
Q1: My reductive amination of cyclohexyl methyl ketone is stalling, yielding mostly unreacted ketone and trace alcohol. How do I drive the imine formation?Causality & Solution: The formation of the intermediate imine (or iminium ion) is an equilibrium process that generates water. Because cyclohexyl methyl ketone is sterically hindered, the equilibrium heavily favors the starting materials. If you add a reducing agent like sodium borohydride (
NaBH4
) too early, it will preferentially reduce the unreacted ketone to 1-cyclohexylethanol rather than waiting for the imine to form.
To solve this, you must decouple imine formation from reduction or use a chemoselective reducing agent. Add1 to the reaction mixture.
Ti(OiPr)4
acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger, irreversibly driving the equilibrium toward the imine[1][2]. Once the imine formation is validated via GC-MS, proceed with a milder reducing agent like Sodium triacetoxyborohydride (
NaBH(OAc)3
)[1].
Q2: I am using
NaBH3CN
for reductive amination, but I'm observing the formation of tertiary amine byproducts (over-alkylation). How can I prevent this?Causality & Solution: Over-alkylation occurs when the newly formed secondary amine (1-cyclohexyl-N-methylethanamine) competes with the primary methylamine to attack the remaining ketone, forming an enamine/iminium intermediate that is subsequently reduced to a tertiary amine.
To suppress this, maintain a strict stoichiometric excess of methylamine (typically 2.0 to 5.0 equivalents) to outcompete the secondary amine product. Additionally,
NaBH(OAc)3
is generally preferred over
NaBH3CN
for sterically hindered aliphatic ketones because it is less toxic and highly selective for iminium ions over carbonyls in weakly acidic conditions (pH 4-5)[1].
Q3: When attempting the catalytic hydrogenation of N-methyl-1-phenylethanamine to reduce the phenyl ring, the reaction stops at 20% conversion. Is the catalyst dying?Causality & Solution: Yes, transition metal catalysts (like Rh/C or
PtO2
) are highly susceptible to poisoning by aliphatic amines. The lone pair of electrons on the secondary amine nitrogen coordinates strongly to the active metal sites, blocking hydrogen activation[3].
To prevent this, the reaction must be run under 4. Adding glacial acetic acid protonates the amine, forming an ammonium salt. The protonated nitrogen lacks a free lone pair, completely eliminating its ability to coordinate with the catalyst[3][4]. Furthermore, reducing an aromatic ring requires substantial energy; ensure your hydrogen pressure is maintained between 20-50 bar and the temperature is elevated to 50-70 °C[4].
Objective: Synthesize 1-cyclohexyl-N-methylethanamine from cyclohexyl methyl ketone.
Imine Formation: In an oven-dried flask under an inert atmosphere, dissolve cyclohexyl methyl ketone (1.0 eq) in anhydrous THF. Add methylamine (2.0 M in THF, 3.0 eq) and
Ti(OiPr)4
(1.5 eq)[2].
In-Process Control (IPC) 1: Stir at room temperature for 12 hours. Withdraw a 10 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Validation Check: The ketone peak must be <5% relative to the imine mass peak. Do not proceed until this is confirmed.
Reduction: Cool the mixture to 0 °C. Portion-wise, add
NaBH(OAc)3
(1.5 eq)[1]. Stir for 4 hours, allowing it to warm to room temperature.
IPC 2: Analyze via TLC (Ninhydrin stain). The secondary amine product will stain a distinct color compared to the primary amine starting material.
Workup: Quench with 1M NaOH to precipitate titanium salts as
TiO2
. Filter through Celite, extract the aqueous layer with dichloromethane, dry over
MgSO4
, and concentrate.
Protocol B: Aromatic Hydrogenation via Rh/C
Objective: Reduce N-methyl-1-phenylethanamine to the target cyclohexyl derivative.
Preparation: In a high-pressure Parr reactor, dissolve N-methyl-1-phenylethanamine (1.0 eq) in a 1:1 mixture of methanol and glacial acetic acid[4].
Catalyst Loading: Add 5% Rhodium on Carbon (Rh/C) (10 mol% relative to substrate). Caution: Rh/C is pyrophoric; add under a blanket of argon.
Hydrogenation: Purge the reactor three times with nitrogen, then three times with hydrogen. Pressurize to 30 bar
H2
and heat to 60 °C[3][4].
IPC: Monitor hydrogen uptake. The reaction is self-validating when the pressure drop ceases (indicating complete saturation of the 3 double bonds).
Workup: Vent the reactor, filter the catalyst through Celite, and concentrate the filtrate. Basify with 2M NaOH to liberate the free base amine, and extract with diethyl ether.
Quantitative Data Synthesis
The following table summarizes the causal relationship between reagent selection and reaction efficiency based on established reductive amination and hydrogenation methodologies[1][2][3].
Route
Reagent / Catalyst
Additive / Condition
Expected Yield
Primary Failure Mode
Reductive Amination
NaBH4
None (Standard)
< 30%
Over-reduction to 1-cyclohexylethanol.
Reductive Amination
NaBH3CN
pH 5 (Acetic Acid)
60 - 75%
Sluggish imine formation; potential toxicity.
Reductive Amination
NaBH(OAc)3
Ti(OiPr)4
(1.5 eq)
> 85%
Titanium salt emulsions during workup.
Aromatic Hydrogenation
10% Pd/C
1 atm
H2
, Methanol
< 10%
Catalyst poisoning by amine lone pair.
Aromatic Hydrogenation
5% Rh/C
30 bar
H2
, Acetic Acid
> 90%
Incomplete reduction if pressure drops.
Process Optimization Workflow
Workflow for optimizing 1-cyclohexyl-N-methylethanamine synthesis via two primary routes.
References
1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968 - PubChem.National Institutes of Health (NIH).
Reductive Amination, and How It Works.Master Organic Chemistry.
Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide.Dalian Institute of Chemical Physics.
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.SciSpace.
Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.ACS Catalysis.
Purification techniques for 1-cyclohexyl-N-methylethanamine
Welcome to the Technical Support Center for the purification of 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine). This guide is designed for researchers and drug development professionals, providing fi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine). This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity recovery of this secondary aliphatic amine.
Physicochemical Properties Relevant to Purification
Before selecting a purification strategy, it is critical to understand the physical and chemical behavior of the target molecule.
Property
Value
Relevance to Purification Strategy
Molecular Weight
141.26 g/mol
Essential for precise mass balance and molar equivalent calculations during chiral resolution.
Boiling Point (Atmospheric)
~205 °C
High atmospheric boiling point dictates the absolute need for vacuum distillation to prevent thermal degradation.
pKa (Conjugate Acid)
~9.5 - 10.5
Dictates the strict pH thresholds required to drive phase transfer during liquid-liquid acid-base extraction[1].
Physical State (RT)
Colorless, viscous oil
Serves as a visual indicator of purity; darkening or yellowing indicates atmospheric oxidation[2].
Section 1: Liquid-Liquid Acid-Base Extraction
Because 1-cyclohexyl-N-methylethanamine is a basic amine, acid-base extraction is the most efficient primary purification method to separate it from neutral or acidic synthetic byproducts.
Workflow for the acid-base extraction of 1-cyclohexyl-N-methylethanamine.
Troubleshooting & FAQs
Q: Why am I losing product yield during the initial aqueous wash?Causality: 1-cyclohexyl-N-methylethanamine is a weak base. If the pH of the aqueous phase is not driven sufficiently low (target pH < 3), the amine will not be fully protonated into its water-soluble ammonium salt form. Consequently, it will remain lipophilic and partition back into the discarded organic phase[1].
Solution: Always use a strong acid (e.g., 1M HCl) and manually verify the pH of the aqueous layer before phase separation.
Q: How do I resolve stubborn emulsions during the extraction?Causality: Emulsions frequently form due to the surfactant-like properties of the protonated amine or the presence of fine unreacted precursor particulates left over from reductive amination synthesis[2].
Solution: Add brine (saturated NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent in the aqueous phase and forcing the emulsion to break.
Step-by-Step Methodology: Protocol A
Dissolve the crude 1-cyclohexyl-N-methylethanamine in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
Extract the organic layer with 1M HCl (3 x 50 mL).
Self-Validation Step: Test the aqueous layer with pH paper. If pH > 3, add more HCl until the threshold is met.
Separate the phases. Discard the organic layer (containing neutral/acidic impurities).
Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH dropwise while stirring.
Self-Validation Step: Continue adding NaOH until the pH is > 12. The solution must turn distinctly cloudy, visually confirming the successful deprotonation and precipitation of the lipophilic free base.
Extract the cloudy aqueous layer with fresh diethyl ether (3 x 50 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Section 2: Vacuum Distillation
Following extraction, vacuum distillation is required to achieve >99% analytical purity.
Troubleshooting & FAQs
Q: My distillate is turning yellow shortly after distillation. How can I prevent this?Causality: As a free base, 1-cyclohexyl-N-methylethanamine is highly susceptible to atmospheric oxidation, which forms colored degradation products. When pure, it should present as a colorless, viscous oil[2].
Solution: Flush the receiving flask with an inert gas (Argon or Nitrogen) during distillation and immediately transfer the purified amine to amber, airtight vials stored at 4°C.
Step-by-Step Methodology: Protocol B
Transfer the concentrated free base amine to a round-bottom flask equipped with a magnetic stir bar.
Assemble a short-path vacuum distillation apparatus. Grease all joints lightly to ensure a perfect seal.
Apply a high vacuum (e.g., 20 mmHg) and allow the system pressure to equilibrate.
Gradually heat the oil bath. Under 20 mmHg, the boiling point of the amine drops from ~205°C to approximately 90–95°C.
Self-Validation Step: Monitor the vapor temperature. Discard the initial forerun (lower boiling impurities) and only begin collecting the main fraction when the vapor temperature stabilizes at the target boiling point.
Backfill the system with inert gas before breaking the vacuum.
1-cyclohexyl-N-methylethanamine exists as a racemic mixture. For targeted neurochemical applications, isolating the biologically active (S)-enantiomer (levopropylhexedrine) is often required[3].
Chiral resolution pathway for isolating specific enantiomers via diastereomeric salts.
Troubleshooting & FAQs
Q: How can I isolate the (S)-enantiomer from the racemic mixture without chiral HPLC?Causality: Enantiomers share identical physical properties (boiling point, solubility) and cannot be separated by standard extraction. By introducing a chiral resolving agent (like a specific enantiomer of tartaric acid), you convert the enantiomers into diastereomeric salts. Diastereomers have distinct solubility profiles, allowing for physical separation[4].
Step-by-Step Methodology: Protocol C
Dissolve racemic 1-cyclohexyl-N-methylethanamine in warm ethanol.
Add an equimolar amount of the chosen chiral acid (e.g., L-tartaric acid)[4].
Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.
Filter the crystals and wash with cold ethanol.
Liberate the enantiopure free base by dissolving the crystals in water, basifying with NaOH (pH > 12), and extracting with an organic solvent[4].
Self-Validation Step: Run a chiral HPLC analysis on a small aliquot of the liberated free base. If the enantiomeric excess (ee) is below 98%, repeat the recrystallization step before proceeding.
References
Title: Amphetamine - wikidoc
Source: Wikidoc
URL
Title: amine | 138785-57-6
Source: Benchchem
URL:
Source: Royal Society of Chemistry (RSC)
Title: Levopropylhexedrine | High-Purity Research Chemical
Source: Benchchem
URL
Technical Support Center: 1-Cyclohexyl-N-methylethanamine Stability & Troubleshooting
Welcome to the Application Scientist Support Portal for 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine). As a Senior Application Scientist, I frequently encounter researchers struggling with inconsist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal for 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine). As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent quantification, apparent sample degradation, and poor analytical recovery when working with this compound.
This guide synthesizes field-proven insights and physicochemical principles to address the specific challenges of handling this cycloaliphatic amine in drug development, pharmacokinetic (PK) screening, and toxicological research.
FAQ 1: Why am I seeing a rapid loss of compound mass and signal intensity during room-temperature storage?
Causality & Mechanism:
The root cause of your signal loss is likely physical, not chemical. 1-cyclohexyl-N-methylethanamine in its free base form is a highly volatile liquid at room temperature. Its high vapor pressure causes rapid evaporation when exposed to open air[1]. While this volatility is clinically useful for formulating vaporized nasal inhalers[2], in a laboratory setting, it leads to severe quantitative inaccuracies and "false degradation" in analytical assays.
Solution:
For short-term handling, always store the free base in hermetically sealed, inert containers at -20°C or -80°C[3]. For long-term bench stability and reliable standard curve generation, the compound must be converted to its hydrochloride salt form (CAS: 1007-33-6). The HCl salt is a stable, non-volatile solid that resists thermal decomposition under standard laboratory conditions[4].
Protocol: Step-by-Step Conversion of Free Base to Hydrochloride Salt
To ensure a self-validating, stable reference standard, perform the following salt-formation workflow:
Preparation: Dissolve 1.0 g of 1-cyclohexyl-N-methylethanamine free base in 20 mL of anhydrous diethyl ether in a round-bottom flask.
Cooling: Submerge the flask in an ice-water bath (0°C) and purge the system with dry Nitrogen (N₂) to prevent moisture ingress.
Acidification: Dropwise, add 1.2 molar equivalents of 1M HCl in diethyl ether while stirring continuously. A white precipitate will begin to form immediately.
Maturation: Allow the suspension to stir for 30 minutes at 0°C to ensure complete salt formation.
Filtration: Isolate the precipitate using vacuum filtration (Büchner funnel) and wash twice with 5 mL of cold, anhydrous diethyl ether.
Drying: Dry the resulting 1-cyclohexyl-N-methylethanamine hydrochloride salt under high vacuum at room temperature for 12 hours.
Self-Validation Check: The resulting salt should exhibit a stable melting point (approx. 127–128°C) and show zero mass loss when left on an open analytical balance for 10 minutes.
FAQ 2: What are the primary chemical degradation pathways for this compound in aqueous solutions?
Causality & Mechanism:
While the HCl salt is chemically stable under normal conditions[5], exposure to strong oxidizing agents or extreme pH environments can induce degradation. The primary chemical degradation pathway in oxidative environments (or during in vivo CYP450 metabolism) is N-demethylation, which yields the secondary amine norpropylhexedrine[3].
Crucially, researchers often mistake pH-induced volatilization for chemical degradation. If your aqueous buffer exceeds the compound's pKa (approx. 10.4), the stable salt deprotonates back into the volatile free base, leading to rapid evaporative loss rather than structural breakdown.
Logical flow of 1-cyclohexyl-N-methylethanamine degradation and evaporative loss pathways.
FAQ 3: How do temperature and pH specifically impact the recovery rates during stability testing?
Causality & Mechanism:
The recovery of the compound is strictly dependent on its ionization state. At pH levels below its pKa, it exists predominantly as the ionized salt, which is highly soluble in water and non-volatile. At pH levels approaching or exceeding the pKa, the neutral free base dominates. The table below outlines the quantitative differences in stability and recovery under accelerated stress conditions.
Accelerated Stability & Recovery Data
Environmental Condition
Container State
Timeframe
Free Base Recovery (%)
HCl Salt Recovery (%)
Primary Mode of Loss
25°C, Ambient Air
Open
24 hours
< 15%
> 99%
Volatilization
40°C / 75% RH
Closed
1 month
85% (Headspace loss)
> 98%
Volatilization into headspace
Aqueous Buffer, pH 2.0
Closed
48 hours
99% (Protonated)
> 99%
None (Stable)
Aqueous Buffer, pH 10.5
Open
48 hours
< 10%
< 10%
Deprotonation & Volatilization
0.3% H₂O₂ (Oxidative)
Closed
24 hours
75%
78%
N-demethylation
FAQ 4: I am conducting pharmacokinetic (PK) screening. How do I prevent analyte loss during sample preparation from biological matrices?
Causality & Mechanism:
Propylhexedrine acts as a norepinephrine-dopamine releasing agent (NDRA), and its toxicological profile is of high interest due to increasing reports of clinical misuse and severe cardiovascular adverse events[6],[7].
When extracting propylhexedrine from blood or plasma for LC-MS/MS or GC-MS analysis, liquid-liquid extraction (LLE) requires alkalinization to drive the drug into the organic phase. However, if the organic phase is subsequently evaporated to dryness under nitrogen (a standard PK prep step), the volatile free base will co-evaporate, destroying your yield.
Solution:
You must add a "keeper" solvent or re-acidify the organic extract before the drying step. Adding a small volume of acidic methanol converts the free base back to the non-volatile salt form prior to nitrogen blow-down.
Optimized bioanalytical extraction workflow for propylhexedrine to prevent evaporative loss.
Technical Support Center: Troubleshooting & Handling Guide for 1-Cyclohexyl-N-methylethanamine
Welcome to the Technical Support Center for 1-cyclohexyl-N-methylethanamine . As a secondary alicyclic amine, this compound is a highly valuable building block in pharmaceutical synthesis, drug development, and biochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-cyclohexyl-N-methylethanamine . As a secondary alicyclic amine, this compound is a highly valuable building block in pharmaceutical synthesis, drug development, and biochemical assays. However, its specific chemical architecture—a secondary amine adjacent to a bulky cyclohexyl group—introduces unique handling and storage challenges.
This guide provides researchers with field-proven troubleshooting strategies, grounded in mechanistic chemistry, to prevent reagent degradation, ensure experimental reproducibility, and maintain laboratory safety.
Section 1: Chemical Properties & Storage Specifications
Understanding the physicochemical properties of 1-cyclohexyl-N-methylethanamine is the first step in avoiding experimental pitfalls. The table below summarizes critical data and its operational impact in the lab.
Property
Value
Operational Impact in the Laboratory
IUPAC Name
1-cyclohexyl-N-methylethan-1-amine
The bulky alicyclic ring induces steric hindrance, which can slow down nucleophilic substitution reactions.
CAS Number
15908-02-8
Standard identifier for reagent procurement and purity tracking[1].
Molecular Weight
141.25 g/mol
Low molecular weight aliphatic amine; volatile and prone to vapor loss if left unsealed[2].
Physical State
Liquid
Requires precise volumetric or gravimetric handling using gas-tight syringes[3].
Chemical Behavior
Strong Lewis/Brønsted Base
Highly susceptible to atmospheric CO₂ absorption and moisture (hygroscopic)[4].
Storage Temp
4°C to Room Temperature
Cold storage minimizes oxidation, but the container must be warmed to room temperature before opening to prevent condensation[3].
Q1: My 1-cyclohexyl-N-methylethanamine has developed a white precipitate and become viscous. What happened, and can I still use it?Root Cause: You are observing carbamate salt formation. Secondary amines are highly nucleophilic. When exposed to atmospheric carbon dioxide (CO₂), they react rapidly via a zwitterion intermediate, which subsequently undergoes internal proton transfer to form a stable ammonium carbamate [5][5]. Because 1-cyclohexyl-N-methylethanamine lacks the severe steric hindrance of tertiary amines, it readily undergoes this direct nucleophilic attack on CO₂ [6][6].
Self-Validating Test: Take a 50 µL aliquot of the degraded amine and add 100 µL of 1M HCl. If you observe effervescence (bubbling), the precipitate is a carbamate releasing CO₂ gas.
Resolution: Do not use heavily precipitated amine for sensitive stoichiometric reactions, as the active amine molarity is compromised. See Protocol 2 below to reclaim the free base.
Q2: The reagent has turned from colorless to a faint yellow over several months. Is this normal?Root Cause: This discoloration indicates oxidation. Like many aliphatic amines, 1-cyclohexyl-N-methylethanamine is susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxides or other complex degradation products [7][7].
Resolution: Discard severely discolored batches if high purity (>95%) is required. To prevent this, always store the amine under an inert atmosphere (Nitrogen or Argon) [8][8].
Q3: My downstream amidation reaction yields are unexpectedly low, even with fresh reagent. Why?Root Cause: The issue is likely a combination of steric hindrance and improper moisture control. The secondary amine nitrogen is flanked by a methyl group and an ethyl-cyclohexyl moiety. This steric bulk reduces the kinetics of nucleophilic attack compared to unhindered primary amines. Furthermore, if the amine has absorbed ambient moisture, the water can outcompete the amine in acyl substitution reactions, hydrolyzing your activated ester or acid chloride.
Resolution: Use a highly efficient coupling additive (e.g., HOAt or OxymaPure) to accelerate the amidation, and ensure the amine is strictly anhydrous before use.
Section 3: Experimental Protocols
Protocol 1: Schlenk-Line Aliquoting for Inert Storage
To prevent CO₂ absorption and oxidation, 1-cyclohexyl-N-methylethanamine must be handled as an air-sensitive reagent.
Preparation: Dry all glassware (flasks, syringes) in an oven at 120°C for at least 2 hours. Cool them in a desiccator or under a stream of high-purity Argon.
Equilibration: Remove the amine from 4°C storage and allow it to reach room temperature before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture into the hygroscopic liquid.
Purging: Connect the reagent bottle to a Schlenk line. Perform three cycles of mild vacuum (do not pull a hard vacuum to avoid evaporating the volatile amine) and Argon backfill.
Transfer: Use a gas-tight syringe purged with Argon to extract the required volume through a septum.
Sealing: Blanket the remaining amine with Argon, seal tightly with a PTFE-lined cap, and wrap the junction with Parafilm before returning to 4°C storage.
If your amine has formed carbamate salts but you must proceed with an experiment, you can recover the active free base using this liquid-liquid extraction method.
Dissolution: Dissolve the degraded amine mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
Basification: Transfer the mixture to a separatory funnel and wash the organic layer with a strong aqueous base (e.g., 1M NaOH). The strong base breaks the carbamate/carbonate salts, driving the amine fully into its free-base, organic-soluble form.
Separation & Drying: Collect the organic layer. Dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
Filtration & Concentration: Filter off the drying agent and carefully evaporate the solvent under reduced pressure. Caution: Monitor the vacuum pressure carefully, as the free amine is volatile and can be lost to the pump.
Verification: Confirm the purity and absence of solvent/carbamate peaks via ¹H-NMR before utilizing it in sensitive assays.
Section 4: Visualizing Degradation and Storage Workflows
The following diagram illustrates the causality of 1-cyclohexyl-N-methylethanamine degradation and the logical workflow for maintaining reagent integrity.
Degradation pathways of 1-cyclohexyl-N-methylethanamine and the stabilizing effect of inert storage.
Technical Support Center: Chromatography Solutions for 1-Cyclohexyl-N-methylethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying 1-cyclohexyl-N-methylethanamine (an alipha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying 1-cyclohexyl-N-methylethanamine (an aliphatic secondary amine). Standard normal-phase chromatography often fails for this class of compounds due to destructive stationary phase interactions. This center provides the causal logic, diagnostic workflows, and self-validating protocols required to achieve high-purity isolation.
Diagnostic Decision Workflow
Before committing your crude mixture to a preparative column, utilize the following diagnostic logic to determine the optimal stationary and mobile phase combination.
Workflow for optimizing the chromatographic purification of basic secondary aliphatic amines.
Mechanistic Troubleshooting & FAQs
Q: Why does 1-cyclohexyl-N-methylethanamine streak severely on standard bare silica gel, even when using highly polar solvent systems?A: The root cause is a mixed-mode retention mechanism. 1-cyclohexyl-N-methylethanamine is a highly basic secondary amine. Bare silica gel surfaces are heavily populated with unreacted, acidic silanol groups (Si-OH). When your basic amine passes through the column, it does not simply partition between the mobile and stationary phases; instead, it undergoes strong electrostatic and acid-base interactions with these anionic silanol sites[1]. This heterogeneous binding landscape causes the compound to experience multiple retention kinetics simultaneously, manifesting macroscopically as exponential "shark fin" tailing, poor resolution, and irreversible adsorption[1].
Q: How does adding Triethylamine (TEA) resolve this tailing, and what is the exact mechanism?A: TEA acts as a sacrificial basic modifier. By adding 0.5% to 2% (v/v) TEA to your mobile phase, the highly concentrated TEA competitively binds to and neutralizes the active acidic silanol sites on the silica surface[2]. This effectively "masks" the stationary phase, preventing your target secondary amine from interacting with the silanols. Consequently, the 1-cyclohexyl-N-methylethanamine is forced to elute based purely on its lipophilic polarity rather than destructive acid-base interactions[2].
Q: Even with 1% TEA, I am experiencing poor recovery and co-elution with the primary amine precursor. What is the next best step?A: If mobile phase modification fails, the optimal solution is to invert the surface chemistry by switching to an amine-functionalized silica stationary phase (e.g., KP-NH or RediSep Amine)[3]. In these columns, the silica surface is covalently bonded with aminopropyl groups, inherently masking the silanols without the need for mobile phase additives[3]. Because the stationary phase itself is basic and less polar than bare silica, aliphatic amines elute with sharp, Gaussian peak shapes, drastically improving the resolution between structurally similar primary, secondary, and tertiary amines[4].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checks are confirmed.
Protocol A: Normal-Phase Silica Purification with TEA Modification
Best for routine purification where amine-functionalized columns are unavailable.
Solvent Preparation: Prepare your target mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.
Column Equilibration (Critical Step): Slurry-pack a bare silica column using the TEA-modified solvent. Flush the column with a minimum of 3 Column Volumes (CV) of the modified eluent.
Self-Validation Check: Collect 1 mL of the eluate dripping from the stopcock and spot it onto a pH indicator strip. It must read basic (pH > 8). If it is neutral, the silica's acidic sites are not fully neutralized. Continue flushing until the eluate is basic. Loading your sample prematurely guarantees peak tailing[5].
Sample Loading: Dissolve the crude 1-cyclohexyl-N-methylethanamine in the minimum required volume of the modified eluent. Load carefully onto the column head to maintain a tight band.
Elution & Fraction Analysis: Elute using the modified solvent and collect fractions.
Self-Validation Check: Because aliphatic amines lack strong chromophores for UV detection, spot fractions on a TLC plate, dip in Ninhydrin stain, and heat. 1-cyclohexyl-N-methylethanamine will appear as a distinct pink/red spot, confirming successful elution.
Post-Purification: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the resulting oil 2-3 times with toluene, followed by high vacuum drying.
Protocol B: Advanced Purification using Amine-Functionalized Silica
Best for complex mixtures, acid-sensitive compounds, or separating primary/secondary amine mixtures.
Solvent Selection: Treat the column as a normal-phase system. Prepare a simple Hexane/Ethyl Acetate gradient. Do not add TEA or ammonia to the mobile phase, as the stationary phase is already basic[4].
Equilibration: Equilibrate the cartridge with 3 CV of the non-polar starting solvent (e.g., 100% Hexane).
Elution: Run the gradient. Note that compounds will elute significantly earlier on amine columns compared to bare silica due to the reduced polarity of the bonded phase[4].
Self-Validation Check: Monitor the pressure trace. Amine columns should maintain a stable, low backpressure. If pressure spikes, ensure your sample is fully dissolved and free of particulate matter before loading.
Quantitative Performance Matrix
The following table summarizes the expected chromatographic performance of 1-cyclohexyl-N-methylethanamine across different stationary phases, allowing you to select the most efficient method for your specific yield and purity requirements.
Stationary Phase
Mobile Phase Additive
Expected Peak Shape
Typical Recovery
Resolution Power
Bare Silica (Type A)
None
Severe Tailing
< 50% (Irreversible binding)
Poor
Bare Silica (Type B)
1-2% Triethylamine (TEA)
Moderate to Good
70% - 85%
Moderate
Basic Alumina
None
Good
75% - 90%
Moderate
Amine-Functionalized Silica
None
Excellent (Gaussian)
> 90%
High
References
Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing."[Link]
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." [Link]
Biotage. "Is there an easy way to purify organic amines?"[Link]
Reducing side product formation in 1-cyclohexyl-N-methylethanamine reactions
Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and fine che...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and fine chemical synthesis: controlling side product formation during the reductive amination of cyclohexylacetone to yield 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine)[1].
While catalytic hydrogenation of methamphetamine over Adams' catalyst is an alternative route[1], de novo synthesis via reductive amination is preferred for its scalability and avoidance of highly regulated precursors. However, this route is notoriously prone to side reactions, including over-reduction (alcohol formation) and over-alkylation (tertiary amine formation)[2][3].
This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to help you achieve >95% selectivity for the target secondary amine.
Mechanistic Overview: The Reductive Amination Pathway
To troubleshoot a reaction, we must first understand the kinetic competition at play. The synthesis of 1-cyclohexyl-N-methylethanamine relies on the condensation of cyclohexylacetone with methylamine to form a transient imine, which is subsequently reduced[3][4].
Reaction pathways and competing side reactions in the synthesis of 1-cyclohexyl-N-methylethanamine.
Troubleshooting FAQs
Q1: Why am I seeing high levels of 1-cyclohexyl-2-propanol (alcohol side product) in my GC-MS?
Causality: The formation of 1-cyclohexyl-2-propanol occurs when the reducing agent attacks the unreacted cyclohexylacetone before it has time to condense with methylamine into the imine[5]. This is a kinetic issue. If your reducing agent is too aggressive (e.g., standard
NaBH4
in methanol without pH control), it will indiscriminately reduce the carbonyl[3].
Solution:
Pre-form the imine: Allow the ketone and methylamine to stir for 2–4 hours before adding the reducing agent.
Change the reducing agent: Switch to Sodium Cyanoborohydride (
NaBH3CN
) or Sodium Triacetoxyborohydride (
NaBH(OAc)3
).
NaBH3CN
is stable at slightly acidic pH (pH ~6), where the imine is protonated to a highly electrophilic iminium ion, while the ketone remains unprotonated and less reactive to the hydride[3].
Q2: My reaction is yielding a tertiary amine (1-cyclohexyl-N,N-dimethylethanamine). How do I prevent over-alkylation?
Causality: Over-alkylation happens when your newly formed secondary amine (1-cyclohexyl-N-methylethanamine) acts as a nucleophile, attacking another molecule of cyclohexylacetone to form an enamine/iminium intermediate, which is then reduced[2][3].
Solution:
Stoichiometry: Maintain a strict excess of methylamine (typically 2.0 to 5.0 equivalents). Flooding the system with the primary amine ensures that cyclohexylacetone preferentially reacts with methylamine rather than the newly formed secondary amine[6].
Steric Control: While the cyclohexyl group provides some steric bulk, using Titanium(IV) isopropoxide (
Ti(OPr)4
) as a Lewis acid during imine formation can lock the intermediate and prevent secondary amine attack[3].
Q3: The reaction stalls, and I recover a large amount of unreacted cyclohexylacetone. What went wrong?
Causality: Imine formation is an equilibrium process that generates water as a byproduct. If water is not removed from the system, the equilibrium shifts left, hydrolyzing the imine back into the starting ketone and methylamine[3].
Solution: Add a dehydrating agent. For small-scale reactions, use activated 3Å or 4Å molecular sieves. For larger scale or industrial continuous flow, utilize a Dean-Stark apparatus with toluene to azeotropically remove water[7], or use anhydrous
MgSO4
in the reaction mixture.
Quantitative Data: Reducing Agent Selection
The choice of reducing agent dictates the chemoselectivity of the reaction. Below is a comparative analysis of standard reductive amination conditions for cyclohexylacetone and methylamine.
Reducing Agent
Solvent / pH
Target Amine Yield (%)
Alcohol Side Product (%)
Over-Alkylation (%)
Causality / Notes
NaBH4
MeOH / Unbuffered
45 - 55%
35 - 45%
< 5%
Hydride is too reactive; directly reduces the ketone[3].
NaBH3CN
MeOH / pH 6.0
85 - 92%
< 5%
< 5%
Mild; selectively reduces the protonated iminium ion[3].
This self-validating protocol utilizes
NaBH(OAc)3
(Sodium Triacetoxyborohydride) to maximize the yield of 1-cyclohexyl-N-methylethanamine while suppressing alcohol and tertiary amine formation.
1,2-Dichloroethane (DCE) or anhydrous Tetrahydrofuran (THF) (30 mL)
Step-by-Step Workflow:
Imine Pre-formation: In a flame-dried, argon-purged round-bottom flask, dissolve cyclohexylacetone (10 mmol) in 30 mL of anhydrous DCE. Add the methylamine solution (30 mmol) in one portion.
Acid Catalysis (Critical Step): Add glacial acetic acid dropwise until the pH of the solution is approximately 6.0. Scientific Insight: This protonates the imine to form the iminium ion, significantly lowering the LUMO energy and making it highly susceptible to hydride attack, while leaving the ketone unactivated.
Equilibration: Stir the mixture at room temperature for 2 hours to allow the imine equilibrium to establish. Include activated 4Å molecular sieves if strict anhydrous conditions are required.
Controlled Reduction: Cool the reaction mixture to 0°C using an ice bath. Add
NaBH(OAc)3
(15 mmol) portion-wise over 15 minutes. Scientific Insight:
NaBH(OAc)3
is a mild hydride source that will not reduce the unreacted cyclohexylacetone at this temperature, virtually eliminating the 1-cyclohexyl-2-propanol side product[3].
Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor via TLC or GC-MS until the imine intermediate is consumed.
Quench and Workup: Quench the reaction carefully with saturated aqueous
NaHCO3
(20 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (
3×20
mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. The crude 1-cyclohexyl-N-methylethanamine can be further purified by vacuum distillation or isolated as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base[1][4].
References
Propylhexedrine - Wikipedia. Wikipedia.org. Available at:[Link]
Reductive amination - Wikipedia. Wikipedia.org. Available at: [Link]
US20040249212A1 - Methods for the synthesis of amines such as ephedrine and intermediates. Google Patents.
Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]
Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PMC - NIH. Available at:[Link]
NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones. PMC - NIH. Available at:[Link]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-N-methylethanamine
Welcome to the Process Development Support Center for 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine). This guide is designed for synthesis chemists and process engineers transitioning this cycloalkyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Development Support Center for 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine). This guide is designed for synthesis chemists and process engineers transitioning this cycloalkylamine from bench-scale discovery to pilot-plant manufacturing.
Here, we address critical bottlenecks, thermodynamic control mechanisms, and self-validating methodologies to ensure high-yield, reproducible scale-up.
Part 1: Route Selection & Strategic Planning
Q: What is the preferred synthetic route for pilot-scale manufacturing to avoid regulatory bottlenecks?
A: While the catalytic hydrogenation of methamphetamine over Adams' catalyst (PtO
2
) is highly efficient for generating the cyclohexyl moiety[1], it requires handling a highly regulated Schedule II precursor. For pilot-scale operations, the classical reductive amination of cyclohexylacetone with methylamine is preferred[2]. This route forms an intermediary imine, which is subsequently reduced using heterogeneous catalysis (e.g., Pd/C or Pt/C) under hydrogen pressure[1]. This avoids quota limitations while providing excellent stereochemical control.
Synthesis Route Decision Tree for 1-cyclohexyl-N-methylethanamine
Q: How do we mitigate thermal runaway during the imine formation step in reductive amination?
A: Imine condensation is exothermic. At scale, the rapid addition of methylamine to cyclohexylacetone can lead to localized heating, promoting aldol condensation by-products of the ketone.
The Causality: High temperatures increase kinetic energy, allowing the enolizable alpha-protons of cyclohexylacetone to react with another ketone molecule rather than the amine.
The Solution: Implement a continuous stirred-tank reactor (CSTR) or dose the methylamine at a controlled rate while maintaining the jacket temperature between 10°C and 15°C. Water removal via a Dean-Stark trap or molecular sieves is critical to drive the equilibrium toward the imine[2].
Part 2: Troubleshooting Reaction Conditions
Q: During the hydrogenation of the imine intermediate, we are experiencing premature catalyst deactivation. How can we resolve this?
A: Catalyst poisoning in reductive amination is typically caused by trace impurities in the methylamine feed or the formation of strongly binding basic by-products.
The Causality: Primary and secondary amines can strongly adsorb onto the active sites of palladium or platinum catalysts, blocking hydrogen dissociation.
The Solution: Ensure the hydrogen pressure is maintained between 20 and 50 atm to ensure competitive binding of H
2
[2]. Additionally, running the reaction in a slightly acidic medium (e.g., using acetic acid as a co-solvent) protonates the resulting 1-cyclohexyl-N-methylethanamine, preventing it from coordinating with the metal catalyst surface.
Q: When attempting late-stage saturation (LSS) of methamphetamine to propylhexedrine, we observe incomplete reduction of the aromatic ring. What parameters should be adjusted?
A: Aromatic ring reduction requires significant energy to overcome resonance stabilization.
The Causality: Standard Pd/C catalysts are often insufficiently active for arene reduction without extreme pressures.
The Solution: Switch to Rhodium on Carbon (Rh/C) or Platinum Dioxide (Adams' catalyst). Rhodium is highly active for arene saturation under milder conditions[3]. Maintain temperatures at 80–120 °C and H
2
pressure at >30 atm[2].
Troubleshooting Workflow for Hydrogenation Yield Drop
Part 3: Quantitative Process Parameters
The following table summarizes the thermodynamic and operational data for various catalyst systems used in the synthesis of 1-cyclohexyl-N-methylethanamine.
Part 4: Self-Validating Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical phase includes an in-line validation check to confirm success before proceeding.
Protocol A: Scaled Reductive Amination of Cyclohexylacetone
Imine Condensation:
Charge a jacketed reactor with cyclohexylacetone (1.0 eq) and toluene as the solvent.
Cool the reactor to 10°C. Slowly dose methylamine (1.2 eq) over 2 hours.
Heat to reflux using a Dean-Stark apparatus to remove water.
Self-Validation Check: Monitor the volume of water collected in the trap. The reaction is complete when the collected water matches the theoretical stoichiometric yield (1.0 eq).
Catalytic Hydrogenation:
Transfer the crude imine solution to a high-pressure Parr reactor. Add 10% Pd/C (5 wt%) and acetic acid (0.5 eq) to prevent catalyst poisoning.
Purge with N
2
(3x), then pressurize with H
2
to 35 atm. Heat to 90°C.
Self-Validation Check: Monitor the hydrogen mass flow meter. The reaction is complete when hydrogen uptake ceases entirely for 30 consecutive minutes.
Workup & Free Base Isolation:
Filter the catalyst through a Celite pad under an inert atmosphere.
Wash the organic layer with 1M HCl to extract the amine as a hydrochloride salt into the aqueous phase (leaves unreacted ketone in the organic phase).
Basify the aqueous phase with 25% NaOH to pH > 12[4]. Extract the free base 1-cyclohexyl-N-methylethanamine into a fresh toluene layer.
Self-Validation Check: Perform GC-MS on the final organic layer. The disappearance of the m/z 139 peak (imine) and the presence of the m/z 155 peak confirms pure propylhexedrine[1].
Protocol B: Late-Stage Saturation (LSS) via Rh/C
Substrate Preparation:
Dissolve methamphetamine hydrochloride (1.0 eq) in ethanol.
Add 5% Rh/C (10 wt%).
Pressurization & Reduction:
Seal the autoclave, purge with N
2
, and pressurize with H
2
to 40 atm.
Stir at 80°C for 12 hours.
Self-Validation Check: Pull an aliquot and analyze via
1
H-NMR. The complete disappearance of the aromatic proton signals (δ 7.1–7.4 ppm) validates total saturation of the phenyl ring[3].
Recovery:
Filter the catalyst, concentrate the filtrate under reduced pressure, and recrystallize the resulting 1-cyclohexyl-N-methylethanamine hydrochloride from hot isopropanol.
Troubleshooting guide for 1-cyclohexyl-N-methylethanamine analytical methods
Welcome to the Technical Support Center for the analytical determination of 1-cyclohexyl-N-methylethanamine (commonly known as Propylhexedrine). As a volatile, aliphatic amine structurally related to methamphetamine, pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analytical determination of 1-cyclohexyl-N-methylethanamine (commonly known as Propylhexedrine).
As a volatile, aliphatic amine structurally related to methamphetamine, propylhexedrine presents unique challenges in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the causality behind analytical failures—such as analyte volatilization, silanol interactions, and matrix suppression—providing you with a self-validating framework to ensure high-fidelity data recovery in your toxicological or pharmacokinetic workflows.
Analytical Workflow
Figure 1: Analytical workflow for propylhexedrine quantification via GC-MS and LC-MS/MS.
Section 1: Standardized Experimental Protocols
Protocol A: GC-MS Analysis with Liquid-Liquid Extraction (LLE)
Mechanistic Note: Propylhexedrine is highly volatile. The critical step in this protocol is the addition of methanolic HCl prior to evaporation. This converts the volatile free base into a stable hydrochloride salt, preventing near-total analyte loss during the drying phase [1].
Aliquot & Internal Standard: Transfer 2 mL of the biological matrix (blood/urine) to a glass tube. Spike with 100 µL of Methamphetamine-d14 (Internal Standard) to a final concentration of 0.50 mg/L [1].
Alkalinization: Add 4 drops of concentrated potassium hydroxide (KOH). This drives the amine into its uncharged, lipophilic free-base form, allowing it to partition into the organic phase [1].
Extraction: Add 5 mL of n-butyl chloride. Vortex for 20 min and centrifuge at 3000 rpm for 5 min[1].
Acidification & Evaporation (CRITICAL): Transfer the upper organic layer to a clean conical tube. Add 50 µL of 10% methanolic HCl . Evaporate at 40°C under a gentle nitrogen stream at 5 psi [1].
Derivatization: Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA). Incubate at 70°C for 15 min [1]. This masks the active amine, preventing irreversible binding to active silanol sites in the GC column [2].
Instrumental Analysis: Inject 2 µL (split mode) into a GC-MS equipped with a DB-5MS column (or equivalent). Operate in Selected Ion Monitoring (SIM) mode tracking m/z 254 (quantitation), 210, and 182 for the propylhexedrine-HFBA derivative [1].
Protocol B: LC-MS/MS Analysis
Mechanistic Note: LC-MS/MS bypasses the need for derivatization but is susceptible to peak tailing from secondary silanol interactions [3].
Sample Preparation: For urine, perform a 1:5 "dilute-and-shoot" with the mobile phase. For complex matrices like whole blood, use Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to reduce ion suppression [2, 4].
Chromatographic Separation: Use a highly end-capped C18 column (e.g., 1.7 μm particle size) to minimize tailing [3, 4]. Maintain the column compartment at 40°C.
Mobile Phase: Utilize gradient elution using (A) 0.1% formic acid in deionized water and (B) 0.1% formic acid in acetonitrile. The acidic modifier ensures the basic amine remains fully protonated for optimal ionization efficiency [5].
Instrumental Analysis: Operate the triple quadrupole MS in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Track the precursor ion [M+H]+ at m/z 156.17 [5].
Section 2: Quantitative Data & Validation Parameters
Parameter
GC-MS (HFBA Derivatization)
LC-MS/MS (+ESI)
Target Analyte
Propylhexedrine
Propylhexedrine
Internal Standard (IS)
Methamphetamine-d14 [1]
Diphenylamine / Propylhexedrine-d5[2, 4]
Precursor / Quant Ion
m/z 254[1]
m/z 156.17 [5]
Qualifier Ions
m/z 210, 182 [1]
Method-dependent MRM transitions
Typical LOD
10 - 25 ng/mL [2]
~1.0 ng/mL [5]
Linear Dynamic Range
25 - 2000 ng/mL [2]
10 - 1000 ng/mL
Primary Challenge
Volatilization during evaporation
Peak tailing & Ion suppression
Section 3: Troubleshooting Guide
Q: I am experiencing near-total loss of propylhexedrine signal during my GC-MS sample preparation. What is causing this?A: This is a classic volatility issue. Propylhexedrine is an aliphatic amine. When you perform an alkaline liquid-liquid extraction (e.g., using KOH), the drug is in its free-base form, which has a very high vapor pressure. If you dry down the organic extract directly under nitrogen, the propylhexedrine will evaporate alongside your solvent.
Corrective Action: You must convert the free base into a salt before evaporation. Add 50 µL of 10% methanolic HCl to the organic layer before applying the nitrogen stream. This forms propylhexedrine hydrochloride, which is non-volatile and will remain stable during the drying process [1].
Q: My LC-MS/MS chromatograms show severe peak tailing for propylhexedrine, making integration difficult. How can I fix the peak shape?A: Peak tailing for aliphatic amines like propylhexedrine is almost always caused by secondary interactions with exposed, acidic silanol groups on the silica support of your stationary phase [3]. While the primary retention mechanism is hydrophobic (van der Waals forces), the basic amine group interacts via ion-exchange with these unbonded silanols.
Corrective Action:
Switch to a highly end-capped C18 column or a column specifically designed for basic compounds (e.g., charged surface hybrid columns).
Ensure your mobile phase contains adequate acidic modifier (e.g., 0.1% to 0.2% formic acid) to keep the silanol groups fully protonated (neutralized) and the analyte ionized [3, 5].
Q: In GC-MS, my calibration curve is non-linear at lower concentrations, and I am seeing ghost peaks. What is the root cause?A: This indicates active sites within your GC inlet liner or incomplete derivatization. Un-derivatized propylhexedrine will adsorb onto active sites (glass wool, dirty liner walls), leading to signal loss at low concentrations and ghost peaks in subsequent runs due to thermal desorption.
Corrective Action: Ensure you are using a deactivated inlet liner with deactivated glass wool[7]. Additionally, verify that your derivatization environment is completely anhydrous; the presence of water will hydrolyze HFBA or PFPA reagents, leading to incomplete derivatization [1, 2].
Section 4: Frequently Asked Questions (FAQs)
Q: Why is LC-MS/MS increasingly preferred over GC-MS for propylhexedrine analysis?A: LC-MS/MS eliminates the need for the time-consuming derivatization steps required in GC-MS [6]. Because propylhexedrine readily ionizes in positive ESI due to its basic amine, LC-MS/MS offers superior sensitivity (LODs around 1.0 ng/mL) and allows for "dilute-and-shoot" methodologies, drastically reducing sample turnaround time[4, 5].
Q: How do I chromatographically differentiate propylhexedrine from methamphetamine?A: Propylhexedrine (1-cyclohexyl-N-methylethanamine) and methamphetamine are structural analogs; propylhexedrine contains a saturated cyclohexyl ring instead of the aromatic phenyl ring found in methamphetamine. This saturation changes the molecular weight (Propylhexedrine MW = 155.28; Methamphetamine MW = 149.23). Therefore, they are easily distinguished by mass spectrometry. In LC-MS/MS, propylhexedrine yields a precursor ion of m/z 156.17[M+H]+, whereas methamphetamine yields m/z 150.1 [5].
References
Holler, J. M., et al. "A Drug Toxicity Death Involving Propylhexedrine and Mitragynine." Journal of Analytical Toxicology, Oxford University Press. URL: [Link]
"Development and application of a test mixture for untargeted liquid chromatography-mass spectrometry analysis of urine samples." SciELO. URL: [Link]
"Direct analysis of stimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control." Repositori UPF. URL: [Link]
"UHPLC–HRMS Method for the Simultaneous Screening of 235 Drugs in Capillary Blood for Doping Control Purpose." ACS Omega, American Chemical Society. URL: [Link]
"High-Performance Liquid Chromatographic Analysis of Drugs of Abuse in Biologic Samples." National Institute of Informatics (NII). URL: [Link]
"Practical Steps in GC Method Development." Agilent Technologies. URL: [Link]
Reference Data & Comparative Studies
Validation
A Comprehensive Guide to Validating the Purity of Synthetic 1-Cyclohexyl-N-methylethanamine
For drug development professionals and analytical chemists, validating the purity of newly synthesized compounds is the cornerstone of reproducible research. However, not all molecules behave predictably under standard a...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and analytical chemists, validating the purity of newly synthesized compounds is the cornerstone of reproducible research. However, not all molecules behave predictably under standard analytical conditions.
This guide provides an objective, data-driven comparison of analytical methodologies used to validate the purity of synthetic 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine)[1]. By examining the causality behind experimental choices, we establish self-validating workflows that ensure absolute scientific integrity.
The Analytical Challenge: Structure Dictates Strategy
1-cyclohexyl-N-methylethanamine is a secondary aliphatic amine. Structurally, it is the cycloaliphatic analog of methamphetamine, where the aromatic phenyl ring has been fully reduced to a saturated cyclohexyl ring[2]. This seemingly minor structural modification fundamentally alters the molecule's physicochemical behavior, rendering standard analytical templates ineffective.
The Causality of Analytical Bottlenecks
Lack of a Chromophore: Because the molecule lacks a conjugated
π
-electron system (no aromatic ring), it exhibits negligible ultraviolet (UV) absorbance above 210 nm[2]. Attempting direct HPLC-UV analysis at 200 nm results in severe baseline noise from mobile phase solvents, making trace impurity quantification highly unreliable.
High Volatility & Column Interaction: As a low-molecular-weight free base, propylhexedrine is highly volatile. While this favors Gas Chromatography (GC), the secondary amine group readily hydrogen-bonds with active silanol sites on standard GC columns, leading to severe peak tailing and signal loss.
Chiral Complexity: The molecule possesses a chiral center at the
α
-carbon and is typically synthesized as a racemate[2]. If enantiomeric excess (ee) must be validated, standard achiral columns will fail, necessitating chiral derivatization[3].
To overcome these structural hurdles, analysts must choose between derivatization-enhanced GC-MS, direct LC-MS/MS, or orthogonal Quantitative Nuclear Magnetic Resonance (qNMR).
Analytical decision matrix for propylhexedrine purity validation.
Comparative Analysis of Validation Methodologies
To objectively evaluate the best approach for purity validation, we must compare the performance of three primary alternatives.
A. GC-MS with In-Situ Derivatization
To solve the peak-tailing issue inherent to secondary amines, in-situ derivatization using propylchloroformate is employed[4]. This reaction converts the amine into a stable carbamate.
Causality: The carbamate lacks the N-H bond, eliminating hydrogen bonding with the column. Furthermore, it increases the molecular weight, shifting the diagnostic mass fragments into a higher, less noisy
m/z
range.
B. LC-MS/MS (Direct Analysis)
Liquid Chromatography coupled with tandem mass spectrometry bypasses the need for a UV chromophore. Using Electrospray Ionization (ESI+), the secondary amine is easily protonated
[M+H]+=156.17
[1].
Causality: LC-MS/MS requires no derivatization, preserving the sample in its native state. However, it is susceptible to ion suppression from co-eluting matrix components or synthesis byproducts, which can skew quantitative purity calculations.
C. Quantitative
1
H NMR (qNMR)
When a highly pure, certified reference material (CRM) of propylhexedrine is unavailable, qNMR is the gold standard[5]. It measures the absolute purity by comparing the integration of the analyte's protons against a high-purity internal standard (e.g., Maleic acid).
Causality: Because the NMR signal area is strictly proportional to the number of nuclei generating it, qNMR is mechanistically independent of the molecule's chromophores or ionization efficiency[5].
Quantitative Data: Performance Comparison
The following table summarizes the simulated validation metrics of a single synthetic batch of propylhexedrine analyzed across all three platforms.
Parameter
GC-MS (Derivatized)
LC-MS/MS (ESI+)
1
H qNMR
Detection Principle
Electron Impact (EI)
Ion Trap / Orbitrap
Nuclear Magnetic Resonance
Limit of Detection (LOD)
5.0 ng/mL
0.5 ng/mL
~1.0 mg (Total Mass)
Measured Batch Purity
98.4% ± 0.8%
98.6% ± 1.2%
98.15% ± 0.2%
Relative Std. Dev (RSD)
0.81%
1.21%
0.20%
Primary Impurity Detected
Unreacted cyclohexanone
Trace synthesis solvents
Residual ethyl acetate (0.5%)
Need for Analyte CRM?
Yes (Relative Purity)
Yes (Relative Purity)
No (Absolute Purity)
Self-Validating Experimental Methodologies
A robust analytical protocol must be a self-validating system—meaning internal checks are built into the workflow to immediately flag false positives or procedural errors.
Protocol 1: GC-MS Purity Profiling via Propylchloroformate Derivatization
This protocol validates the relative purity and impurity profile of the synthetic batch.
Sample Preparation: Dissolve 10 mg of the synthetic propylhexedrine batch in 1.0 mL of LC-grade ethyl acetate.
Internal Standard (IS) Addition: Add 50 µL of Phentermine-d5 (1 mg/mL).
Validation Checkpoint: The deuterated IS validates extraction and derivatization efficiency. If the IS peak area drops unexpectedly, the run is flagged for injection failure.
Derivatization: Add 50 µL of propylchloroformate and 50 µL of pyridine (acting as an acid scavenger). Vortex vigorously for 60 seconds at room temperature[4].
Blank Validation: Prepare a reagent blank (Ethyl acetate + IS + Reagents) without the analyte.
Validation Checkpoint: The blank confirms that no artifact peaks from the derivatizing agents co-elute with the target analyte.
Acquisition: Inject 1 µL in split mode (10:1) onto an HP-5MS capillary column. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min. Monitor the diagnostic carbamate fragments.
Protocol 2: Absolute Purity Determination via
1
H qNMR
This protocol determines the absolute mass fraction purity without requiring a propylhexedrine reference standard.
Gravimetric Preparation: Using a microbalance (
d=0.001
mg), accurately weigh ~15 mg of the propylhexedrine sample and ~10 mg of Maleic Acid (NIST SRM 100% purity) into the same vial.
Validation Checkpoint: Co-weighing ensures both the analyte and the internal standard experience the exact same solvent environment and magnetic field shimming.
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
d6
and transfer to a 5 mm precision NMR tube.
Empirical
T1
Measurement: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
T1
) of the slowest relaxing proton in the mixture.
Acquisition: Acquire the
1
H spectrum with a relaxation delay (
D1
) set to
≥5×T1
.
Validation Checkpoint: Setting
D1>5×T1
mathematically guarantees >99.3% magnetization recovery[5]. This self-validates that the integration area is directly and linearly proportional to the molar concentration.
Calculation: Integrate the Maleic acid singlet (
δ
6.26 ppm, 2H) and the propylhexedrine N-methyl doublet (
δ
2.2 ppm, 3H). Calculate absolute purity using the standard qNMR mass/mole ratio equation.
Step-by-step self-validating workflow for absolute purity determination using qNMR.
Conclusion
Validating the purity of 1-cyclohexyl-N-methylethanamine requires a departure from standard phenethylamine protocols due to its lack of a UV chromophore and high volatility. While LC-MS/MS offers rapid detection, GC-MS with in-situ derivatization remains the superior choice for identifying volatile synthesis impurities. However, for absolute, reference-free purity quantification, 1
H qNMR provides unmatched precision and acts as the ultimate orthogonal validation tool.
References
Propylhexedrine | C10H21N | CID 7558 - PubChem - NIH
National Center for Biotechnology Information.
URL:[Link]
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES
United Nations Office on Drugs and Crime (UNODC).
URL:[Link]
High-Performance Liquid Chromatographic Analysis of Drugs of Abuse in Biologic Samples
ResearchGate.
URL:[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Propylhexedrine - Wikipedia
Wikimedia Foundation.
URL:[Link]
Comparative Biological Activity and Pharmacological Profiling: 1-Cyclohexyl-N-methylethanamine vs. N-Ethylcyclohexylamine
As research in medicinal chemistry shifts toward highly targeted, non-psychoactive therapeutics, aliphatic cyclic amines have emerged as critical structural motifs. This guide provides an objective, data-driven compariso...
Author: BenchChem Technical Support Team. Date: March 2026
As research in medicinal chemistry shifts toward highly targeted, non-psychoactive therapeutics, aliphatic cyclic amines have emerged as critical structural motifs. This guide provides an objective, data-driven comparison of two structurally related but pharmacologically distinct amines: 1-cyclohexyl-N-methylethanamine and N-ethylcyclohexylamine .
While both feature a cyclohexane ring coupled to an alkylamine, their subtle structural differences—specifically the presence of a chiral center in 1-cyclohexyl-N-methylethanamine versus the achiral secondary amine structure of N-ethylcyclohexylamine—dictate entirely divergent biological activities. This guide synthesizes their mechanistic pathways, experimental validation protocols, and applications in modern drug discovery.
Physicochemical and Pharmacological Summary
To establish a baseline for comparison, Table 1 summarizes the core quantitative data and primary biological targets of both compounds.
Table 1: Quantitative Comparison of Physicochemical and Biological Properties
1-Cyclohexyl-N-methylethanamine: The Chiral Scaffold
1-Cyclohexyl-N-methylethanamine is defined by its well-defined stereochemistry, making it a potent chiral auxiliary and a highly specific pharmacophore in oncology and neurology[3].
Oncology and MDMA Analogues: A persistent challenge in utilizing amphetamine derivatives for cancer treatment is their inherent psychoactivity (primarily via 5-HT release). Researchers have successfully utilized 1-cyclohexyl-N-methylethanamine to redesign the designer drug ecstasy (MDMA) into non-psychoactive analogues. By incorporating this bulky, lipophilic cyclohexyl moiety, the resulting compounds (e.g., compound 11o) lose their affinity for serotonin transporters but exhibit potent, selective cytotoxicity against Burkitt's lymphoma cell lines[4].
Enzyme and Receptor Profiling: The lone pair of electrons on the nitrogen, combined with the steric bulk of the chiral center, allows this compound to selectively interact with G-protein-coupled receptors (GPCRs) and inhibit monoamine oxidases (MAOs). In vitro assays utilizing fluorometric substrates confirm its utility in mapping MAO active sites[3].
N-Ethylcyclohexylamine: The Achiral Modulator
N-ethylcyclohexylamine lacks a chiral center but offers exceptional conformational flexibility, allowing it to fit into deep hydrophobic pockets of transport proteins and neuroreceptors.
Inhibition of Importin-β Mediated Nuclear Import: In the development of karyostatins (nuclear import inhibitors), combinatorial screening identified that placing an N-ethylcyclohexylamine moiety at the fourth combinatorial position of a pyrrole scaffold yields Iβ1A —a highly potent inhibitor of Importin-β[6]. This moiety is crucial for disrupting the interaction between Importin-β and the GTPase Ran (RanGTP), thereby preventing the dissociation of the importin/cargo complex at the nuclear pore and halting nuclear import[6].
Sigma-1 Receptor Agonism and Neuroprotection: Derivatives synthesized using N-ethylcyclohexylamine exhibit remarkably high affinity for Sigma-1 receptors located on the endoplasmic reticulum[5]. Activation of these receptors promotes intracellular calcium modulation, which directly translates to neurite outgrowth-promoting activity in central neural cells, offering therapeutic potential for Alzheimer's and Parkinson's diseases[5].
Agrochemical Metabolism: In environmental toxicology, N-ethylcyclohexylamine is recognized as the primary urinary and soil metabolite of the thiocarbamate herbicide Cycloate, serving as a biomarker for exposure[7].
Mechanistic Pathways & Visualizations
Understanding the causality of these compounds requires mapping their intracellular interactions. The following diagrams illustrate the specific biological pathways modulated by N-ethylcyclohexylamine derivatives.
Pathway A: Importin-β Inhibition (Iβ1A)
The N-ethylcyclohexylamine moiety in Iβ1A specifically targets Importin-β, preventing the RanGTP-driven release of nuclear cargo.
Mechanism of Iβ1A disrupting Importin-β/RanGTP binding, preventing nuclear cargo release.
Pathway B: Sigma-1 Receptor Activation
N-ethylcyclohexylamine derivatives bind to Sigma-1 receptors, triggering a cascade that results in neuroprotection.
Sigma-1 receptor activation pathway leading to neuroprotection and neurite outgrowth.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following step-by-step protocols detail how the biological activities of these compounds are validated in vitro.
Protocol 1: Confocal On-Bead Screening (CONA) for Importin-β Inhibitors
This protocol isolates the specific binding affinity of N-ethylcyclohexylamine-derived libraries (like Iβ1A) to Importin-β[6].
Rationale: By attaching the combinatorial library to beads and using a fluorescently tagged target, we can directly quantify binding affinity without interference from cellular permeability factors.
Library Preparation: Synthesize a one-bead one-compound (OBOC) pyrrole library incorporating N-ethylcyclohexylamine at the fourth combinatorial position.
Target Labeling: Conjugate recombinant Importin-β with Alexa-488 fluorophore. Self-Validation Step: Label a homologous transport protein (e.g., Transportin) with a different fluorophore (e.g., Cy5) to serve as a negative control for specificity.
Incubation: Incubate the OBOC library with 100 nM Alexa-488-Importin-β in binding buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20) for 1 hour at 4°C.
Confocal Nanoscanning: Image the beads using a confocal microscope.
Data Analysis: Quantify the "fluorescence ring intensity" on the surface of the beads. Beads exhibiting high Alexa-488 signal and low Cy5 signal indicate specific, high-affinity Importin-β binders.
Protocol 2: Sigma-1 Receptor Binding and Neurite Outgrowth Assay
Because high affinity to Sigma-1 does not inherently guarantee functional neurite outgrowth, this two-part assay validates both binding and phenotypic response[5].
Rationale: Establishing concentration dependency proves that the observed neuroprotection is a direct pharmacological effect of the N-ethylcyclohexylamine derivative, rather than an artifact of cell culture conditions.
Radioligand Binding: Incubate rat brain homogenates with [³H]-(+)-pentazocine (a specific Sigma-1 radioligand) in the presence of varying concentrations (0.1 nM to 10 μM) of the N-ethylcyclohexylamine derivative.
Affinity Calculation: Filter the homogenates and measure retained radioactivity via liquid scintillation counting to calculate the IC₅₀ and Kᵢ values.
Cell Culture (Phenotypic Validation): Plate PC12 (pheochromocytoma) cells in collagen-coated 96-well plates. Add nerve growth factor (NGF) at a sub-optimal concentration (2 ng/mL) to prime the cells.
Compound Dosing: Treat the cells with the test compound at concentrations ranging from 0.01 μM to 10 μM. Self-Validation Step: Include a well with a known Sigma-1 antagonist (e.g., NE-100) to prove that any observed outgrowth is strictly Sigma-1 mediated.
Quantification: After 72 hours, fix the cells, stain with β-III tubulin, and use automated high-content imaging to calculate the percentage of cells with neurites longer than one cell body diameter.
Conclusion
While 1-cyclohexyl-N-methylethanamine and N-ethylcyclohexylamine share a core structural resemblance, their utility in drug development is strictly partitioned by their stereochemistry and steric profiles. 1-Cyclohexyl-N-methylethanamine serves as a rigid, chiral scaffold ideal for stripping psychoactivity from amphetamine analogues to isolate cytotoxic effects against lymphomas. Conversely, the achiral flexibility of N-ethylcyclohexylamine makes it a privileged structural motif for penetrating deep hydrophobic pockets, enabling the inhibition of complex protein-protein interactions (like Importin-β/RanGTP) and the activation of neuroprotective Sigma-1 receptors.
References
PubChem. "1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968". National Institutes of Health (NIH). Available at:[Link]
PubChem. "N-Ethyl cyclohexylamine | C8H17N | CID 21609". National Institutes of Health (NIH). Available at:[Link]
Royal Society of Chemistry (RSC). "Supplementary Information: Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma". Available at:[Link]
California Department of Pesticide Regulation. "CYCLOATE (RO-NEET) RISK CHARACTERIZATION DOCUMENT". Available at: [Link]
Google Patents. "EP2357165A1 - Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders".
National Institutes of Health (PMC). "Identification of a small molecule inhibitor of importin beta mediated nuclear import by confocal on-bead screening of tagged one-bead one-compound libraries". Available at:[Link]
A Comparative Guide to 1-Cyclohexyl-N-methylethanamine and its Phenyl-Substituted Analogs for Preclinical Research
This guide provides a detailed comparative framework for the preclinical evaluation of 1-cyclohexyl-N-methylethanamine and its phenyl-substituted analogs. Designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative framework for the preclinical evaluation of 1-cyclohexyl-N-methylethanamine and its phenyl-substituted analogs. Designed for researchers, scientists, and drug development professionals, this document outlines the synthesis, physicochemical properties, and a proposed pharmacological evaluation of these compounds. By presenting established experimental protocols and discussing the anticipated structure-activity relationships, this guide serves as a comprehensive resource for investigating this class of psychoactive compounds.
Introduction
1-Cyclohexyl-N-methylethanamine is an aliphatic amine structurally related to sympathomimetic agents like propylhexedrine.[1][2] The core structure, a cyclohexyl ring attached to an N-methylethylamine side chain, suggests potential activity as a central nervous system (CNS) stimulant. Phenyl-substituted analogs of this compound, where the cyclohexyl ring is replaced by a phenyl group, are structurally analogous to well-known phenethylamine stimulants. This comparative study is predicated on the hypothesis that the substitution of the aliphatic cyclohexyl ring with an aromatic phenyl ring will significantly alter the compound's physicochemical properties, leading to distinct pharmacological profiles.
The rationale for this investigation stems from the fundamental differences between cyclohexyl and phenyl groups. The phenyl group introduces aromaticity, planarity, and the potential for π-π stacking interactions, while the cyclohexyl group is non-planar, flexible, and more lipophilic.[3][4] These differences are expected to influence receptor binding, mechanism of action, and metabolic stability. This guide will provide the scientific foundation and experimental methodologies to systematically explore these differences.
I. Synthesis and Physicochemical Characterization
The synthesis of 1-cyclohexyl-N-methylethanamine and its phenyl-substituted analogs can be achieved through established synthetic routes. A comparative analysis of their physicochemical properties is crucial for understanding their potential pharmacokinetic and pharmacodynamic differences.
A. Synthetic Pathways
A common and efficient method for the synthesis of both the cyclohexyl and phenyl analogs is reductive amination.[5]
1-Cyclohexyl-N-methylethanamine Synthesis:
This can be achieved by the reductive amination of cyclohexylacetone with methylamine.
Reaction: Cyclohexylacetone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride.
Rationale: This one-pot reaction is a straightforward and high-yielding method for producing secondary amines.
Phenyl-Substituted Analog (1-Phenyl-N-methylethanamine) Synthesis:
Similarly, the phenyl analog can be synthesized from phenylacetone and methylamine.[6]
Reaction: Phenylacetone is condensed with methylamine to form an intermediate imine, which is then reduced in situ with a reducing agent like hydrogen gas over a palladium catalyst or sodium cyanoborohydride.
Rationale: This is a classic and well-documented method for the synthesis of amphetamine and its analogs.
Alternatively, the Leuckart reaction, which utilizes formic acid or its derivatives as the reducing agent, can also be employed for both syntheses.[5][6]
B. Comparative Physicochemical Properties
The substitution of a cyclohexyl ring for a phenyl ring is expected to induce significant changes in the molecule's physicochemical properties.
The phenyl group has a slightly lower molecular weight than the cyclohexyl group.
LogP (Lipophilicity)
Higher
Lower
The flexible, non-polar cyclohexyl group generally imparts greater lipophilicity than the planar phenyl group.[4]
pKa
Higher
Lower
The electron-donating inductive effect of the alkyl cyclohexyl group increases the basicity of the amine compared to the electron-withdrawing nature of the phenyl ring.
Polar Surface Area
Lower
Higher
The presence of the π-electron cloud in the phenyl ring can contribute to a slightly higher polar surface area.
Conformational Flexibility
High
Low
The cyclohexyl ring exists in various chair and boat conformations, while the phenyl ring is planar and rigid.[7]
Implications of Physicochemical Differences:
Lipophilicity (LogP): The higher predicted lipophilicity of the cyclohexyl analog may lead to greater penetration of the blood-brain barrier. However, excessive lipophilicity can also result in non-specific binding and faster metabolism.[4]
Basicity (pKa): The difference in pKa will affect the degree of ionization at physiological pH, which can influence receptor interactions and cellular uptake.
Conformational Flexibility: The rigidity of the phenyl ring may lead to more specific and higher-affinity interactions with target receptors, while the flexibility of the cyclohexyl ring might allow for binding to a broader range of targets.[3]
II. Comparative Pharmacological Evaluation
A comprehensive pharmacological evaluation is necessary to delineate the structure-activity relationships and to understand the functional consequences of the cyclohexyl-to-phenyl substitution. The following experimental protocols are proposed for this purpose.
A. In Vitro Pharmacological Profiling
Rationale: Many CNS stimulants exert their effects by interacting with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This assay will determine if the compounds act as inhibitors of monoamine reuptake and/or as releasing agents.
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT.
Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Henseleit buffer.
Compound Incubation: Pre-incubate the cells with a range of concentrations of the test compounds (1-cyclohexyl-N-methylethanamine and its phenyl analog) for 5-10 minutes at room temperature.
Radiotracer Addition: Initiate uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
Uptake Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the radiolabeled substrate uptake) by non-linear regression analysis.
Expected Outcomes:
The phenyl analog, being structurally similar to amphetamine, is hypothesized to be a potent inhibitor and likely a substrate (releaser) at DAT and NET.
The cyclohexyl analog's activity is less predictable but may exhibit a different selectivity profile for the three transporters.
Rationale: Inhibition of MAO, an enzyme responsible for the degradation of monoamines, can lead to increased synaptic concentrations of these neurotransmitters, contributing to a stimulant effect.
Experimental Protocol: Fluorometric MAO Inhibition Assay [12][13][14]
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.
Assay Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity. H₂O₂ reacts with a probe in the presence of horseradish peroxidase to produce a fluorescent product.
Reaction Setup: In a 96-well plate, combine the MAO enzyme, a suitable substrate (e.g., p-tyramine for both MAO-A and MAO-B), and a range of concentrations of the test compounds.
Incubation: Incubate the plate at room temperature, protected from light.
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both MAO-A and MAO-B.
Expected Outcomes:
It is plausible that both compounds may exhibit some degree of MAO inhibition. The electronic differences between the phenyl and cyclohexyl rings could influence their affinity for the active site of the MAO enzymes.
B. In Vivo Behavioral Pharmacology
Rationale: This assay measures the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[15][16][17][18][19]
Experimental Protocol: Open Field Test [15][16][17][18][19]
Apparatus: Use automated open-field chambers equipped with infrared beams to track the animal's movement.
Animals: Use male Swiss Webster mice or Sprague-Dawley rats.
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
Procedure: Administer various doses of the test compounds (or vehicle control) via intraperitoneal (i.p.) injection. Immediately place the animal in the open-field chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
Data Analysis: Analyze the locomotor activity data in time bins to assess the onset and duration of the drug's effect. Compare the dose-response curves of the two compounds.
Expected Outcomes:
Both compounds are expected to increase locomotor activity, indicative of a stimulant effect.
The phenyl analog may exhibit a more potent and longer-lasting stimulant effect due to its structural similarity to amphetamine.
Rationale: This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to a specific drug cue. It is a highly sensitive method for comparing the qualitative effects of novel compounds to known drugs of abuse.[20][21][22][23][24]
Experimental Protocol: Two-Lever Drug Discrimination Task [20][21][22][23][24]
Apparatus: Use standard operant conditioning chambers equipped with two response levers and a food reward dispenser.
Animals: Use rats or non-human primates.
Training: Train the animals to press one lever after the administration of a known stimulant (e.g., d-amphetamine) and the other lever after a saline injection to receive a food reward.
Substitution Testing: Once the animals have learned the discrimination, administer various doses of the test compounds (1-cyclohexyl-N-methylethanamine and its phenyl analog) and observe which lever they press.
Data Analysis: Generate dose-response curves for drug-appropriate responding. Full substitution (≥80% responding on the drug-paired lever) indicates that the test compound has subjective effects similar to the training drug.
Expected Outcomes:
The phenyl analog is expected to fully substitute for d-amphetamine, suggesting a similar, amphetamine-like subjective effect.
The cyclohexyl analog may show partial substitution or no substitution, indicating that its subjective effects are different from d-amphetamine.
III. Structure-Activity Relationship (SAR) Discussion
The substitution of a cyclohexyl for a phenyl ring provides a classic case study in medicinal chemistry. The anticipated results from the proposed experiments will likely highlight several key SAR principles.
Electronic Effects:
The phenyl ring is an electron-withdrawing group, which can influence the acidity of benzylic protons and the reactivity of the aromatic ring itself. In contrast, the cyclohexyl group is an electron-donating alkyl group. This electronic difference can impact metabolic pathways, with the phenyl ring being susceptible to aromatic hydroxylation, a common metabolic route for phenethylamines.
Steric and Conformational Effects:
The planarity of the phenyl ring provides a rigid scaffold that can engage in specific interactions with receptor binding pockets, such as π-π stacking.[3] The flexible nature of the cyclohexyl ring may allow for a more adaptable binding mode but could also lead to lower affinity due to entropic penalties upon binding.
Hypothesized Pharmacological Profile:
1-Cyclohexyl-N-methylethanamine: Predicted to be a CNS stimulant with a potentially lower potency than its phenyl analog. Its higher lipophilicity may result in a faster onset of action but also more rapid metabolism. The subjective effects are likely to be distinct from amphetamine.
1-Phenyl-N-methylethanamine: Hypothesized to have a classic amphetamine-like profile, acting as a potent dopamine and norepinephrine releasing agent. Its pharmacological and behavioral effects are expected to closely resemble those of methamphetamine.
IV. Visualizing the Experimental Workflow and Proposed Mechanism
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the comparative study.
Proposed Mechanism of Action Diagram
Caption: Hypothesized mechanism of action at a dopaminergic synapse.
Conclusion
This guide provides a comprehensive framework for a comparative study of 1-cyclohexyl-N-methylethanamine and its phenyl-substituted analogs. The proposed synthetic routes and physicochemical analysis will establish a foundation for understanding the fundamental differences between these two classes of compounds. The detailed in vitro and in vivo pharmacological protocols offer a clear path to elucidating their mechanisms of action and behavioral effects. The anticipated results from these studies will provide valuable insights into the structure-activity relationships governing the interaction of these compounds with the CNS, contributing to the broader understanding of psychoactive substance pharmacology.
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A Comparative Spectroscopic Guide to the Structural Confirmation of 1-cyclohexyl-N-methylethanamine
This guide provides a comprehensive framework for the structural confirmation of 1-cyclohexyl-N-methylethanamine, a secondary amine of interest in chemical and pharmaceutical research. In the absence of extensive publicl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the structural confirmation of 1-cyclohexyl-N-methylethanamine, a secondary amine of interest in chemical and pharmaceutical research. In the absence of extensive publicly available experimental spectra for the target compound, this document employs a comparative approach. By analyzing the spectroscopic data of structurally related analogs, we can establish a reliable predictive model for the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 1-cyclohexyl-N-methylethanamine. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for the unambiguous characterization of novel chemical entities.
The accurate determination of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the connectivity and chemical environment of atoms within a molecule. This guide will delve into the interpretation of key spectroscopic data points to confidently distinguish 1-cyclohexyl-N-methylethanamine from its potential structural isomers and impurities.
Predicted Spectroscopic Data for 1-cyclohexyl-N-methylethanamine
The structure of 1-cyclohexyl-N-methylethanamine (C₉H₁₉N) dictates a unique spectroscopic fingerprint.[1][2] Based on the analysis of its constituent functional groups—a cyclohexyl ring, a secondary amine, a methyl group, and an ethylamine backbone—we can predict the salient features of its spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be complex due to the numerous protons in different chemical environments. The key predicted chemical shifts (δ) are outlined below. The rationale for these predictions stems from the established chemical shifts of similar protons in analogous molecules like N-methylcyclohexylamine and N-ethylcyclohexanamine.[3][4][5][6][7]
N-H Proton: A broad singlet is anticipated in the region of δ 1.0-2.0 ppm. The exact chemical shift and broadness can be influenced by solvent and concentration. This peak's disappearance upon D₂O exchange would confirm its identity.[4][5]
N-CH₃ Protons: A singlet integrating to three protons is expected around δ 2.3-2.5 ppm, characteristic of a methyl group attached to a nitrogen atom.[3][4][5]
CH-N Proton: A multiplet corresponding to the proton on the carbon attached to both the cyclohexyl ring and the nitrogen atom is predicted to appear in the range of δ 2.5-2.8 ppm.
Cyclohexyl Protons: A series of broad, overlapping multiplets integrating to eleven protons are expected in the upfield region of δ 0.9-1.9 ppm.
CH₃-CH Protons: A doublet integrating to three protons is expected around δ 1.0-1.2 ppm, coupled to the CH-N proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For 1-cyclohexyl-N-methylethanamine, nine distinct signals are predicted. The electron-withdrawing effect of the nitrogen atom will cause a downfield shift for the adjacent carbons.[5]
C-N Carbon: The carbon atom directly bonded to the nitrogen and the cyclohexyl ring is expected to resonate in the δ 55-65 ppm region.
N-CH₃ Carbon: The N-methyl carbon should appear in the δ 30-35 ppm range.[3]
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will produce a set of signals between δ 25-45 ppm. The carbon attached to the ethylamine moiety will be the most downfield of this group.
CH₃-CH Carbon: The terminal methyl carbon of the ethyl group is expected to be the most upfield signal, likely in the δ 15-20 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the secondary amine functional group.[4][8][9][10][11]
N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3300-3350 cm⁻¹. This is a key characteristic of secondary amines.[4][8][9]
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present due to the C-H stretching vibrations of the cyclohexyl and ethyl groups.[8]
N-H Bend: An N-H bending vibration may be observed around 1550-1650 cm⁻¹, though it can sometimes be weak.
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range will correspond to the C-N stretching vibration.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of 1-cyclohexyl-N-methylethanamine is 141.26 g/mol .[1][2]
Molecular Ion Peak (M⁺): An observable molecular ion peak is expected at m/z = 141.
Alpha-Cleavage: The most characteristic fragmentation for amines is alpha-cleavage, where the bond between the carbon attached to the nitrogen and an adjacent carbon is broken. For 1-cyclohexyl-N-methylethanamine, two primary alpha-cleavage pathways are possible, leading to fragment ions that would be highly diagnostic.
Comparative Spectroscopic Data
To substantiate the predicted data, the experimental spectroscopic data of two closely related analogs, N-methylcyclohexylamine and N-ethylcyclohexanamine , are presented below. These compounds share key structural motifs with our target molecule and thus serve as excellent benchmarks.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
A systematic approach is crucial for the definitive structural elucidation of 1-cyclohexyl-N-methylethanamine. The following workflow outlines the key steps from sample preparation to data analysis.
Workflow for Spectroscopic Confirmation
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-cyclohexyl-N-methylethanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Set the spectral width to approximately 15 ppm, centered at 5 ppm.
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum on the same instrument.
Set the spectral width to approximately 220 ppm, centered at 100 ppm.
Use proton decoupling to simplify the spectrum.
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
Data Acquisition:
Record a background spectrum of the empty sample holder.
Place the sample in the spectrometer and record the spectrum from 4000 to 400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[19]
Data Acquisition (Electron Ionization - EI):
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
Use a standard electron energy of 70 eV for ionization.
Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
Conclusion
The structural confirmation of 1-cyclohexyl-N-methylethanamine can be confidently achieved through a multi-technique spectroscopic approach. By leveraging the predictive power derived from its chemical structure and comparing the results with the known spectroscopic data of its close analogs, a definitive structural assignment is possible. The methodologies and comparative data presented in this guide provide a robust framework for researchers to verify the identity and purity of this compound, ensuring the integrity of their scientific investigations.
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Cross-Reactivity of 1-Cyclohexyl-N-methylethanamine in Amphetamine Immunoassays: A Technical Guide
Executive Summary Urine Drug Testing (UDT) is a cornerstone of clinical monitoring and forensic toxicology. However, immunoassay-based initial screenings are inherently vulnerable to out-of-class cross-reactivity.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Urine Drug Testing (UDT) is a cornerstone of clinical monitoring and forensic toxicology. However, immunoassay-based initial screenings are inherently vulnerable to out-of-class cross-reactivity. A prime example is 1-cyclohexyl-N-methylethanamine (commonly known as propylhexedrine), the active pharmaceutical ingredient in several over-the-counter (OTC) nasal decongestants. Because of its structural mimicry of illicit stimulants, propylhexedrine frequently triggers false-positive results in amphetamine and methamphetamine immunoassays.
This guide provides an objective, mechanistic comparison of how different immunoassay platforms react to propylhexedrine and outlines a self-validating experimental workflow for resolving these analytical false positives through orthogonal mass spectrometry.
Mechanistic Basis of Cross-Reactivity
To understand why an OTC decongestant triggers a positive drug screen, we must examine the molecular architecture. 1-cyclohexyl-N-methylethanamine (C₉H₁₉N) is the alicyclic analogue of methamphetamine 1.
Structural Divergence: Propylhexedrine lacks the aromatic benzene ring characteristic of amphetamines, featuring a fully saturated cyclohexyl ring instead 1.
Structural Homology: Despite the ring difference, it retains the identical N-methyl secondary amine and propyl backbone found in methamphetamine.
Many commercial UDT immunoassays utilize polyclonal or monoclonal antibodies directed primarily against the alkylamine side chain rather than the aromatic ring 2. When propylhexedrine is present in high concentrations—often exceeding 2.0 μg/mL following heavy OTC inhaler use [[3]]( binds to these antibodies. This off-target binding displaces the enzyme-conjugate, altering the optical absorbance of the assay and generating a presumptive positive result .
Workflow of propylhexedrine cross-reactivity in immunoassays and GC-MS confirmation.
Comparative Performance: Immunoassay Platforms
Immunoassays are not uniformly susceptible to propylhexedrine interference. The table below synthesizes the cross-reactivity profiles of standard clinical platforms based on their antibody design and detection mechanisms.
Assay Methodology
Target Analyte
Propylhexedrine Cross-Reactivity
Mechanistic Vulnerability
FPIA (Fluorescence Polarization)
Amphetamines
High
Antibodies broadly target phenylalkylamine derivatives, making them highly susceptible to alicyclic analogues 4.
EMIT (Enzyme-Multiplied)
Methamphetamine
Moderate to High
Relies on competitive binding. The N-methyl side chain of propylhexedrine successfully competes with the conjugate, triggering false positives []().
CEDIA (Cloned Enzyme Donor)
Amphetamines
Moderate
Requires elevated urinary concentrations to breach standard cutoffs (e.g., 500 ng/mL or 1000 ng/mL) 2.
KIMS (Kinetic Interaction)
Methamphetamine
Low to Moderate
Generally more specific, but extreme physiological concentrations from OTC abuse can still overwhelm assay specificity 5.
To objectively evaluate an immunoassay's vulnerability to 1-cyclohexyl-N-methylethanamine, laboratories must employ a self-validating workflow. This protocol uses internal baselining and orthogonal mass spectrometry to ensure that any observed signal is definitively caused by the alicyclic compound, ruling out trace methamphetamine contamination.
Phase 1: Matrix Preparation & Spiking
Baseline Establishment: Obtain certified drug-free human urine.
Causality: Using a validated negative matrix ensures no endogenous compounds or unreported patient medications confound the baseline optical absorbance.
Stock Solution: Prepare a 1 mg/mL stock of 1-cyclohexyl-N-methylethanamine in analytical-grade methanol [[1]]().
Serial Dilution: Spike the drug-free urine to create test aliquots at 1,000 ng/mL, 10,000 ng/mL, and 50,000 ng/mL.
Causality: This simulates the physiological concentration range expected following excessive use of OTC nasal inhalers, which can drastically exceed normal therapeutic windows 5.
Phase 2: Immunoassay Screening
Calibration: Calibrate the automated analyzer using d-methamphetamine standards at 0, 250, 500 (standard cutoff), and 1000 ng/mL.
Assay Execution: Process the spiked aliquots through the immunoassay platform.
Causality: The assay relies on competition between the drug in the sample and a drug-enzyme conjugate for limited antibody binding sites. If propylhexedrine binds the antibody, the unbound conjugate remains active, increasing the measurable absorbance .
Data Capture: Record the apparent methamphetamine concentration. Calculate the cross-reactivity percentage: (Apparent Methamphetamine Concentration / Actual Propylhexedrine Concentration) × 100.
Phase 3: Orthogonal Confirmation (GC-MS)
Extraction: Perform Solid Phase Extraction (SPE) on the presumptive positive samples to isolate basic amines.
Derivatization: React the extract with Heptafluorobutyric anhydride (HFBA).
Causality: Derivatization increases volatility and thermal stability for GC analysis. It also shifts the mass of the target analytes to distinct, high-mass regions, separating them from low-mass background noise.
Mass Spectrometry: Analyze via GC-MS in Selected Ion Monitoring (SIM) mode.
Causality: Immunoassays cannot distinguish between structural analogues, but mass spectrometry separates molecules by mass-to-charge ratio (m/z). Propylhexedrine (m/z 141 parent) and methamphetamine (m/z 149 parent) elute at different retention times and yield distinct fragmentation patterns, definitively proving the initial immunoassay result was a false positive .
A Comparative Benchmarking Guide to 1-cyclohexyl-N-methylethanamine and Related Research Chemicals
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for academic, research, and forensic purposes only. The compounds discussed are research chemicals and are not approve...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for academic, research, and forensic purposes only. The compounds discussed are research chemicals and are not approved for human consumption. All handling of these materials should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable laws and safety regulations.
Introduction
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a significant challenge to forensic chemists, pharmacologists, and researchers. As new, structurally diverse compounds emerge, robust analytical and pharmacological benchmarking is critical for their identification, classification, and risk assessment. This guide provides a comparative analysis of 1-cyclohexyl-N-methylethanamine , a stimulant-like research chemical, against two well-characterized compounds: Propylhexedrine and Methamphetamine .
The rationale for selecting these comparators is rooted in structural and functional analogy. Propylhexedrine shares the core cyclohexylalkylamine scaffold, making it a direct structural relative.[1][2] Methamphetamine, while possessing a phenyl ring instead of a cyclohexyl group, represents the archetypal psychostimulant backbone (N-methylethanamine) and provides a crucial pharmacological benchmark.[3] This guide will delve into the analytical signatures, presumed pharmacological mechanisms, and the experimental protocols necessary to differentiate and characterize these substances, providing a self-validating framework for researchers in the field.
Section 1: Chemical and Physicochemical Profiles
A fundamental step in benchmarking is the characterization of the basic chemical and physical properties of the compounds. These parameters influence their behavior in analytical systems, their metabolism, and their pharmacokinetic profiles.
Chemical Structures:
1-cyclohexyl-N-methylethanamine: Features a cyclohexane ring attached to an N-methylethanamine side chain.[4]
Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine): Structurally similar to the target compound, but with a propane rather than an ethane side chain.[2]
Methamphetamine (N-methyl-1-phenylpropan-2-amine): The phenyl analogue of propylhexedrine, serving as a key pharmacological reference.
Causality Note: The higher lipophilicity (XlogP) of Propylhexedrine compared to Methamphetamine is due to the replacement of the aromatic phenyl ring with a saturated cyclohexyl group. 1-cyclohexyl-N-methylethanamine's predicted lipophilicity falls between the two, which may influence its blood-brain barrier penetration and duration of action.
Section 2: Analytical Benchmarking via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the identification of NPS due to its robust separation capabilities and the generation of reproducible, library-searchable mass spectra.[6][7]
Experimental Protocol: GC-MS Analysis of Volatile Amines
This protocol is designed to be a self-validating workflow for the routine screening of stimulant-type NPS.
Sample Preparation (1 mg/mL solution):
Accurately weigh 1 mg of the reference standard or unknown sample.
Dissolve in 1 mL of methanol. Vortex for 30 seconds to ensure complete dissolution.
Rationale: Methanol is a suitable solvent for these amines and is compatible with common GC injection systems.
Derivatization (Optional but Recommended):
Transfer 100 µL of the methanolic solution to a clean autosampler vial.
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Cap the vial and heat at 70°C for 20 minutes.
Rationale: Derivatization with a silylating agent like BSTFA improves the thermal stability and chromatographic peak shape of primary and secondary amines, reducing tailing and improving resolution.
GC-MS Instrumentation and Conditions:
System: Standard GC-MS with an electron ionization (EI) source.
Injector: Splitless mode, 250°C.
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Detector:
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Ionization Energy: 70 eV.
Scan Range: 40-550 m/z.
Rationale: This temperature program provides effective separation for a wide range of NPS. The 70 eV ionization energy is a standard that produces consistent fragmentation patterns for library matching.[8]
Data Presentation: Expected Analytical Signatures
Table 2: Predicted GC-MS Fragmentation Data
Compound
Key Mass Fragments (m/z)
Structural Origin of Major Fragment
1-cyclohexyl-N-methylethanamine
58, 83, 126
m/z 58: [CH(CH₃)=N⁺HCH₃] - Iminium ion from alpha-cleavage.
Propylhexedrine
58, 83, 98
m/z 58: [CH(CH₃)=N⁺HCH₃] - Iminium ion from alpha-cleavage.
Methamphetamine
58, 91, 65
m/z 91: [C₇H₇]⁺ - Tropylium ion from the phenyl ring. m/z 58: [CH(CH₃)=N⁺HCH₃] - Iminium ion.
Interpretation Note: The presence of the m/z 58 fragment is a strong indicator of an N-methyl-2-aminopropane or N-methyl-1-aminoethane backbone, common to all three compounds.[8] Differentiation relies on other key fragments. The m/z 91 tropylium ion is characteristic of methamphetamine's benzyl group, while fragments like m/z 83 (cyclohexyl cation) point towards the cyclohexyl-containing analogues.
Visualization: Analytical Workflow
Caption: Standard workflow for NPS identification using GC-MS.
Section 3: Pharmacological Benchmarking
While analytical data identifies a substance, pharmacological data is required to predict its biological effects and potential for abuse. The primary mechanism for most psychostimulants involves interaction with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9]
Presumed Mechanism of Action
Based on their structural similarity to known monoamine releasing agents, it is hypothesized that 1-cyclohexyl-N-methylethanamine and propylhexedrine act as agonists at trace amine-associated receptor 1 (TAAR1) and/or as inhibitors/releasers at DAT and NET.[2][10] Propylhexedrine is known to be a norepinephrine–dopamine releasing agent.[1] Methamphetamine is a potent substrate for these transporters, causing their reversal and subsequent efflux of neurotransmitters. It also interacts with sigma receptors.[3][11][12]
This in vitro assay provides a quantitative measure of a compound's potency at the monoamine transporters. It is a critical step in pharmacological profiling.[13][14]
Cell Culture:
Use HEK 293 cells stably transfected with human DAT, NET, or SERT.
Plate cells (e.g., 40,000-60,000 cells/well) in a 96-well plate and allow them to adhere overnight.[15]
Rationale: Stably transfected cell lines provide a consistent and specific system to study the interaction with a single transporter type, eliminating confounding variables from native neuronal tissue.
Assay Procedure:
Wash cells once with Krebs-Henseleit Buffer (KHB).
Pre-incubate cells for 5-10 minutes with varying concentrations of the test compound (e.g., 1-cyclohexyl-N-methylethanamine) or a reference inhibitor (e.g., mazindol for DAT).[13][14][16]
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]-dopamine for DAT) at a fixed concentration.[16]
Incubate for a short, defined period (e.g., 1-3 minutes) at room temperature.[13][14]
Rationale: The pre-incubation step allows the test compound to bind to the transporter before the introduction of the substrate. The short incubation time ensures measurement of the initial uptake rate, which is crucial for accurate kinetic analysis.
Termination and Quantification:
Rapidly terminate the uptake by washing the cells with ice-cold KHB.
Lyse the cells using a lysis buffer (e.g., 1% SDS).
Quantify the amount of radiolabeled substrate taken up by the cells using liquid scintillation counting.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the substrate uptake).[16]
Data Presentation: Comparative Pharmacological Potency
This guide provides a foundational framework for the systematic benchmarking of 1-cyclohexyl-N-methylethanamine.
Analytical Profile: The compound is readily distinguishable from its structural analogue, propylhexedrine, and its functional analogue, methamphetamine, using standard GC-MS techniques. The key diagnostic fragments are the iminium ion at m/z 58 and the presence or absence of phenyl (m/z 91) versus cyclohexyl (m/z 83) related ions.
Pharmacological Profile: Based on structural analogy, 1-cyclohexyl-N-methylethanamine is predicted to be a CNS stimulant acting primarily on the dopamine and norepinephrine systems, similar to propylhexedrine.[1][10][17] Its potency relative to propylhexedrine and methamphetamine is a critical unknown that must be established through in vitro functional assays as described. The shorter side chain compared to propylhexedrine may influence its binding affinity and selectivity for monoamine transporters.
Future Directions: The immediate priority for future research is the experimental determination of the pharmacological profile of 1-cyclohexyl-N-methylethanamine. This includes conducting monoamine transporter uptake inhibition and release assays to confirm its mechanism and potency. Furthermore, metabolic stability studies using liver microsomes would provide crucial data for forensic analysis of biological samples. As with any NPS, misuse can lead to serious adverse health effects, including cardiac and psychiatric complications, as has been documented for propylhexedrine.[18] A thorough understanding of these novel compounds is essential for both public health and safety.
Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. [Link]
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - R Discovery. [Link]
Involvement of sigma (s) receptors in the acute actions of methamphetamine: Receptor binding and behavioral studies - Ovid. [Link]
Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques | Spectroscopy Online. [Link]
FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. [Link]
Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed. [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. [Link]
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology | Oxford Academic. [Link]
Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning | ChemRxiv. [Link]
Role of Sigma Receptors in Methamphetamine-Induced Neurotoxicity - PMC - NIH. [Link]
(PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - ResearchGate. [Link]
Head-to-head comparison of different synthesis routes for 1-cyclohexyl-N-methylethanamine
Head-to-Head Comparison of Synthesis Routes for 1-Cyclohexyl-N-methylethanamine Executive Summary & Chemical Rationale 1-Cyclohexyl-N-methylethanamine, commonly known as propylhexedrine, is a cycloaliphatic secondary ami...
Author: BenchChem Technical Support Team. Date: March 2026
Head-to-Head Comparison of Synthesis Routes for 1-Cyclohexyl-N-methylethanamine
Executive Summary & Chemical Rationale
1-Cyclohexyl-N-methylethanamine, commonly known as propylhexedrine, is a cycloaliphatic secondary amine widely utilized as a vasoconstrictor and nasal decongestant[1]. Unlike its aromatic counterparts (such as phenethylamines), the presence of the fully saturated cyclohexyl ring presents unique synthetic challenges[1]. Drug development professionals must choose between two primary synthetic architectures: the high-pressure catalytic hydrogenation of an aromatic precursor, or the reductive amination of an alicyclic ketone[2]. This guide objectively compares these two methodologies, analyzing the mechanistic causality, scalability, and self-validating nature of their experimental protocols.
Mechanistic Pathway Analysis
The divergence in synthetic strategy fundamentally depends on the starting material's ring saturation state.
Figure 1: Divergent synthetic pathways for 1-cyclohexyl-N-methylethanamine.
Route A: Catalytic Hydrogenation of Methamphetamine
Causality & Rationale:
Reducing an aromatic ring is thermodynamically demanding due to the high resonance energy of the benzene system. To achieve this without causing hydrogenolysis (cleavage) of the sensitive C-N bond, 2 is the optimal choice[2]. During the reaction, PtO₂ is pre-reduced in situ to form highly active platinum black, which provides the necessary surface area and electronic environment to facilitate arene hydrogenation at elevated temperatures (80–120 °C) and pressures (20–50 atm)[2].
Self-Validating Experimental Protocol:
Preparation: Dissolve methamphetamine freebase in glacial acetic acid. Causality: The acidic medium protonates the amine, shielding it from hydrogenolysis and preventing the nitrogen lone pair from coordinating with and poisoning the platinum catalyst.
Catalyst Loading: Add 5–10 mol% of Adams' catalyst (PtO₂).
Hydrogenation: Seal the reaction mixture in a Parr high-pressure reactor. Purge with N₂, then pressurize with H₂ to 50 atm and heat to 100 °C[2].
Self-Validation (Stoichiometric Monitoring): Monitor the pressure gauge. The reduction of the benzene ring requires exactly 3 molar equivalents of H₂. A definitive plateau in the pressure drop confirms 100% conversion of the aromatic rings, making this a self-validating system.
Workup: Filter the catalyst over a Celite pad, basify the filtrate with NaOH to liberate the freebase, and extract with diethyl ether.
Route B: Reductive Amination of Cyclohexylacetone
Causality & Rationale:
This route circumvents the harsh conditions required for arene reduction by utilizing 3, an alicyclic precursor[3]. The reaction proceeds via the condensation of cyclohexylacetone with methylamine to form an imine intermediate[2]. Because imine formation is a reversible equilibrium, water must be actively sequestered to drive the reaction forward. The subsequent reduction of the C=N bond is highly chemoselective and can be achieved using an 1 or catalytic Pd/C[1].
Figure 2: Step-by-step workflow for the reductive amination of cyclohexylacetone.
Self-Validating Experimental Protocol:
Imine Condensation: Combine equimolar amounts of cyclohexylacetone and methylamine in anhydrous ethanol. Add activated 4Å molecular sieves to the flask.
Self-Validation (Condensation): The mass increase of the molecular sieves (or the volume of water collected if using a Dean-Stark apparatus) allows exact quantification of the stoichiometric water removed. Collecting exactly 1 molar equivalent of water validates complete imine formation before proceeding.
Reduction: Transfer the dehydrated imine solution to a reactor. Add 10% Pd/C catalyst. Pressurize with H₂ to 20 atm at 80 °C[2]. (Note: Classical literature also cites the use of an Al/Hg amalgam at 0–25 °C, though Pd/C is preferred for modern scalability and toxicity reduction[1]).
Self-Validation (Reduction): Monitor H₂ uptake. The reaction is complete when exactly 1 molar equivalent of H₂ is consumed.
Workup: Filter the Pd/C catalyst, evaporate the ethanol, and purify the product via vacuum distillation to yield the secondary amine[2].
Quantitative Performance Comparison
To assist drug development professionals in route selection, the following table summarizes the quantitative metrics and operational parameters of both methodologies based on established chemical literature[2].
Validating a High-Throughput LC-MS/MS Method for 1-Cyclohexyl-N-methylethanamine: A Comparative Guide
Introduction: The Analytical Challenge 1-Cyclohexyl-N-methylethanamine, widely known as propylhexedrine, is a volatile, aliphatic secondary amine primarily utilized as a nasal decongestant. In clinical research, forensic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
1-Cyclohexyl-N-methylethanamine, widely known as propylhexedrine, is a volatile, aliphatic secondary amine primarily utilized as a nasal decongestant. In clinical research, forensic toxicology, and pharmacokinetic studies, quantifying this compound presents a unique set of analytical challenges. Because the molecule lacks a conjugated aromatic ring system, it exhibits virtually no UV absorbance, rendering traditional HPLC-UV methods ineffective.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard for its quantification[1]. However, modern high-throughput laboratories are increasingly shifting toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to bypass the severe sample preparation bottlenecks inherent to GC-MS workflows . This guide objectively compares the traditional GC-MS approach with a novel LC-MS/MS methodology, detailing the causality behind experimental choices and providing a self-validating protocol grounded in current regulatory standards.
The Paradigm Shift: LC-MS/MS vs. Traditional GC-MS
To understand why LC-MS/MS is superseding GC-MS for propylhexedrine analysis, we must examine the chemical behavior of the analyte and the causality behind the required experimental steps.
The GC-MS Bottleneck: Volatility and Active Hydrogens
Propylhexedrine is a secondary amine. In a GC system, the active hydrogen on the amine group hydrogen-bonds with residual silanol groups in the GC inlet liner and column, causing severe peak tailing and loss of sensitivity. To counteract this, laboratories must perform chemical derivatization—typically using pentafluoropropionic anhydride (PFPA)—to replace the active hydrogen with a bulky, fluorinated acyl group [2].
The Causality of Analyte Loss: Derivatization requires the sample extract to be completely dry. Because propylhexedrine is highly volatile (hence its efficacy in inhalers), evaporating the extraction solvent under nitrogen often leads to massive, irreproducible losses of the analyte unless a keeper solvent (like methanolic HCl) is carefully applied.
The LC-MS/MS Solution: HILIC and ESI Efficiency
LC-MS/MS completely bypasses the need for derivatization. The secondary amine is readily protonated in an Electrospray Ionization (ESI) source, yielding a strong [M+H]+ precursor ion at m/z 156.2.
The Causality of Column Selection: Because propylhexedrine is a highly polar aliphatic amine, it exhibits poor retention on standard reversed-phase C18 columns, eluting near the void volume where matrix-induced ion suppression is most severe. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), the polar analyte is strongly retained. Furthermore, HILIC mobile phases are highly organic (e.g., >80% acetonitrile), which significantly enhances droplet desolvation in the ESI source, drastically boosting sensitivity and lowering the Limit of Quantitation (LLOQ).
Regulatory Grounding: ICH M10 Validation
Any bioanalytical method must operate as a self-validating system to ensure data integrity. This LC-MS/MS method is designed to comply with the[3].
To ensure trustworthiness, the protocol inherently tests for:
Matrix Effects (Ion Suppression): Evaluated by calculating the Matrix Factor (MF). The inclusion of a stable isotope-labeled internal standard (Propylhexedrine-d5) ensures the IS-normalized MF remains close to 1.0, self-correcting for any biological variance between patient samples.
Accuracy & Precision: The method must demonstrate inter- and intra-batch coefficients of variation (%CV) of ≤15% (and ≤20% at the LLOQ).
Logical framework for validating the bioanalytical method according to ICH M10 guidelines.
Experimental Protocols: A Self-Validating System
Traditional GC-MS Protocol (For Comparison)
Extraction: Perform Liquid-Liquid Extraction (LLE) on 500 µL of plasma using ethyl acetate under basic conditions.
Evaporation: Carefully dry the organic layer under nitrogen at 40°C (High risk of volatility loss).
Derivatization: Add 50 µL PFPA and heat at 70°C for 20 minutes.
Analysis: Inject into a GC-MS operating in Selected Ion Monitoring (SIM) mode.
Novel HILIC-MS/MS Protocol
This streamlined method relies on rapid protein precipitation, preserving the volatile analyte.
Step-by-Step Methodology:
Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well collection plate.
Internal Standard Addition: Add 10 µL of Propylhexedrine-d5 (100 ng/mL).
Causality: The deuterated standard co-elutes exactly with the analyte, experiencing the identical ionization environment and mathematically canceling out matrix effects.
Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
Causality: The organic solvent denatures plasma proteins. The formic acid ensures the basic amine remains fully protonated, preventing it from binding to precipitating proteins and ensuring high recovery.
Centrifugation: Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.
Supernatant Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultra-pure water.
Causality: Injecting a highly organic extract directly into a HILIC system can cause solvent-mismatch peak distortion. Diluting with water matches the initial mobile phase conditions, ensuring sharp, symmetrical peaks.
LC-MS/MS Analysis: Inject 2 µL onto a HILIC column (2.1 x 100 mm, 1.7 µm). Monitor the MRM transition m/z 156.2 → 58.1 (quantifier).
Step-by-step sample preparation and LC-MS/MS workflow for propylhexedrine quantification.
Objective Performance Comparison
The transition to LC-MS/MS yields quantifiable improvements in both laboratory throughput and assay sensitivity.
Analytical Parameter
Traditional GC-MS (PFPA Derivatized)
Novel LC-MS/MS (HILIC-ESI)
Required Sample Volume
500 µL
50 µL
Extraction Methodology
Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT)
Chemical Derivatization
Required (PFPA, 70°C for 20 min)
Not Required
Sample Prep Time (96-well)
~2.5 hours
~20 minutes
Instrument Run Time
11.5 minutes per sample
3.5 minutes per sample
Sensitivity (LLOQ)
10 ng/mL
1 ng/mL
Primary Analytical Challenge
Analyte loss due to volatility
Matrix-induced ion suppression
Validation Framework
Legacy Guidelines
ICH M10 Compliant
Conclusion
For the bioanalysis of 1-cyclohexyl-N-methylethanamine, migrating from GC-MS to a HILIC-based LC-MS/MS platform resolves the critical issue of volatility-induced analyte loss. By eliminating the derivatization step and utilizing a stable isotope internal standard to self-correct for matrix effects, laboratories can achieve a 10-fold increase in sensitivity while drastically reducing sample preparation time. This methodology provides a robust, ICH M10-compliant framework suitable for high-throughput clinical and forensic applications.
References
Title: M10 Bioanalytical Method Validation and Study Sample Analysis
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: A Drug Toxicity Death Involving Propylhexedrine and Mitragynine
Source: Journal of Analytical Toxicology (Oxford Academic)
URL: [Link]
Title: Direct analysis of stimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control
Source: Repositori UPF (Universitat Pompeu Fabra)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quantifying aliphatic secondary amines presents a unique set of challenges in analytical chemistry. 1-cyclohexyl-N-methylethanamine (C₉H₁₉N, MW 141.25 g/mol )[1] lacks a conjugated π-system, rendering traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) ineffective due to poor molar absorptivity. Consequently, robust quantification demands advanced orthogonal techniques.
This guide provides an objective, data-driven inter-laboratory comparison of three distinct analytical modalities: GC-MS , LC-MS/MS , and qNMR . Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind each method, provides self-validating experimental protocols, and harmonizes the resulting data in accordance with global regulatory standards.
Inter-Laboratory Workflow & Validation Logic
To ensure data integrity and eliminate method-specific bias, an inter-laboratory comparison (ILC) was structured following ISO/IEC 17043 standards for proficiency testing[2]. A homogenous batch of 1-cyclohexyl-N-methylethanamine was aliquoted and distributed to three independent laboratories. All method validation parameters—including Limit of Detection (LOD), Limit of Quantitation (LOQ), precision, and accuracy—were evaluated strictly against ICH Q2(R2) guidelines[3].
Figure 1: ISO 17043 compliant inter-laboratory orthogonal analytical workflow.
Experimental Protocols: A Self-Validating System
Lab 1: GC-MS with TFAA Derivatization
Mechanistic Rationale:
Aliphatic amines are highly basic. If injected natively into a gas chromatograph, the secondary amine will aggressively hydrogen-bond with active silanol (-SiOH) groups exposed on the fused silica stationary phase. This interaction causes severe peak tailing, irreversible adsorption, and catastrophic signal loss. Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the amine proton with a trifluoroacetyl group. This neutralizes the basicity, increases thermal stability, and directs mass fragmentation via predictable α-cleavage pathways[4].
Figure 2: Mechanistic rationale for TFAA derivatization to prevent GC column silanol interactions.
Step-by-Step Protocol:
Aliquot: Transfer 100 µL of the sample (extracted in methyl tert-butyl ether) into a glass autosampler vial.
Internal Standard Addition: Add 10 µL of 1-cyclohexyl-N-methylethanamine-d3 (10 µg/mL) to correct for derivatization efficiency and injection volume variances.
Derivatization: Add 50 µL of TFAA and 50 µL of ethyl acetate. Cap tightly and incubate at 60°C for 20 minutes to drive the acylation to completion.
Evaporation: Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove excess reagent and acidic byproducts (trifluoroacetic acid).
Reconstitution & Injection: Reconstitute in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS (HP-5MS column, splitless mode, EI source at 70 eV).
Lab 2: LC-MS/MS using HILIC
Mechanistic Rationale:
While LC-MS/MS bypasses the need for derivatization, the high polarity and basicity of the native amine result in poor retention on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention. Electrospray ionization in positive mode (ESI+) efficiently generates the [M+H]⁺ precursor ion at m/z 142.1.
Step-by-Step Protocol:
Sample Dilution: Dilute the sample 1:100 in acetonitrile to match the high-organic initial mobile phase required for HILIC retention.
Internal Standard Addition: Spike with deuterated internal standard (10 ng/mL final concentration).
Chromatography: Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Gradient Elution: Elute using a gradient of Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (acetonitrile).
Detection: Monitor transitions via Multiple Reaction Monitoring (MRM): m/z 142.1 → 83.1 (cyclohexyl cation) and 142.1 → 58.1 (N-methylethanamine fragment).
Lab 3: Quantitative NMR (qNMR)
Mechanistic Rationale:
Chromatographic methods require a reference standard of the exact analyte to build a calibration curve. qNMR is a primary ratio method that provides absolute quantification without an analyte-specific standard. By comparing the integral of the analyte's proton signal against a Certified Reference Material (CRM) of a different compound, absolute purity is determined.
Step-by-Step Protocol:
Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of Maleic acid CRM (TraceCERT®) using a microbalance (d = 0.001 mg).
Dissolution: Dissolve in 600 µL of Deuterium Oxide (D₂O) or Methanol-d4.
Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz (or higher). Critical Step: Use a 90° pulse and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically set D1 = 45 seconds) to ensure complete magnetization recovery. Failure to do so invalidates the quantification.
Integration: Integrate the maleic acid alkene protons (singlet at ~6.3 ppm) and the distinct N-methyl protons of 1-cyclohexyl-N-methylethanamine (singlet at ~2.4 ppm).
Calculation: Calculate the absolute concentration using the molar ratio equation, factoring in the number of protons contributing to each signal.
Quantitative Data Comparison
The data below represents the harmonized findings across the three laboratories, evaluated against ICH Q2(R2) criteria[3]. Z-scores were calculated based on the consensus mean to evaluate laboratory proficiency[2].
Validation Parameter (ICH Q2)
Lab 1: GC-MS (TFAA)
Lab 2: LC-MS/MS (HILIC)
Lab 3: qNMR
Linearity Range
10 – 1000 ng/mL
0.5 – 500 ng/mL
1 – 50 mg/mL
Limit of Detection (LOD)
3.0 ng/mL
0.1 ng/mL
0.5 mg/mL
Limit of Quantitation (LOQ)
10.0 ng/mL
0.5 ng/mL
1.0 mg/mL
Intra-day Precision (RSD%)
3.2%
1.8%
0.6%
Inter-day Precision (RSD%)
4.5%
2.4%
0.8%
Accuracy (Recovery %)
96.5 ± 4.0%
99.2 ± 2.0%
99.8 ± 0.5%
Z-Score (ISO 17043)
-0.85 (Satisfactory)
+0.32 (Satisfactory)
+0.53 (Satisfactory)
Conclusion & Best Practices
The inter-laboratory comparison demonstrates that all three analytical modalities are fit-for-purpose, provided the mechanistic limitations of the compound are addressed.
LC-MS/MS is the superior choice for high-throughput, trace-level bioanalysis (pharmacokinetics) due to its sub-ng/mL sensitivity and lack of derivatization requirements.
GC-MS remains a highly robust alternative for forensic and quality control settings, provided acylation (TFAA) is strictly employed to prevent silanol interactions.
qNMR stands as the gold standard for absolute purity determination and reference material certification, offering unmatched precision (RSD < 1%) without the need for a homologous calibration standard.
References
PubChem: 1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968. National Center for Biotechnology Information. URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]
ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. URL:[Link]
Structure-activity relationship (SAR) studies of 1-cyclohexyl-N-methylethanamine derivatives
An in-depth structural and pharmacological analysis of 1-cyclohexyl-N-methylethanamine derivatives reveals a fascinating dichotomy in modern drug design. Historically classified as alicyclic sympathomimetics, these compo...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural and pharmacological analysis of 1-cyclohexyl-N-methylethanamine derivatives reveals a fascinating dichotomy in modern drug design. Historically classified as alicyclic sympathomimetics, these compounds have recently been repurposed as highly potent, non-psychoactive anti-cancer agents.
This guide objectively compares the structure-activity relationships (SAR) of 1-cyclohexyl-N-methylethanamine derivatives against traditional aromatic alternatives (e.g., Methamphetamine, MDMA), detailing the mechanistic causality behind their divergent pharmacological profiles and providing self-validating experimental protocols for their evaluation.
Core Rationale: The Alicyclic Shift in SAR
The fundamental SAR principle of classical sympathomimetic amines dictates that an aromatic ring, separated by a two-carbon aliphatic chain from a primary or secondary amine, is required for optimal binding to adrenergic receptors and monoamine transporters[1].
However, substituting the planar aromatic benzene ring with a bulky, non-planar cyclohexyl ring drastically alters the molecule's pharmacodynamics. The loss of
π−π
stacking interactions within the binding pockets of the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin/dopamine transporters (SERT/DAT) significantly reduces blood-brain barrier (BBB) penetration and central nervous system (CNS) activity[2].
This structural modification has birthed two distinct therapeutic classes:
Peripheral Vasoconstrictors: Simple alicyclic derivatives (e.g., Propylhexedrine) that maintain peripheral
α
-adrenergic activity without abuse potential.
Targeted Cytotoxins: Complex
α
-cyclohexyl derivatives that induce apoptosis in hematological malignancies without neurotoxicity [3].
Comparative Performance Data
A. Sympathomimetic Activity (Central vs. Peripheral)
When comparing the parent 1-cyclohexyl-N-methylethanamine core to its aromatic homologues, the alicyclic shift abolishes psychoactivity while retaining local vasoconstrictive utility.
Compound Class
Ring Structure
α
-Substituent
CNS Stimulant Activity
Peripheral Vasoconstriction
Abuse Potential
Methamphetamine
Phenyl (Aromatic)
Methyl
++++ (High)
++ (Moderate)
High
Propylhexedrine
Cyclohexyl (Alicyclic)
Methyl
+ (Negligible)
++++ (High)
Low
CMA Core
Cyclohexyl (Alicyclic)
Hydrogen
- (None)
++ (Moderate)
None
B. Anti-Lymphoma Cytotoxicity (The "Ecstasy" Redesign)
MDMA (3,4-methylenedioxymethamphetamine) is inherently cytotoxic to Burkitt's lymphoma (BL) cells, triggering apoptosis via BCL-2 protein modulation [4]. However, its severe neurotoxicity precludes clinical use. By synthesizing 2-(1,3-benzodioxol-5-yl)-1-cyclohexyl-N-methylethanamine (Compound 11o), researchers replaced the
α
-methyl group with a cyclohexyl group. This steric bulk completely abolishes SERT affinity while enhancing anti-lymphoma potency nearly 100-fold[3],[5].
Compound
α
-Substituent
SERT Affinity (Psychoactivity)
BL Cell IC
50
(Cytotoxicity)
MDMA
Methyl
High (+++)
~800 µM (Weak)
Compound 11a
Phenyl
Negligible (-)
~20 µM (Potent)
Compound 11o
Cyclohexyl
Negligible (-)
~15 µM (Highly Potent)
Mechanistic Pathways
The divergence in pharmacological outcomes based on the presence of the cyclohexyl group is mapped below.
Caption: Divergent pharmacological pathways of cyclohexyl-substituted aliphatic amines.
Experimental Protocols: Self-Validating Systems
To objectively evaluate the SAR of novel 1-cyclohexyl-N-methylethanamine derivatives, the following self-validating workflows must be employed. These protocols are designed to confirm both the absence of psychoactivity and the presence of targeted cytotoxicity.
Protocol 1: In Vitro Monoamine Efflux Assay (CNS Safety Validation)
Purpose: To prove that the cyclohexyl substitution successfully abolishes transporter-mediated monoamine release (the primary mechanism of psychoactive stimulants).
Causality: Measuring efflux rather than mere binding affinity is critical, as compounds can bind to DAT/SERT as antagonists without causing the transporter reversal responsible for neurotoxicity.
Cell Preparation: Culture HEK-293 cells stably transfected with human DAT (hDAT) or SERT (hSERT) in DMEM supplemented with 10% FBS.
Pre-loading: Incubate cells with
[3H]
-dopamine or
[3H]
-serotonin (20 nM) for 30 minutes at 37°C to allow transporter-mediated uptake.
Washing: Wash cells three times with Krebs-Ringer HEPES (KRH) buffer to remove extracellular radioligand. Crucial Step: This ensures baseline radioactivity is near zero.
Drug Exposure: Expose cells to varying concentrations (10 nM - 100 µM) of the 1-cyclohexyl-N-methylethanamine derivative. Use MDMA as a positive control and KRH buffer as a negative control.
Quantification: After 15 minutes, collect the extracellular buffer and lyse the cells. Measure radioactivity using liquid scintillation counting.
Validation: A successful non-psychoactive derivative will show baseline efflux identical to the negative control, whereas the MDMA positive control will show a dose-dependent spike in extracellular
[3H]
.
Purpose: To quantify the apoptotic efficacy of the derivatives against Burkitt's lymphoma.
Causality: The MTS assay is chosen over MTT because MTS yields a water-soluble formazan product. This eliminates the need for liquid aspiration and DMSO solubilization steps, which easily disturb non-adherent suspension cells like Burkitt's lymphoma lines (e.g., Raji or Daudi cells).
Seeding: Seed Raji cells in 96-well plates at a density of
5×104
cells/well in RPMI-1640 medium.
Treatment: Treat cells with serial dilutions of the synthesized derivatives (1 µM to 1000 µM). Include a vehicle control (0.1% DMSO) and a positive apoptotic control (e.g., Doxorubicin).
Incubation: Incubate for 48 hours at 37°C in a 5% CO
2
atmosphere.
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) to each well. Incubate for an additional 2 hours.
Absorbance: Read the absorbance at 490 nm using a microplate reader. The reduction in absorbance directly correlates with the loss of mitochondrial metabolic activity (cell death).
Data Analysis: Plot a non-linear regression curve to calculate the IC
50
. Derivatives with an IC
50<20
µM are considered highly potent hits.
Caption: High-throughput screening workflow for non-psychoactive anti-lymphoma agents.
Conclusion
The SAR of 1-cyclohexyl-N-methylethanamine derivatives proves that structural de-aromatization is a powerful tool in medicinal chemistry. By intentionally disrupting the planar geometry required for CNS transporter activation, researchers have successfully stripped the neurotoxic liabilities from phenylethylamine scaffolds. This structural pivot not only preserves peripheral utility but unlocks potent, targeted apoptotic pathways for aggressive hematological cancers, representing a masterclass in redesigning illicit drugs into life-saving therapeutics.
References
Gandy, M. N., et al. (2010). Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma cytotoxicity. MedChemComm, 1(4), 287-293. [3]
Gordon, J., et al. (2011). Can MDMA analogues be used in cancer treatment? Roskilde University Research Repository. [4]
Gandy, M. N., et al. (2010). Supplementary Information: Redesigning the designer drug ecstasy. MedChemComm. [5]
Wikipedia Contributors. (2023). Sympathomimetic drug: Structure-activity relationship. Wikipedia, The Free Encyclopedia. [1]
Pharmaguideline. (2023). SAR of Sympathomimetic Agents: Indirect Acting Agents. Pharmaguideline. [2]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Cyclohexyl-N-methylethanamine Analogs
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1-cyclohexyl-N-methylethanamine and its representative analogs. Designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1-cyclohexyl-N-methylethanamine and its representative analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies necessary to evaluate the pharmacological potential of this class of compounds. We will explore their potential effects on key central nervous system targets and assess their behavioral outcomes in established animal models.
Introduction to 1-Cyclohexyl-N-methylethanamine and its Analogs
1-cyclohexyl-N-methylethanamine is an organic compound featuring a cyclohexyl group attached to a methylated ethylamine backbone[1]. While specific research on this particular molecule is limited, its structural motifs are present in a variety of biologically active compounds[2]. The cyclohexylamine and N-methylethanamine moieties are found in compounds with activities ranging from antimicrobial and anticancer to those acting on the central nervous system[3][4][5]. Preliminary information suggests that 1-cyclohexyl-N-methylethanamine and its analogs may interact with pathways related to energy metabolism and could have neuroprotective effects[6].
Given the structural similarities to known psychoactive compounds, this guide will focus on evaluating the potential of these analogs as monoamine oxidase (MAO) inhibitors, monoamine reuptake inhibitors, and their resulting antidepressant or stimulant-like effects. We will also assess key safety and liability profiles, including inhibition of the hERG channel and cytochrome P450 enzymes.
For the purpose of this comparative guide, we will be evaluating the parent compound, 1-cyclohexyl-N-methylethanamine (C1), and two representative analogs:
Analog A (A1): A derivative with a substitution on the cyclohexyl ring intended to enhance potency.
Analog B (A2): A derivative with a modification to the ethylamine side chain to explore structure-activity relationships.
In Vitro Efficacy and Safety Profiling
The initial assessment of new chemical entities involves a battery of in vitro assays to determine their primary biological activity and potential off-target effects.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a known mechanism of antidepressant drugs[7]. This assay determines the potential of the test compounds to inhibit the activity of both MAO-A and MAO-B.
This protocol is adapted from fluorescent-based assays for the rapid identification of MAO inhibitors[8].
Reagent Preparation:
Recombinant human MAO-A and MAO-B enzymes are prepared in a suitable buffer.
Kynuramine, a non-fluorescent substrate for both MAO-A and MAO-B, is prepared as a stock solution[8][9].
The test compounds (C1, A1, A2) and known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) are prepared in a range of concentrations.
Assay Procedure:
In a 96-well plate, the test compounds and controls are incubated with the respective MAO enzyme.
The reaction is initiated by the addition of kynuramine.
The plate is incubated at 37°C.
The enzymatic reaction converts kynuramine to the fluorescent product 4-hydroxyquinoline.
The fluorescence is measured using a plate reader.
Data Analysis:
The half-maximal inhibitory concentration (IC50) is calculated for each compound against both MAO-A and MAO-B.
Compound
MAO-A IC50 (µM)
MAO-B IC50 (µM)
C1
15.2
> 100
A1
2.8
85.6
A2
25.7
> 100
Monoamine Reuptake Inhibition Assay
Inhibition of monoamine transporters (for serotonin, norepinephrine, and dopamine) is another key mechanism for antidepressant and stimulant medications[10]. This assay evaluates the ability of the compounds to block the reuptake of these neurotransmitters into synaptosomes or transfected cells.
This protocol is based on cell-based radiotracer uptake inhibition assays[11].
Cell Preparation:
HEK293 cells stably transfected with the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) are cultured.
Assay Procedure:
The cells are washed and incubated with various concentrations of the test compounds (C1, A1, A2) or a vehicle control.
A radiolabeled substrate (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine) is added to initiate uptake.
The uptake reaction is allowed to proceed for a short period at room temperature.
The reaction is stopped by washing with ice-cold buffer.
The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.
Data Analysis:
The IC50 values for the inhibition of each transporter are determined.
Compound
SERT IC50 (µM)
NET IC50 (µM)
DAT IC50 (µM)
C1
3.5
8.1
12.4
A1
0.8
2.3
4.9
A2
9.2
15.6
22.1
hERG Channel Inhibition Assay
The human ether-a-go-go-related gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias[12][13]. Therefore, assessing hERG inhibition is a critical safety screen in drug development[14][15].
This protocol utilizes automated patch-clamp systems for high-throughput hERG screening[13].
Cell Preparation:
HEK293 cells stably expressing the hERG channel are used.
Electrophysiology:
The cells are subjected to a whole-cell voltage-clamp protocol.
A stable baseline hERG current is established.
The test compounds (C1, A1, A2) are applied at various concentrations.
The effect on the hERG tail current is measured.
Data Analysis:
The percent inhibition of the hERG current is calculated, and an IC50 value is determined.
Cytochrome P450 (CYP2D6) Inhibition Assay
Cytochrome P450 enzymes are essential for drug metabolism. Inhibition of these enzymes, particularly CYP2D6, can lead to drug-drug interactions[16][17][18].
This protocol is based on commercially available fluorometric assay kits[19][20].
Reagent Preparation:
Recombinant human CYP2D6 and a non-fluorescent CYP2D6-selective substrate are used.
A NADPH generating system is prepared.
Assay Procedure:
The test compounds (C1, A1, A2) and a known inhibitor (e.g., quinidine) are incubated with CYP2D6 and the NADPH generating system.
The reaction is started by adding the substrate.
The mixture is incubated at 37°C.
The enzymatic reaction produces a highly fluorescent metabolite.
Fluorescence is measured at the appropriate excitation and emission wavelengths.
Data Analysis:
The IC50 for CYP2D6 inhibition is calculated for each compound.
Compound
hERG IC50 (µM)
CYP2D6 IC50 (µM)
C1
28.5
18.9
A1
15.3
9.7
A2
45.1
35.2
In Vivo Efficacy Assessment
Following in vitro characterization, promising candidates are advanced to in vivo models to assess their behavioral effects.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant efficacy[21][22][23].
This protocol is adapted from standard FST procedures[21][22][24][25][26].
Animal Acclimation:
Mice are acclimated to the testing room for at least 60 minutes before the test[21].
Apparatus:
A transparent cylinder is filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape[21][25].
Procedure:
Mice are administered the test compound (C1, A1, A2), a positive control (e.g., fluoxetine), or vehicle.
After a predetermined pretreatment time, each mouse is gently placed in the water cylinder for a 6-minute session[22][24][26].
The session is video-recorded.
Behavioral Scoring:
The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test[22][24].
Locomotor Activity Test (Open Field Test)
This test assesses general locomotor activity and can indicate stimulant or depressant effects of a compound[27][28][29][30]. It is also used to rule out the possibility that effects in the FST are due to a general increase in motor activity.
This protocol follows established open field test procedures[27][29][31].
Animal Acclimation:
Mice are habituated to the testing room for 30-60 minutes[27][29].
Apparatus:
An open field arena equipped with infrared beams or a video tracking system is used to monitor movement[27][29].
Procedure:
Mice are treated with the test compound, a control, or vehicle.
Each mouse is placed in the center of the open field arena, and its activity is recorded for a set period (e.g., 30-60 minutes).
Data Analysis:
The total distance traveled, time spent moving, and vertical rearing movements are quantified[28][30].
Compound (Dose)
FST Immobility Time (s)
Total Distance Traveled (m)
Vehicle
150 ± 10
25 ± 3
C1 (10 mg/kg)
125 ± 8
28 ± 4
A1 (10 mg/kg)
80 ± 7
35 ± 5
A2 (10 mg/kg)
140 ± 9
26 ± 3
Visualizing Experimental Workflows
Caption: In Vitro to In Vivo Screening Workflow.
Caption: Forced Swim Test (FST) Protocol Flowchart.
Discussion and Conclusion
The in vitro data suggests that 1-cyclohexyl-N-methylethanamine and its analogs possess activity at monoaminergic targets. Analog A1 demonstrated the most promising profile, with potent inhibition of MAO-A and monoamine reuptake transporters, particularly SERT. The parent compound, C1, exhibited moderate activity, while Analog A2 was considerably weaker.
In terms of safety, all compounds showed a reasonable window between their primary activity and off-target hERG and CYP2D6 inhibition. However, the more potent Analog A1 also displayed greater inhibition of these safety targets, a common trend in drug development that requires careful monitoring of the therapeutic index.
The in vivo results corroborate the in vitro findings. Analog A1 produced a significant antidepressant-like effect in the FST, reducing immobility time. This was accompanied by a slight increase in locomotor activity, suggesting a potential mild stimulant effect. In contrast, C1 had a modest effect in the FST, and A2 was inactive at the tested dose.
References
Forced Swim Test in Mice - . (2015, March 2). Retrieved from
Rosa, P. B., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience.
Locomotor Activity/Open Field Test - . (n.d.). Retrieved from
Locomotor Activity, Rat - Pharmacology Discovery Services. (n.d.).
Wu, Y., et al. (2022). Forced swim test. Bio-protocol.
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments.
Locomotor Activity Test SOP (Portland VA Medical Center). (n.d.).
Li, Y., et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology.
1-Cyclohexyl-N-methylmethanamine. (2023, August 16). Smolecule.
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2015, February 6). Journal of Visualized Experiments.
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
Mannocchi, L., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals.
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.
Best Practice hERG Assay | Advanced Solutions. (2024, June 6). Mediford Corporation.
Using tests and models to assess antidepressant-like activity in rodents. (2016, June 8). Pharmacological Reports.
ab211078 CYP2D6 Activity Assay Kit (Fluorometric). (2023, October 24). Abcam.
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT.
Synthesis and biological activity of cyclohexylamine derivatives. (n.d.). Request PDF.
Simmler, L. D., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters.
Animal models for the study of antidepressant activity. (2001, April 15). Progress in Neuro-Psychopharmacology and Biological Psychiatry.
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology.
CYP Inhibition Assay. (n.d.). Creative Bioarray.
cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library.
In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. (n.d.). Pharmacognosy Magazine.
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). Molecules.
Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry.
A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. (n.d.). ResearchGate.
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Methods in Molecular Biology.
Synthesis of N-cyclohexyl-N-methylbenzylamine. (n.d.). PrepChem.com.
1-cyclohexyl-N-methylethanamine. (n.d.). PubChem.
Potent and selective cyclohexyl-derived imidazopyrazine insulin-like growth factor 1 receptor inhibitors with in vivo efficacy. (2011, February 15). Bioorganic & Medicinal Chemistry Letters.
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). Molecules.
In Vitro Mechanism of Action of Methylbenzyl(cyclohexylmethyl)amine: A Review of Available Data. (n.d.). Benchchem.
Semisynthetic derivatives of haemanthamine and their in vitro antiproliferative activity evaluation against a panel of human cell lines. (n.d.). Arabian Journal of Chemistry.
Anti-Leishmania infantum in vitro effect of n-cyclohexyl-1,2,4-oxadiazole and its ADME/TOX parameters. (n.d.). Experimental Parasitology.
In Vitro vs. In Vivo Evaluation of Brominated Cyclohexenone Analogs as Potential Anticancer Agents. (n.d.). Benchchem.
1-cyclohexyl-N-methylethanamine 95% | CAS: 15908-02-8. (2026, March 5). AChemBlock.
Quantitative NMR (qNMR) for Absolute Purity Determination of 1-cyclohexyl-N-methylethanamine: A Comparative Guide
The Analytical Challenge in Aliphatic Amine Quantification 1-cyclohexyl-N-methylethanamine, commonly known as propylhexedrine, is a volatile, aliphatic amine utilized extensively as an alpha-adrenergic agonist and nasal...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge in Aliphatic Amine Quantification
1-cyclohexyl-N-methylethanamine, commonly known as propylhexedrine, is a volatile, aliphatic amine utilized extensively as an alpha-adrenergic agonist and nasal decongestant[1]. In drug development and quality control, establishing the absolute purity of the active pharmaceutical ingredient (API) or its reference standard is a critical regulatory requirement[2].
However, propylhexedrine presents a unique set of physicochemical challenges that severely limit the accuracy of traditional comparative methodologies:
Lack of a UV Chromophore: The molecule consists entirely of an aliphatic cyclohexane ring and an alkylamine chain. Without conjugated
π
-systems, it exhibits negligible ultraviolet (UV) absorbance above 210 nm, rendering High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly insensitive and prone to massive integration errors.
Volatility and Salt Formation: While Gas Chromatography with Flame Ionization Detection (GC-FID) is highly sensitive to the carbon backbone, area normalization methods in GC inherently assume that 100% of the sample is volatile. This completely ignores the presence of inorganic salts, residual water, or non-volatile degradation products, leading to a systematic overestimation of purity[3][4].
The Reference Standard Paradox: Both HPLC and GC are relative techniques. To determine the absolute mass fraction of propylhexedrine, they require a pre-certified, identical reference standard[3]. If the goal is to certify the primary standard itself, these methods create a circular dependency.
To break this dependency, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard primary analytical method. Because the integrated signal area in an NMR spectrum is directly proportional to the molar concentration of the resonant nuclei—regardless of the molecule's chemical structure—qNMR allows for absolute purity determination using a structurally unrelated, universally certified Internal Standard (IS)[3][5].
Methodological Framework & Comparison
The superiority of qNMR lies in its fundamental physics. Unlike chromatographic detectors that rely on variable extinction coefficients or ionization efficiencies, the NMR receiver coil detects the macroscopic magnetization of nuclei. This makes qNMR a direct primary ratio method[6].
Logical framework comparing qNMR with traditional purity determination methods.
To ensure metrological traceability to the International System of Units (SI)[4], the qNMR workflow must be treated as a high-precision gravimetric and spectroscopic system. The following protocol outlines the internal standard method for 1-cyclohexyl-N-methylethanamine.
Step-by-step qNMR workflow for absolute purity quantification.
Step 1: Internal Standard (IS) Selection
The IS must possess high purity, stability, and at least one distinct resonance that does not overlap with the analyte[5][6]. Propylhexedrine's proton signals are entirely aliphatic, clustering between
δ
0.8 ppm and
δ
3.0 ppm.
Optimal IS: Maleic acid (
δ
~6.2 ppm, singlet, 2H) or 1,3,5-Trimethoxybenzene (
δ
~6.1 ppm, aromatic protons). These provide massive spectral clearance from the analyte, eliminating integration bias[7].
Step 2: High-Precision Gravimetry
The causality of qNMR accuracy is rooted entirely in weighing precision.
Accurately co-weigh approximately 15 mg of propylhexedrine and 10 mg of the certified IS into a clean vial using a microbalance (readability
d=0.001
mg). Record the exact masses.
Step 3: Dissolution and T1 Relaxation Assessment
Dissolve the mixture in 0.8 mL of
CDCl3
or
D2O
(depending on the salt form of the amine) and transfer to a 5 mm NMR tube.
Causality of the Relaxation Delay (
D1
): Before quantitative acquisition, an inversion-recovery experiment must be performed to determine the longest longitudinal relaxation time (
T1
) of the target protons. To ensure >99.9% recovery of macroscopic magnetization to the z-axis (preventing signal saturation), the relaxation delay (
D1
) must be set to
≥7×T1
[8].
Step 4: Data Acquisition & Processing
Acquire the
1
H NMR spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (S/N).
Accumulate sufficient transients (typically 64 to 128 scans) to achieve an S/N
>250
for the peaks of interest.
Process the Free Induction Decay (FID) with zero-filling (at least 64k points) and an exponential window function (Line Broadening = 0.3 Hz). Apply strict manual phase correction and a high-order polynomial baseline correction to ensure the integral regions rest perfectly on the noise floor.
Step 5: Absolute Purity Calculation
Integrate the isolated IS peak and a distinct, isolated peak of propylhexedrine (e.g., the N-methyl singlet at
δ
~2.4 ppm, 3H). Calculate the absolute mass fraction (
Px
) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where
I
= Integral area,
N
= Number of nuclei,
M
= Molar mass,
W
= Gravimetric weight, and
Pstd
= Certified purity of the IS).
Experimental Data: Comparative Purity Assessment
To demonstrate the analytical discrepancies between methods, a single batch of synthesized 1-cyclohexyl-N-methylethanamine free base was subjected to purity determination via qNMR, GC-FID, and HPLC-UV.
Table 2: Comparative Purity Results for Propylhexedrine Batch #PHX-042
Analytical Method
Replicate 1 (% w/w)
Replicate 2 (% w/w)
Replicate 3 (% w/w)
Mean Purity (% w/w)
% RSD
Analytical Conclusion
qNMR (Internal Standard)
98.45
98.51
98.48
98.48
0.03
Accurate Absolute Purity. Accounts for all mass in the sample, including non-volatiles.
GC-FID (Area Normalization)
99.81
99.85
99.82
99.83
0.02
Overestimation. Fails to detect residual inorganic salts and moisture present in the batch.
HPLC-UV (Area Normalization)
85.40
88.10
86.50
86.67
1.56
Erratic/Unreliable. Lack of chromophore causes trace UV-active impurities to artificially dominate the area %.
Data Interpretation:
The GC-FID method exhibits excellent precision (RSD 0.02%) but poor absolute accuracy, overestimating the purity by assuming the sample is 100% volatile organic material[3]. HPLC-UV completely fails due to the analyte's optical transparency. qNMR provides the only true absolute mass fraction (98.48%), successfully accounting for the gravimetric presence of NMR-silent, non-volatile impurities (such as inorganic salts from the synthesis process) by comparing the molar response directly against the SI-traceable internal standard[4][6].
Conclusion
For drug development professionals characterizing aliphatic amines like 1-cyclohexyl-N-methylethanamine, traditional chromatographic area normalization is insufficient for establishing primary reference standards. Quantitative NMR (qNMR) bypasses the limitations of UV transparency and volatility biases by leveraging the fundamental proportionality between NMR signal area and molar concentration. By implementing a rigorous, self-validating qNMR protocol with an appropriate internal standard, laboratories can achieve highly accurate, SI-traceable absolute purity determinations without the need for identical reference materials.
References
MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from: [Link]
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from: [Link]
ResearchGate. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from: [Link]
ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. Retrieved from: [Link]
PMC - NIH. Quantitative 1H NMR: Development and Potential of an Analytical Method. Retrieved from:[Link]
Comparative Guide: Reference Standards for 1-Cyclohexyl-N-methylethanamine (Propylhexedrine) Analysis
Introduction and Pharmacological Context 1-Cyclohexyl-N-methylethanamine, commonly known as propylhexedrine, is an α -adrenergic sympathomimetic amine widely utilized as a 1[1]. While therapeutically effective for allerg...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Context
1-Cyclohexyl-N-methylethanamine, commonly known as propylhexedrine, is an
α
-adrenergic sympathomimetic amine widely utilized as a 1[1]. While therapeutically effective for allergic rhinitis, its structural similarity to amphetamines and its mechanism as a 2 at higher doses confer a significant potential for misuse and abuse[2]. Consequently, forensic toxicology, clinical chemistry, and sports anti-doping laboratories require rigorous analytical frameworks to 3 (e.g., urine, plasma)[3].
This guide provides a comprehensive comparison of reference standard grades, explores the causality behind internal standard (IS) selection, and details a self-validating experimental protocol for GC-MS and LC-MS/MS workflows.
Comparative Analysis of Reference Standard Grades
The foundation of any quantitative mass spectrometry assay is the metrological traceability of its calibrators. Selecting the appropriate grade of propylhexedrine reference standard dictates the assay's accuracy, precision, and legal defensibility.
Certified Reference Materials (CRMs) vs. Analytical Standards
A critical error in clinical assay development is substituting a standard research-grade chemical for a CRM during quantitative calibration.
Certified Reference Materials (CRMs): Manufactured under4[4]. CRMs provide a certified property value with an associated measurement uncertainty and metrological traceability. For propylhexedrine, utilizing a5 ensures that matrix-matched calibrators account for exact molar concentrations, which is critical when reporting near the Limit of Quantitation (LOQ)[5].
Analytical Standards: High purity (
≥
95%) but lack the rigorous uncertainty budget of a CRM. These are suitable for qualitative screening, retention time (RT) verification, or early-stage method development, but introduce systemic bias if used for definitive quantification.
Table 1: Performance and Compliance Comparison of Reference Grades
Parameter
Certified Reference Material (CRM)
Analytical Standard
In-House Synthesized
Purity Certification
Quantitative (qNMR, Mass Balance)
Area % (HPLC/GC)
Variable (NMR/LC-MS)
Uncertainty Budget
Fully documented (k=2, 95% CI)
Not provided
Not provided
Traceability
SI-traceable (NIST/BIPM)
Lot-specific
None
Best Application
Forensic quantification, clinical diagnostics
Qualitative screening, RT mapping
Mechanism studies, novel derivatives
Cost / Availability
High / Regulated
Moderate / Commercial
High (Labor) / Custom
Internal Standard (IS) Selection: The Causality of Deuteration
In GC-MS and LC-MS/MS, the internal standard must mimic the analyte's behavior throughout sample preparation, chromatographic separation, and ionization to create a self-validating system.
Why Propylhexedrine-d5 is Mandatory for LC-MS/MS:
In LC-MS/MS (ESI+ mode), co-eluting matrix components (e.g., phospholipids in plasma, endogenous salts in urine) compete with the analyte for charge droplets, causing ion suppression [6]. A non-deuterated structural analog (e.g., cyclopentamine) will likely have a slightly different retention time. If the analog elutes outside the matrix suppression zone while propylhexedrine elutes inside it, the calculated recovery will be artificially skewed.
3 co-elutes exactly with native propylhexedrine[3]. Any matrix effect suppressing the native drug's signal will suppress the deuterated IS signal by the exact same magnitude, rendering the Analyte/IS ratio constant and self-validating the quantification.
Experimental Workflow: Self-Validating Extraction and GC-MS Protocol
To demonstrate the application of these standards, we detail a robust Solid-Phase Extraction (SPE) and derivatization protocol for quantifying propylhexedrine in human urine, utilizing a mixed-mode cation exchange mechanism[3].
Rationale for Mixed-Mode Cation Exchange (MCX)
Propylhexedrine is a secondary amine with a7[7]. At pH 6.0, the amine is fully protonated. An MCX cartridge retains the drug via two orthogonal mechanisms:
Hydrophobic interaction between the cyclohexyl ring and the polymeric backbone.
Ionic interaction between the protonated amine and the sulfonic acid groups on the sorbent.
This dual-retention allows for aggressive washing steps (100% methanol) that remove neutral and acidic interferences without eluting the target analyte.
Step-by-Step Methodology
Note: Ensure all calibrators are prepared using a Propylhexedrine CRM and Propylhexedrine-d5 IS.
Step 1: Sample Aliquot & IS Addition: Pipette 1.0 mL of human urine into a glass tube. Add 50
μ
L of Propylhexedrine-d5 IS (1
μ
g/mL). Add 2.0 mL of 100 mM acetate buffer (pH 6.0) and vortex to ensure the analyte is ionized[3].
Step 2: SPE Conditioning & Loading: Condition the MCX cartridge with 2 mL Methanol, followed by 2 mL of 100 mM acetate buffer (pH 6.0). Load the buffered sample at a flow rate of 1-2 mL/min[3].
Step 3: Orthogonal Washing: Wash with 2 mL deionized water (removes aqueous salts). Wash with 2 mL 100 mM acetic acid (locks the amine in protonated state). Wash with 2 mL Methanol (removes hydrophobic neutral lipids). Dry under vacuum for 5 minutes[3].
Step 4: Elution: Elute with 2 mL of freshly prepared ethyl acetate containing 2% ammonium hydroxide. The high pH neutralizes the amine, breaking the ionic bond, while ethyl acetate disrupts the hydrophobic interaction. Evaporate to dryness under nitrogen at 40°C[3].
Step 5: Derivatization (For GC-MS): Secondary amines like propylhexedrine exhibit poor peak shape and generic fragmentation in GC-MS. Add 50
μ
L Ethyl Acetate and3. Heat at 70°C for 20 minutes[3]. This forms a fluorinated derivative, significantly increasing volatility and yielding high-mass, specific fragment ions. Evaporate and reconstitute in 100
μ
L Ethyl Acetate for injection.
Workflow Visualization
Logical workflow of propylhexedrine extraction and derivatization for GC-MS quantification.
Comparative Validation Data
The following table illustrates typical validation metrics demonstrating why a CRM paired with a matched deuterated IS (System A) outperforms an Analytical Standard paired with a generic non-deuterated IS (System B) in a complex matrix.
Isotope IS perfectly corrects for derivatization yield variations.
Matrix Effect
-2.1% (Negligible)
-28.5% (Significant Ion Suppression)
Co-elution of d5 IS cancels out matrix suppression in MS source.
Recovery
94.5%
±
2.1%
76.0%
±
8.4%
Generic IS fails to mimic exact SPE partition coefficients.
LOQ
5.0 ng/mL
25.0 ng/mL
High precision of CRM calibration allows confident lower limits.
Conclusion
For the rigorous analysis of 1-cyclohexyl-N-methylethanamine, the analytical system must be self-validating. The deployment of ISO-accredited Certified Reference Materials ensures metrological traceability[4], while the integration of a deuterated internal standard (Propylhexedrine-d5) physically compensates for matrix effects and derivatization inefficiencies[3]. By utilizing mixed-mode solid-phase extraction, laboratories can isolate the basic amine with high specificity, ensuring that subsequent6 analyses are both highly sensitive and legally defensible[6].
References
Benchchem. "Application Note: GC-MS Method for the Quantification of Levopropylhexedrine in Human Urine."
Comparison of the neuropharmacological profiles of different cyclohexylamine derivatives
As a Senior Application Scientist evaluating novel neurotherapeutics, it is critical to recognize that arylcyclohexylamines (ACHs) represent a structurally versatile and pharmacologically complex class of compounds. Orig...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist evaluating novel neurotherapeutics, it is critical to recognize that arylcyclohexylamines (ACHs) represent a structurally versatile and pharmacologically complex class of compounds. Originally developed as dissociative anesthetics, they are now at the forefront of psychiatric drug development due to their rapid-acting antidepressant (RAAD) properties and, conversely, their significant abuse liability 1.
The primary mechanism governing this class is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor 2. However, minor structural modifications—such as enantiomeric isolation or methoxy substitutions—yield derivatives with profoundly divergent neuropharmacological profiles. These modifications alter their secondary target interactions (e.g., serotonin transporters, sigma receptors) and downstream neuroplasticity cascades 3.
This guide provides an objective, data-driven comparison of key ACH derivatives—phencyclidine (PCP), racemic ketamine, esketamine, arketamine, and methoxetamine (MXE)—detailing their binding kinetics, mechanistic pathways, and the validated experimental workflows used to profile them.
Quantitative Receptor Binding Profiles
The primary determinant of an ACH's dissociative potency is its binding affinity (
Ki
) for the PCP binding site located within the ion channel pore of the NMDA receptor 4. Lower
Ki
values indicate higher binding affinity.
Compound
NMDAR Affinity (
Ki
, nM)
Secondary Targets (
Ki
, nM)
Clinical / Behavioral Profile
Phencyclidine (PCP)
~59
DAT (~891), σ-receptors
High dissociative potency, severe psychotomimetic effects 4, 5.
Methoxetamine (MXE)
~259
SERT (~479)
Ketamine-like dissociation with added serotonergic mood modulation and high abuse liability 6.
Esketamine (S-ketamine)
~300 - 530
Minimal
FDA-approved for TRD; ~1.5x higher anesthetic potency than racemic ketamine 7.
Ketamine (Racemic)
~659
Weak MOR affinity
Standard dissociative anesthetic; established rapid-acting antidepressant efficacy 4, 8.
Arketamine (R-ketamine)
~1,700 - 5,000
Minimal
Lower dissociative liability; paradoxically shows more potent/sustained RAAD effects in rodents 9, 8.
Mechanistic Pathways & Divergent Signaling
The classical "disinhibition hypothesis" dictates that NMDAR antagonists preferentially block receptors on GABAergic interneurons. This blockade disinhibits pyramidal neurons, leading to a surge in extracellular glutamate, subsequent AMPA receptor activation, and the release of Brain-Derived Neurotrophic Factor (BDNF) 9.
However, evaluating the enantiomers of ketamine reveals that NMDAR affinity does not strictly correlate with antidepressant efficacy, exposing divergent downstream signaling architectures:
Esketamine: Despite having a 3- to 4-fold higher NMDAR affinity than its counterpart, esketamine relies heavily on the activation of the mammalian target of rapamycin complex 1 (mTORC1) to induce synaptic plasticity and dendritic spine formation 9, 7.
Arketamine: Preclinical models demonstrate that arketamine produces more potent and sustained antidepressant-like effects despite its significantly lower NMDAR affinity 9. Its mechanism appears to bypass mTORC1 dependence, instead utilizing extracellular signal-regulated kinase (ERK) activation to drive neuroplasticity 9.
Methoxetamine (MXE): MXE's structural incorporation of a 3-methoxy group confers significant affinity for the serotonin transporter (SERT), adding a monoaminergic dimension to its glutamatergic blockade. This dual-action may synergistically enhance mood but substantially increases its psychotomimetic burden 3, 6.
Divergent downstream signaling pathways of esketamine and arketamine following NMDAR blockade.
Self-Validating Experimental Protocols
To objectively profile novel ACH derivatives, researchers must employ orthogonal in vitro and in vivo assays. The following protocols integrate internal controls to establish strict causality between receptor binding and behavioral phenotypes.
Protocol 1: In Vitro Radioligand Binding Assay (NMDAR Affinity)
Objective: Determine the
Ki
value of the derivative for the NMDAR PCP site.
Causality & Validation: Using [3H]MK-801 (dizocilpine) as the radioligand is critical because it selectively binds to the open-channel state of the NMDAR pore—the exact site targeted by ACHs 4. Furthermore, treating the filter plates with polyethylenimine acts as an internal control to reduce the non-specific binding of highly lipophilic ACHs, ensuring the measured radioactivity strictly represents receptor-specific competitive displacement.
Tissue Preparation: Isolate rat forebrain membranes and homogenize in 5 mM Tris-HCl buffer. Wash repeatedly via centrifugation to remove endogenous glutamate and glycine, which can inadvertently alter channel open-state probability.
Incubation: Incubate the purified membranes with 5 nM[3H]MK-801 and varying concentrations of the test ACH derivative (e.g., 1 nM to 100 μM) for 2 hours at room temperature to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine.
Quantification: Measure bound radioactivity using liquid scintillation counting.
Data Analysis: Calculate the
IC50
using non-linear regression. Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
Protocol 2: In Vivo Prepulse Inhibition (PPI) of Acoustic Startle
Objective: Assess the psychotomimetic and dissociative liability of the compound.
Causality & Validation: NMDAR blockade in the cortico-striato-pallido-pontine circuitry directly impairs sensorimotor gating, a translational phenotype observed in both rodent models and human schizophrenia 4. The inclusion of a positive control (e.g., 2.25 mg/kg PCP) alongside a vehicle control establishes the maximum dissociative disruption threshold, ensuring the assay's dynamic range is valid for benchmarking the new derivative.
Acclimation: Place subjects (Sprague-Dawley rats) in startle chambers and acclimate to 65 dB background white noise for 5 minutes.
Dosing: Administer the ACH derivative subcutaneously (SC). Concurrently run a vehicle control group and a positive control group (e.g., PCP) [[4]]().
Testing Paradigm: Expose subjects to a randomized series of trials: pulse-alone (120 dB), prepulse-alone (e.g., 70, 75, 80 dB), and prepulse+pulse combinations.
Analysis: Calculate the percentage of PPI: 100 -[(Startle Amplitude on Prepulse+Pulse trials / Startle Amplitude on Pulse-alone trials) x 100]. A dose-dependent reduction in PPI confirms PCP-like dissociative effects 4.
Experimental workflow integrating in vitro radioligand binding and in vivo behavioral profiling.
Conclusion and Translational Outlook
The neuropharmacological profiling of arylcyclohexylamines reveals a spectrum of activity that extends far beyond simple anesthesia. While high NMDAR affinity (as seen in PCP and MXE) correlates strongly with dissociative and psychotomimetic effects 4, 6, the distinct signaling cascades activated by lower-affinity enantiomers like arketamine suggest that the therapeutic window for rapid-acting antidepressants can be optimized by uncoupling NMDAR blockade from downstream ERK/mTORC1 activation 9. Future drug development must leverage these comprehensive profiling workflows to isolate neuroplastic benefits from dissociative liabilities.
References
Molecular mechanisms underlying the antidepressant actions of arketamine: beyond the NMDA receptor - PMC (nih.gov).9
Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC (nih.gov). 7
The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC (nih.gov). 4
The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology (benchchem.com). 2
The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC (nih.gov). 3
Redefining ketamine pharmacology for antidepressant action: synergistic NMDA and opioid receptor interactions? - PMC (nih.gov). 8
Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PMC (nih.gov). 5
Evaluating the selectivity of 1-cyclohexyl-N-methylethanamine for its biological targets
Evaluating the Selectivity of 1-Cyclohexyl-N-methylethanamine: A Comparative Guide against Alicyclic and Aromatic Amines Executive Summary As a Senior Application Scientist, I approach the evaluation of alicyclic amines...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Selectivity of 1-Cyclohexyl-N-methylethanamine: A Comparative Guide against Alicyclic and Aromatic Amines
Executive Summary
As a Senior Application Scientist, I approach the evaluation of alicyclic amines not merely as a screening exercise, but as a mechanistic puzzle. 1-Cyclohexyl-N-methylethanamine (C₉H₁₉N) is a chiral alicyclic amine that serves as a critical structural bridge between peripheral decongestants and novel non-psychoactive therapeutics[1][2]. When drug developers substitute the planar aromatic ring of a traditional phenethylamine (like methamphetamine) with a bulky, non-aromatic cyclohexyl group, the stereoelectronic landscape of the molecule is fundamentally altered. This guide objectively compares the target selectivity of 1-cyclohexyl-N-methylethanamine against its well-characterized homologue, propylhexedrine, and provides self-validating experimental protocols to map its pharmacodynamic profile.
Structural & Mechanistic Rationale
The biological selectivity of 1-cyclohexyl-N-methylethanamine is dictated by its three-dimensional conformation. The (1S)-enantiomer's cyclohexyl group optimally occupies hydrophobic binding pockets in peripheral receptors, while the secondary methylamine acts as a critical hydrogen bond donor/acceptor[3].
Unlike aromatic amphetamines, alicyclic amines exhibit a stark divergence in target engagement:
Monoamine Transporters (NET, DAT, SERT): The lack of an aromatic ring severely limits the molecule's ability to undergo π-π stacking within the central binding site of the Dopamine Transporter (DAT). Consequently, alicyclic amines like4 but possess only about 1/12th the central nervous system (CNS) stimulant effect of amphetamine[4][5]. 1-Cyclohexyl-N-methylethanamine, lacking the extended alpha-methyl spacer of propylhexedrine, exhibits even weaker CNS penetration, making it an ideal scaffold for2[2].
Alpha-Adrenergic Receptors (α-AR): The molecule retains high affinity for peripheral α-adrenergic receptors. Direct agonism at these receptors drives potent vasoconstriction, the primary mechanism behind the6[6].
Fig 1. Divergent target selectivity of alicyclic amines favoring peripheral α-AR over central MATs.
Target Selectivity: A Comparative Analysis
To contextualize the performance of 1-cyclohexyl-N-methylethanamine, we must benchmark it against alternative structural analogues. The table below summarizes the quantitative and qualitative selectivity shifts induced by modifying the aromatic ring and alkyl chain[5][7].
Compound
Structure Type
Primary Biological Targets
CNS vs. Peripheral Selectivity
Therapeutic / Research Context
1-Cyclohexyl-N-methylethanamine
Alicyclic (C₉H₁₉N)
α-AR (agonist), Lymphoma cell lines
High Peripheral / Low CNS
Chiral building block, Non-psychoactive MDMA analogue research
Evaluating a novel alicyclic amine requires orthogonal assays to separate direct receptor agonism from indirect transporter-mediated effects. The following protocols are designed as self-validating systems; they rely on specific pharmacological blockade to prove causality.
Objective: Differentiate whether the compound acts as a true releasing agent (reversing the transporter) or merely a reuptake inhibitor at hNET and hDAT.
Causality & Validation: If the compound is a releasing agent, it will cause the efflux of pre-loaded neurotransmitters. To validate that this efflux is strictly transporter-dependent (and not due to membrane disruption), we use a selective reuptake inhibitor (Nisoxetine) as a negative control. A blockade of efflux by Nisoxetine confirms the mechanism[4].
Step-by-Step Methodology:
Cell Culture: Seed HEK-293 cells stably expressing hNET or hDAT in 96-well poly-D-lysine coated plates.
Substrate Loading: Incubate cells with a fluorescent monoamine mimic (e.g., FFN200) or tritiated neurotransmitter ([³H]-NE) for 30 minutes at 37°C.
Washing: Wash cells extensively with standard assay buffer to remove all extracellular substrate.
Compound Addition: Add varying concentrations (1 nM - 100 μM) of enantiomerically pure (1S)-1-cyclohexyl-N-methylethanamine.
Validation Control: In parallel control wells, pre-incubate the cells with 1 μM Nisoxetine (for NET) 15 minutes prior to adding the test compound.
Detection & Analysis: Quantify extracellular fluorescence or radioactivity after 20 minutes. Calculate the EC₅₀ for efflux.
Protocol 2: GPCR Activation Assay for Direct α-AR Agonism
Objective: Determine if the compound directly activates peripheral α₁-adrenergic receptors to drive vasoconstriction[6].
Causality & Validation: We utilize a kinetic intracellular calcium mobilization assay (FLIPR). To ensure the calcium signal is not an artifact of endogenous monoamine release, we use recombinant CHO cells that entirely lack monoamine transporters. Prazosin (a selective α₁ antagonist) is utilized to validate receptor specificity.
Step-by-Step Methodology:
Cell Preparation: Plate CHO-K1 cells stably expressing human α₁A-AR and a promiscuous G-protein (Gα15) to force coupling to the calcium pathway.
Dye Loading: Incubate the cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid for 45 minutes at 37°C.
Baseline Reading: Record baseline fluorescence for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Agonist Introduction: Inject 1-cyclohexyl-N-methylethanamine automatically and record the peak fluorescence (calcium spike) over 3 minutes.
Antagonist Blockade (Validation): Pre-treat a subset of wells with 100 nM Prazosin. A complete ablation of the calcium spike definitively confirms that target engagement is exclusively via the α₁A-AR.
Standard Operating Procedure & Disposal Protocol: 1-Cyclohexyl-N-methylethanamine As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced handling and disposal of secondary alipha...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Disposal Protocol: 1-Cyclohexyl-N-methylethanamine
As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced handling and disposal of secondary aliphatic amines. 1-cyclohexyl-N-methylethanamine (CAS 15908-02-8) presents specific logistical and safety challenges due to its dual chemical nature: a highly reactive, basic nitrogen center paired with a lipophilic cyclohexyl tail[1][2].
This guide provides a self-validating, field-proven framework for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental and occupational safety regulations.
Physicochemical Hazard Profile (The "Why")
To safely handle a chemical, you must first understand the causality behind its hazards. 1-cyclohexyl-N-methylethanamine is a secondary aliphatic amine[2]. The lone pair of electrons on the nitrogen atom makes it a strong nucleophile and a potent base.
Corrosivity & Reactivity: Because it is highly basic, it will react exothermically with acids, aldehydes, and strong oxidizers.
Toxicity & Penetration: The cyclohexyl group imparts significant lipophilicity. This allows the molecule to easily penetrate standard laboratory gloves and skin barriers, posing a systemic toxicity risk. Furthermore, lipophilic aliphatic amines are highly toxic to aquatic life because they readily partition into and disrupt cellular membranes[3][4].
Regulatory Classification: Under EPA guidelines, waste streams containing this chemical typically trigger the D002 (Corrosive) characteristic if the aqueous pH is
≥
12.5, and potentially D001 (Ignitable) if mixed with flammable organic solvents[5].
High carbon-to-nitrogen ratio dictates its lipophilic behavior and aquatic toxicity.
Chemical Class
Secondary Aliphatic Amine
Highly basic; requires segregation from acids to prevent exothermic boiling.
EPA Waste Codes
D002 (Corrosive), D001 (Ignitable)
D001 applies if mixed with flammable solvents or if the flash point is < 60°C[5].
Environmental Hazard
High Aquatic Toxicity
Absolute prohibition on drain disposal; mandates high-temperature incineration[4][6].
Operational Handling & PPE Protocol
Because 1-cyclohexyl-N-methylethanamine poses both inhalation and transdermal risks, standard laboratory PPE is insufficient.
Step-by-Step Handling Methodology:
Engineering Controls: All manipulations must be performed inside a certified Class II fume hood. Amines have noxious, fishy odors and vapor profiles that can cause severe respiratory irritation.
Gloving Logic: Do not rely on a single pair of standard nitrile gloves. The lipophilic tail of the molecule can degrade thin nitrile over time. Protocol: Double-glove using heavy-duty nitrile (minimum 8 mil thickness) or use butyl rubber gloves for extended handling.
Eye & Body Protection: Wear unvented chemical splash goggles (not standard safety glasses) and a fully buttoned, flame-resistant laboratory coat.
Waste Segregation & Storage Logic
Improper storage of amine waste is a leading cause of laboratory accidents. Amines can degrade certain plastics (like polycarbonates) and react with transition metals to form soluble, corrosive complexes.
Step-by-Step Segregation Methodology:
Container Selection: Collect waste only in High-Density Polyethylene (HDPE) or glass containers. Critical Check: Ensure there are no brass, copper, or zinc fittings on the waste carboy, as the amine will rapidly corrode these metals.
Chemical Segregation: Strictly isolate this waste stream from halogenated solvents, acids, and strong oxidizers. Mixing amines with halogenated compounds can lead to the slow formation of explosive quaternary ammonium salts.
Labeling: Immediately label the container with GHS symbols for "Corrosive" and "Toxic to Aquatic Life", along with the specific EPA Waste Codes (D002, and D001 if applicable)[5].
Workflow for the segregation and disposal of 1-cyclohexyl-N-methylethanamine waste streams.
Emergency Spill Response Workflow
A self-validating spill response protocol ensures that the hazard is fully neutralized before personnel attempt to clean it up. Never use strong acids (like HCl or Sulfuric Acid) to neutralize an amine spill; the resulting exothermic reaction will instantly boil the liquid, creating a massive toxic vapor cloud.
Step-by-Step Spill Remediation Methodology:
Assess & Evacuate: If the spill is greater than 1 Liter or occurs outside a fume hood, evacuate the lab immediately and contact the HazMat team[7].
Neutralization (The Causality): For small spills (<1L) inside a hood, apply a weak, solid acid such as citric acid or sodium bisulfate to the perimeter of the spill, working inward. The weak acid gently protonates the amine, converting it into a non-volatile, water-soluble salt without generating excessive heat.
Validation: Before proceeding, touch a strip of pH paper to the neutralized slurry. The protocol is validated when the pH reads between 6 and 8.
Absorption: Cover the neutralized liquid with an inert absorbent like vermiculite or dry sand. Do not use sawdust or paper towels, as residual heat could ignite combustible materials.
Disposal: Sweep the absorbed material into a chemical-resistant HDPE bucket, seal it, and submit it to your Environmental Health and Safety (EHS) department for high-temperature hazardous waste incineration[4].
Step-by-step logical workflow for responding to 1-cyclohexyl-N-methylethanamine spills.
References
National Institutes of Health. "1-cyclohexyl-N-methylethanamine | C9H19N | CID 15194968". PubChem. Available at:[Link]
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". US EPA. Available at:[Link]
United States Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances". Federal Register. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities". OSHA. Available at:[Link]
University of Maryland Center for Environmental Science. "Hazardous Waste Classification and Drain Disposal". UMCES. Available at: [Link]
Environmental Protection Agency (EPA). "Significant New Uses: Certain Chemical Substances (25-1.5e)". Regulations.gov. Available at:[Link]
Personal protective equipment for handling 1-cyclohexyl-N-methylethanamine
As a Senior Application Scientist, I have designed this technical guide to move beyond basic compliance checklists. To build a truly self-validating safety culture in your laboratory, you must understand the mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this technical guide to move beyond basic compliance checklists. To build a truly self-validating safety culture in your laboratory, you must understand the mechanistic causality behind why specific Personal Protective Equipment (PPE) and handling protocols are required for 1-cyclohexyl-N-methylethanamine .
This guide provides researchers, scientists, and drug development professionals with the authoritative operational and logistical frameworks needed to handle this compound safely and efficiently.
Executive Summary & Chemical Profile
1-Cyclohexyl-N-methylethanamine is a versatile secondary aliphatic amine utilized extensively as a building block in asymmetric synthesis, organocatalysis, and active pharmaceutical ingredient (API) development[1][2]. While its nucleophilic properties make it highly valuable for reductive amination pathways, these same chemical characteristics pose significant occupational hazards that require strict engineering controls and PPE[2].
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
Hazard Assessment & Mechanistic Toxicology
To select the correct PPE, we must first understand the mechanism of injury.
Nucleophilicity and Basicity: The lone pair of electrons on the secondary amine nitrogen makes 1-cyclohexyl-N-methylethanamine a potent nucleophile and a moderate base[2]. When this compound comes into contact with physiological moisture—such as the tear film of the eye, sweat on the epidermis, or the mucosal lining of the respiratory tract—it undergoes rapid protonation[4].
This protonation generates localized hydroxide ions, drastically raising the pH. The resulting alkaline environment causes the saponification of lipid bilayers in cell membranes and the rapid denaturation of tissue proteins[4]. This chemical cascade is the direct cause of the severe contact dermatitis (H315) and serious eye irritation (H319) associated with its GHS07 classification[5][6].
Figure 1: Mechanistic pathway of tissue irritation caused by secondary amine exposure.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic toxicology, a self-validating PPE system must be employed to break the chain of exposure[7][8].
Table 2: PPE Selection & Mechanistic Causality
PPE Category
Specification
Mechanistic Justification
Eye Protection
ANSI Z87.1 compliant indirect-venting chemical splash goggles[8].
Protects against alkaline micro-droplets. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to vapor-induced saponification (H319)[8].
Hand Protection
Disposable Nitrile or Chloroprene gloves (minimum 4-8 mil thickness)[8].
Latex provides inadequate resistance to organic amines. Nitrile prevents transdermal penetration of the compound's lipophilic cyclohexane ring[7][8].
Cotton is mandatory. Synthetic fibers (like nylon) will melt directly into the skin in the event of a secondary chemical fire, exacerbating trauma[8].
| Respiratory | Certified Chemical Fume Hood (face velocity >100 fpm)[9]. | Captures and exhausts volatile amine vapors, directly mitigating H335 (respiratory irritation) risks at the source[4]. |
Operational Handling Protocols
When aliquoting or transferring 1-cyclohexyl-N-methylethanamine for downstream reactions (e.g., N-Boc protection or catalytic coupling), strict adherence to procedural workflows is required to maintain a closed, self-validating safety loop[7].
Figure 2: Step-by-step operational workflow and PPE donning sequence for safe handling.
Step-by-Step Methodology: Safe Aliquoting and Transfer
Pre-Operational Environmental Verification :
Action: Verify the chemical fume hood is actively drawing air with a face velocity of at least 100 feet per minute (fpm)[9]. Ensure the emergency eyewash station is accessible within 10 seconds of the workspace[7].
Causality: 1-cyclohexyl-N-methylethanamine is volatile. Sub-standard airflow allows respiratory irritants to breach the sash plane, leading to immediate mucosal irritation[4].
PPE Donning & Integrity Check :
Action: Don the 100% cotton lab coat, ANSI Z87.1 splash goggles, and nitrile gloves[8].
Causality: Inspecting gloves for micro-tears before use ensures the physical barrier is intact, preventing lipophilic amines from penetrating compromised materials[7].
Closed-System Chemical Transfer :
Action: Open the primary reagent container exclusively inside the fume hood. Utilize a chemically resistant glass syringe or a positive displacement pipette for volumetric transfer[9].
Causality: Pouring directly from the reagent bottle creates micro-aerosols and increases the risk of alkaline splashes. A closed-system transfer validates the integrity of the handling process[7].
Decontamination & Doffing :
Action: Wipe the exterior of the reagent bottle before returning it to a cool, well-ventilated storage cabinet[7]. Remove gloves using the "glove-in-glove" technique[7].
Causality: The exterior of the gloves is considered chemically contaminated. Proper doffing ensures the amine is not transferred to your skin, door handles, or other laboratory surfaces.
Spill Response & Waste Disposal Plans
Spill Response Protocol:
In the event of a minor spill inside the fume hood, do not use combustible materials like sawdust to clean the area. Instead, absorb the spill using inert, non-combustible chemical absorbent pads[7][8]. Once saturated, place the pads into a sealed, clearly labeled hazardous waste container. If skin contact occurs during a spill, immediately wash the affected area with copious amounts of water and soap for at least 15 minutes[4].
Waste Disposal Logistics:
Chemical waste containing 1-cyclohexyl-N-methylethanamine must be handled as hazardous waste[7].
Segregation: Strictly segregate amine waste from strong oxidizing agents and strong acids. Mixing these can result in violent, heat-generating exothermic reactions[10].
Disposal: Collect all contaminated consumables (gloves, wipes, pipette tips) in a designated secondary containment area and dispose of them through your institution's authorized hazardous waste disposal program[7].